Tetracaine
Description
Properties
IUPAC Name |
2-(dimethylamino)ethyl 4-(butylamino)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O2/c1-4-5-10-16-14-8-6-13(7-9-14)15(18)19-12-11-17(2)3/h6-9,16H,4-5,10-12H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKCBAIGFKIBETG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC1=CC=C(C=C1)C(=O)OCCN(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
136-47-0 (mono-hydrochloride) | |
| Record name | Tetracaine [USP:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000094246 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID1043883 | |
| Record name | Tetracaine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1043883 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
94-24-6 | |
| Record name | Amethocaine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=94-24-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tetracaine [USP:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000094246 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tetracaine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09085 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Tetracaine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1043883 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tetracaine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.106 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TETRACAINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0619F35CGV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
In-depth Technical Guide: Pharmacological Profile of Tetracaine as a Sodium Channel Blocker
Audience: Researchers, scientists, and drug development professionals.
Introduction
Tetracaine is a potent, long-acting local anesthetic of the ester class, widely utilized for topical and spinal anesthesia.[1][2] Its primary mechanism of action involves the reversible blockade of voltage-gated sodium channels (VGSCs), which are fundamental for the initiation and propagation of action potentials in neurons.[1][3] By inhibiting these channels, this compound effectively blocks nerve impulse conduction, resulting in a temporary loss of sensation. This technical guide provides a comprehensive examination of the pharmacological profile of this compound as a sodium channel blocker, presenting quantitative data, detailed experimental methodologies, and visual representations of its mechanism and study workflows.
Mechanism of Action: State-Dependent Blockade
This compound's anesthetic effect is rooted in its interaction with VGSCs in a manner described by the Modulated Receptor Hypothesis.[4][5][6] This model posits that local anesthetics have different affinities for the various conformational states of the sodium channel: resting, open, and inactivated.[4][5]
-
State-Dependence: this compound exhibits a significantly higher affinity for the open and inactivated states of the sodium channel compared to the resting state.[3][4][7][8] When a nerve is stimulated, the channels cycle from the resting to the open and then to the inactivated state. This compound preferentially binds to the open and inactivated channels, stabilizing them in a non-conducting conformation.[1]
-
Use-Dependence: This state-dependent binding leads to a phenomenon known as use-dependent or phasic block.[6][9] With repetitive nerve stimulation (i.e., higher frequency of action potentials), more channels enter the open and inactivated states, providing more high-affinity binding sites for this compound. This results in a cumulative and more pronounced blockade.[3][6]
-
Binding Site: this compound binds to a specific receptor site within the inner pore of the sodium channel.[3][10] This site is primarily formed by amino acid residues on the S6 transmembrane segments of the channel's homologous domains, particularly domain IV.[7][10] The charged, protonated form of the this compound molecule is thought to access this site via a hydrophilic pathway when the channel is open, physically occluding the pore and preventing the influx of sodium ions.[3][6]
Quantitative Pharmacological Data
The potency of this compound varies across different sodium channel isoforms, which are expressed in various tissues. Electrophysiological studies, primarily using patch-clamp techniques, have quantified these interactions.
Table 1: Comparative Potency (IC50) of this compound on Voltage-Gated Sodium Channel Isoforms IC50 is the concentration of a drug that gives a half-maximal response.
| Channel Isoform | IC50 (µM) - Tonic/Resting State | IC50 (µM) - Phasic/Use-Dependent State (10 Hz) | Cell Line / Preparation | Reference |
| NaV1.1 | ~20 | ~5 | HEK-293 | [11][12] |
| NaV1.4 | ~15 | ~3 | HEK-293 | [11][12] |
| NaV1.5 | 5.2 (inactivated state) | Not explicitly stated | Rat ventricular myocytes (BTX-modified) | [13] |
| NaV1.7 | Not explicitly stated | Not explicitly stated | Not explicitly stated | |
| NaV1.8 | ~100 | ~25 | HEK-293 | [11] |
Note: IC50 values can vary based on experimental conditions such as holding potential, stimulation frequency, and cell type used.
Table 2: Pharmacokinetic and Physicochemical Properties
| Property | Value / Description | Significance | Reference |
| pKa | 8.46 | Influences the ratio of charged to uncharged forms at physiological pH, affecting onset of action. | [2] |
| Lipid Solubility | High (Relative value: 80) | High lipid solubility contributes to high potency and allows the drug to cross the nerve membrane. | [2] |
| Protein Binding | ~75% | Affects the duration of action; higher binding is related to longer duration. | [2] |
| Onset of Action | Rapid | The drug quickly reaches its site of action. | [1] |
| Duration of Action | Long (up to 200 minutes) | Related to high protein binding and potent channel blockade. | [2] |
Experimental Protocols
The gold standard for characterizing the interaction of drugs like this compound with sodium channels is the whole-cell patch-clamp electrophysiology technique.[3][5][14] This method allows for the precise measurement of ionic currents across the entire membrane of a single cell.[5][14]
Detailed Methodology: Whole-Cell Voltage Clamp
-
Cell Preparation:
-
Solutions:
-
External (Bath) Solution (in mM): Typically contains 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, and 5 glucose. The pH is adjusted to 7.4 with NaOH.[5] This solution is designed to mimic the extracellular environment.
-
Internal (Pipette) Solution (in mM): A common composition is 140 CsF, 10 NaCl, 1 EGTA, and 10 HEPES. The pH is adjusted to 7.2 with CsOH.[5] Cesium Fluoride (CsF) is used to block potassium channels, thereby isolating the sodium currents for measurement.[5]
-
-
Recording Procedure:
-
A borosilicate glass micropipette with a tip resistance of 2-5 MΩ is fabricated and filled with the internal solution.[5]
-
Using a micromanipulator, the pipette is brought into contact with a single cell under a microscope. Gentle suction is applied to form a high-resistance "gigaohm seal" between the pipette tip and the cell membrane.[14][15]
-
A brief pulse of stronger suction is applied to rupture the membrane patch under the pipette, establishing the "whole-cell" configuration. This allows electrical and molecular access to the cell's interior.[14]
-
The amplifier is set to voltage-clamp mode, holding the cell's membrane potential at a constant value (e.g., -100 mV), where most sodium channels are in the resting state.[5]
-
-
Voltage Protocols and Data Acquisition:
-
Tonic Block (Resting State Affinity): Depolarizing voltage steps (e.g., to -10 mV) are applied at a low frequency (e.g., 0.1 Hz). The peak inward sodium current is measured before and after the application of various concentrations of this compound to the external solution.[5]
-
Phasic Block (Use-Dependent Affinity): A train of depolarizing pulses is applied at a higher frequency (e.g., 10 Hz) to induce channel cycling. The progressive decrease in peak current during the pulse train in the presence of this compound demonstrates use-dependence.[5]
-
-
Data Analysis:
-
The percentage of current inhibition is calculated for each this compound concentration.
-
A concentration-response curve is generated by plotting the percent inhibition against the log of the this compound concentration.
-
The IC50 value is determined by fitting the data to the Hill equation.[3]
-
Mandatory Visualizations
4.1. Signaling Pathway: State-Dependent Block of Sodium Channels
The diagram below illustrates the modulated receptor model, where this compound preferentially binds to the open and inactivated states of the voltage-gated sodium channel, shifting the equilibrium away from the resting, activatable state.
Caption: State-dependent binding of this compound to voltage-gated sodium channels.
4.2. Experimental Workflow: IC50 Determination via Patch Clamp
The following flowchart outlines the key steps involved in determining the IC50 value for this compound's blockade of a specific sodium channel isoform.
Caption: Workflow for determining this compound's IC50 using whole-cell patch clamp.
Conclusion
This compound is a highly potent sodium channel blocker whose clinical efficacy is defined by its distinct pharmacological properties. Its high lipid solubility and state-dependent binding characteristics result in a rapid onset and long duration of action. The detailed understanding of its mechanism at the molecular level, quantified by techniques like patch-clamp electrophysiology, is crucial for the rational design of new local anesthetics and other sodium channel-modulating therapeutics. The methodologies and data presented in this guide serve as a foundational resource for researchers aiming to further investigate the structure-function relationships of sodium channels and the development of novel, safer, and more effective therapeutic agents.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. State-Dependent Inhibition of Sodium Channels by Local Anesthetics: A 40-Year Evolution - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Sodium Channels and Local Anesthetics—Old Friends With New Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. State-Dependent Inhibition of Sodium Channels by Local Anesthetics: A 40-Year Evolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. academic.oup.com [academic.oup.com]
- 10. Frontiers | The Sodium Channel as a Target for Local Anesthetic Drugs [frontiersin.org]
- 11. sophion.co.jp [sophion.co.jp]
- 12. apconix.com [apconix.com]
- 13. Charged this compound as an inactivation enhancer in batrachotoxin-modified Na+ channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 15. researchgate.net [researchgate.net]
Tetracaine's Interaction with Voltage-Gated Sodium Channel Subtypes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetracaine, a potent local anesthetic of the ester class, exerts its therapeutic effects by reversibly blocking voltage-gated sodium channels (VGSCs), critical transmembrane proteins responsible for the initiation and propagation of action potentials in excitable cells.[1][2] This blockade leads to a localized and temporary inhibition of nerve impulse transmission, resulting in anesthesia.[1] The interaction of this compound with VGSCs is not uniform across the various channel subtypes (Nav1.1-Nav1.9), and its affinity is highly dependent on the conformational state of the channel.[3] This technical guide provides an in-depth analysis of this compound's effects on different VGSC subtypes, presenting quantitative data, detailed experimental methodologies, and visual representations of the underlying mechanisms.
Core Mechanism of Action: State-Dependent Blockade
This compound functions by diffusing across the neuronal membrane and binding to a receptor site within the pore of the voltage-gated sodium channel.[1][4] This binding physically obstructs the influx of sodium ions, which is essential for membrane depolarization and the propagation of action potentials.[2][3]
A key characteristic of this compound's action is its state-dependent affinity.[3] The modulated receptor hypothesis posits that local anesthetics like this compound have a higher affinity for the open and inactivated states of the sodium channel compared to the resting state.[5][6] This results in a more pronounced blockade in rapidly firing neurons where a larger proportion of channels are in the open and inactivated states, a phenomenon known as use-dependent or phasic block.[3][7] this compound's high lipophilicity also contributes to a potent tonic block, which is the blockade of channels in the resting state.[5]
Quantitative Analysis of this compound's Potency on VGSC Subtypes
The inhibitory potency of this compound is quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to block 50% of the sodium current. The following tables summarize the IC50 values of this compound for various voltage-gated sodium channel subtypes under different channel states.
| Channel Subtype | Channel State | IC50 (µM) | Cell Type | Reference |
| Nav1.1 | Use-dependent (10 Hz) | 8.6 ± 2.8 | Recombinant | [8] |
| Resting State | >30 | Recombinant | [3][8] | |
| Nav1.2 | Use-dependent (10 Hz) | 9.7 ± 2.9 | Recombinant | [8][9] |
| Resting State | >30 | Recombinant | [3][8] | |
| Nav1.3 | Use-dependent (10 Hz) | 9.9 ± 0.3 | Recombinant | [8][9] |
| Resting State | >30 | Recombinant | [3][8][9] | |
| Nav1.4 | Inactivated State (P2) | 2.0 ± 0.3 | TE671 | [10] |
| Resting State (P1) | 30 ± 6 | TE671 | [10] | |
| Nav1.5 | Peak INa | 4.51 | ND7/23 cells | [3] |
| Resting State (Tonic Block) | 84.4 | CHO-Nav1.5 | [11] | |
| Inactivated State | 2.8 | hiPSC-CMs | [12] | |
| Resting State | ~25 | hiPSC-CMs | [12] | |
| Nav1.7 | Inactivated State | 2.0 ± 0.3 | Recombinant | [13] |
| Resting State | 30 ± 6 | Recombinant | [13] | |
| Veratridine-evoked | 3.6 ± 0.4 | Recombinant | [14][15] | |
| Slow Inactivated State | 2.22 | Not Specified | [9] | |
| Resting State | 35.6 | Not Specified | [9] | |
| Inactivated State | 0.4 | HEK-293 | [16] | |
| Nav1.8 | Inactivated State | 0.3 | HEK-293 | [16] |
| Nav1.9 | Holding at -90 mV | 17 | HEK-hNav1.9 | [17][18] |
| Holding at -140 mV | 54 | HEK-hNav1.9 | [17][18] |
Experimental Protocols
The primary technique for quantifying the effect of this compound on voltage-gated sodium channels is whole-cell patch-clamp electrophysiology .[3][5][19] This method allows for the precise measurement of ionic currents across the cell membrane while controlling the membrane potential.
Cell Preparation
-
Cell Lines: Stably transfected cell lines, such as Human Embryonic Kidney (HEK-293) or Chinese Hamster Ovary (CHO) cells, expressing a specific Nav channel subtype are commonly used.[5][9] Primary cultured neurons or cardiomyocytes can also be utilized.[3]
-
Culturing: Cells are cultured on glass coverslips under standard conditions (e.g., 37°C, 5% CO2) until they reach an appropriate confluency for single-cell recordings.[5][9]
Solutions
-
External (Extracellular) Solution (in mM): Typically contains 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 5 glucose, with the pH adjusted to 7.4.[5]
-
Internal (Pipette) Solution (in mM): A common composition is 140 CsF, 10 NaCl, 1 EGTA, and 10 HEPES, with the pH adjusted to 7.2.[5] Cesium is often used to block potassium channels, thereby isolating the sodium currents.[5]
-
This compound Stock Solution: A stock solution (e.g., 10 mM) is prepared in deionized water and stored at -20°C.[9] Fresh dilutions to the desired final concentrations are made daily in the external solution.[9]
Electrophysiological Recording
-
Pipette Fabrication: Borosilicate glass capillaries are pulled to create micropipettes with a resistance of 2-4 MΩ.[5]
-
Seal Formation: The micropipette is positioned onto a single cell, and gentle suction is applied to form a high-resistance "gigaohm" seal between the pipette tip and the cell membrane.[5][20]
-
Whole-Cell Configuration: A brief pulse of stronger suction ruptures the membrane patch, establishing electrical and diffusive access to the cell's interior.[3][5]
-
Voltage-Clamp Protocol:
-
The membrane potential is held at a hyperpolarized potential (e.g., -100 mV or -120 mV) to ensure most channels are in the resting state.[9][12]
-
Tonic Block Measurement: Depolarizing voltage steps (e.g., to -10 mV) are applied at a low frequency (e.g., 0.1 Hz) before and after the application of this compound.[5]
-
Use-Dependent (Phasic) Block Measurement: A train of depolarizing pulses (e.g., at 10 Hz) is applied to assess the block at higher firing frequencies.[5][8]
-
Inactivated-State Block Measurement: A pre-pulse to a depolarized potential is used to enrich the population of inactivated channels before the test pulse.[3]
-
Data Acquisition and Analysis
-
Sodium currents are recorded before, during, and after the application of various concentrations of this compound.[9]
-
The peak amplitude of the inward sodium current is measured for each condition.[9]
-
The percentage of current inhibition is plotted against the logarithm of the this compound concentration.
-
The data is fitted with a Hill equation to determine the IC50 value.[9]
Visualizing this compound's Mechanism and Experimental Workflow
To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.
Caption: State-dependent blockade of sodium channels by this compound.
Caption: Experimental workflow for patch-clamp analysis of this compound.
Conclusion
This guide provides a comprehensive overview of this compound's interaction with voltage-gated sodium channel subtypes, supported by quantitative data and detailed experimental protocols. The preferential binding of this compound to the open and inactivated states of VGSCs underscores its clinical efficacy as a local anesthetic. The compiled data and methodologies presented herein serve as a valuable resource for researchers and professionals in the fields of pharmacology and drug development, facilitating a deeper understanding of the molecular mechanisms of local anesthesia and aiding in the design of future therapeutic agents.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 3. benchchem.com [benchchem.com]
- 4. Mechanism of sodium channel block by local anesthetics, antiarrhythmics, and anticonvulsants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. rupress.org [rupress.org]
- 7. Sodium Channels and Local Anesthetics—Old Friends With New Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sophion.co.jp [sophion.co.jp]
- 9. benchchem.com [benchchem.com]
- 10. sophion.co.jp [sophion.co.jp]
- 11. ionbiosciences.com [ionbiosciences.com]
- 12. sophion.com [sophion.com]
- 13. sophion.com [sophion.com]
- 14. pnas.org [pnas.org]
- 15. researchgate.net [researchgate.net]
- 16. Item - Potencies for Inhibition of Nav1.7 and Nav1.8. - Public Library of Science - Figshare [plos.figshare.com]
- 17. Biophysical and Pharmacological Characterization of Nav1.9 Voltage Dependent Sodium Channels Stably Expressed in HEK-293 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Biophysical and Pharmacological Characterization of Nav1.9 Voltage Dependent Sodium Channels Stably Expressed in HEK-293 Cells | PLOS One [journals.plos.org]
- 19. docs.axolbio.com [docs.axolbio.com]
- 20. acroscell.creative-bioarray.com [acroscell.creative-bioarray.com]
Beyond the Blockade: An In-depth Technical Guide to the Molecular Targets of Tetracaine Beyond Sodium Channels
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetracaine, a potent local anesthetic, is clinically valued for its ability to induce temporary and localized nerve blockade. This effect is primarily attributed to its well-documented inhibitory action on voltage-gated sodium channels, which prevents the propagation of action potentials. However, a growing body of research reveals that the pharmacological profile of this compound extends far beyond this singular mechanism. This technical guide delves into the diverse and complex molecular interactions of this compound with a range of other ion channels, receptors, and enzymes. Understanding these "off-target" effects is crucial for a comprehensive appreciation of its therapeutic actions, potential side effects, and for unlocking new avenues in drug development and basic science research.
This document provides a detailed overview of the non-sodium channel molecular targets of this compound, presenting quantitative data, in-depth experimental methodologies, and visual representations of the involved signaling pathways and experimental workflows.
Quantitative Data Summary
The following tables summarize the inhibitory concentrations (IC50) and inhibition constants (Ki) of this compound for various molecular targets, providing a quantitative basis for comparing its potency across different biological systems.
| Target | Species/Tissue | IC50 / Ki | Experimental Conditions | Reference(s) |
| Ryanodine (B192298) Receptor (RyR) | Sheep Cardiac Muscle | IC50 ≈ 200 µM (slow inhibition) | Single-channel recording in lipid bilayers, diastolic conditions.[1] | [1] |
| Sheep Cardiac Muscle | IC50 ≈ 2 mM (fast inhibition) | Single-channel recording in lipid bilayers, during Ca2+ release.[1] | [1] | |
| Swine Cardiac Muscle | IC50 ≈ 99 µM | [3H]Ryanodine binding assay.[2] | [2] | |
| Nicotinic Acetylcholine (B1216132) Receptor (nAChR) | Torpedo electroplaques | Submicromolar IC50 | Two-electrode voltage clamp in Xenopus oocytes.[3][4] | [3][4] |
| (Na+ + K+)-ATPase | Rat Brain Synaptosomes | IC50 ≈ 10 mM | Enzyme activity assay.[5] | [5] |
| Mg2+-ATPase | Rat Brain Synaptosomes | IC50 ≈ 7.9 mM | Enzyme activity assay.[5] | [5] |
| Acetylcholinesterase | Rat Brain Synaptosomes | IC50 = 0.18 mM | Enzyme activity assay, competitive inhibition.[5] | [5] |
| L-type Calcium Channels (MAP Kinase Pathway) | PC12 Cells | IC50 = 70.2 ± 1.2 µM | Inhibition of KCl-induced MAP kinase activation.[6] | [6] |
| Batrachotoxin-modified Na+ channels | N/A | IC50 = 5.2 µM (inactivated state) | Electrophysiological measurement of steady-state inactivation.[7] | [7] |
| N/A | IC50 = 39.5 µM (depolarized) | Electrophysiological measurement at +50 mV.[7] | [7] |
Molecular Targets and Signaling Pathways
Ryanodine Receptors (RyRs): Modulating Intracellular Calcium Release
This compound is a well-established inhibitor of ryanodine receptors, the primary channels responsible for calcium release from the sarcoplasmic reticulum (SR) in muscle cells.[1] Its mechanism of inhibition is multifaceted, involving at least three distinct actions:
-
Slow, Voltage-Dependent Inhibition: this compound competes for a binding site within the transmembrane domain of the RyR, inducing long-lasting closed states of the channel. This inhibition is most potent under diastolic conditions when the channels are predominantly closed, with an IC50 of approximately 200 µM.[1]
-
Fast, Voltage-Independent Inhibition: A second, faster inhibitory mechanism involves a binding site on the cytoplasmic domain of the RyR. This action is pH-sensitive and has a lower affinity, with an IC50 of about 2 mM, becoming the dominant form of inhibition during active calcium release when the channels are open.[1]
-
Conductance Block: Cytoplasmic this compound can also directly block the channel pore in a voltage-dependent manner, reducing the flow of calcium ions.[1]
The net effect of these interactions is a complex, state-dependent modulation of intracellular calcium signaling, which has significant implications for muscle contraction and cellular excitability.
Figure 1. Signaling pathway of this compound's inhibition of Ryanodine Receptors.
Nicotinic Acetylcholine Receptors (nAChRs): A Dual Blockade Mechanism
This compound acts as a potent, reversible antagonist of muscle-type nicotinic acetylcholine receptors.[3][4] Its inhibitory action is characterized by a submicromolar IC50 and involves multiple mechanisms depending on its concentration and the state of the receptor:
-
Open-Channel Blockade: At low concentrations (e.g., 0.1 µM), this compound exhibits voltage-dependent inhibition, suggesting it physically blocks the open channel pore.[3]
-
Closed-Channel Blockade: At higher concentrations (≥ 0.7 µM), the inhibition becomes voltage-independent, indicating that this compound can also bind to and stabilize the closed, resting state of the receptor.[3]
-
Enhanced Desensitization: this compound also promotes the transition of the receptor into a desensitized state, where it is unresponsive to acetylcholine, further contributing to the reduction in cholinergic transmission.[3]
Virtual docking studies suggest that this compound binds to distinct sites in both the extracellular and transmembrane domains of the nAChR in both its open and closed conformations.[3][4]
Figure 2. Mechanisms of this compound's interaction with nAChRs.
Potassium (K+) Channels: Influencing Repolarization
This compound has been shown to block various types of potassium channels, including delayed rectifier K+ channels.[8][9] In frog skeletal muscle, 2 mM this compound was found to:
-
Reduce the limiting conductance of delayed K+ channels.[9]
-
Shift the voltage-dependence of channel activation to more positive potentials.[9]
-
Slow the activation kinetics.[9]
These effects on potassium channels can alter cellular repolarization and overall excitability, contributing to the broader pharmacological profile of this compound.[8]
Inhibition of Membrane-Associated Enzymes
This compound demonstrates inhibitory activity against several key membrane-bound enzymes:
-
(Na+ + K+)-ATPase and Mg2+-ATPase: In rat brain synaptosomal membranes, this compound inhibits both of these ATPases with IC50 values in the millimolar range (10 mM and 7.9 mM, respectively).[5]
-
Acetylcholinesterase: this compound is a considerably more potent inhibitor of acetylcholinesterase, with an IC50 of 0.18 mM.[5] Kinetic analysis reveals a competitive mode of inhibition, suggesting that this compound binds to the active site of the enzyme.[5]
L-type Calcium Channels and Downstream Signaling
This compound can inhibit the activation of the mitogen-activated protein kinase (MAPK) pathway that is mediated by L-type calcium channels.[6] In PC12 cells, this compound suppressed KCl-induced activation of MAP kinase with an IC50 of 70.2 µM.[6] This suggests that this compound can interfere with intracellular signaling cascades that are initiated by calcium influx through these channels.
References
- 1. benchchem.com [benchchem.com]
- 2. Effects of this compound on sarcoplasmic calcium release in mammalian skeletal muscle fibres - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of synaptosomal enzymes by local anesthetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Three independent mechanisms contribute to this compound inhibition of cardiac calcium release channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanism of this compound block of cyclic nucleotide-gated channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dual effects of this compound on spontaneous calcium release in rat ventricular myocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Electrophysiology properties of voltage-gated potassium channels in rat peritoneal macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanism of this compound Block of Cyclic Nucleotide-gated Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound, a local anesthetic, preferentially induces translational inhibition with processing body formation rather than phosphorylation of eIF2α in yeast - PubMed [pubmed.ncbi.nlm.nih.gov]
The Modulatory Effects of Tetracaine on Ryanodine Receptor Function: An In Vitro Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro interaction between the local anesthetic tetracaine and ryanodine (B192298) receptors (RyRs), the primary calcium release channels of the sarcoplasmic reticulum (SR). Understanding this interaction is crucial for studies on muscle contraction, calcium signaling, and the development of novel therapeutic agents targeting RyR channels.
Quantitative Analysis of this compound's Interaction with Ryanodine Receptors
This compound has been demonstrated to be a potent inhibitor of RyR channels in various in vitro preparations. The following tables summarize the key quantitative data from multiple studies, providing a comparative look at its efficacy across different RyR isoforms and experimental conditions.
Table 1: Inhibitory Potency of this compound on Ryanodine Receptor Activity
| RyR Isoform | Preparation | Assay | Parameter | Value | Reference |
| Cardiac (Sheep) | Single Channel Recording in Lipid Bilayers | Inhibition of Open Probability | IC50 | ~200 µM (diastolic, closed state) | [1] |
| Cardiac (Sheep) | Single Channel Recording in Lipid Bilayers | Inhibition of Open Probability | IC50 | ~2 mM (Ca2+ release, open state) | [1] |
| Skeletal Muscle | [3H]ryanodine Binding | Inhibition of Binding | CI50 | 0.12 mM | [2] |
| Skeletal Muscle (Rabbit, RyR1) | Not Specified | Blockade of RyR1 | K50 | 180 µM | [3] |
| Skeletal Muscle (Fish, RyRα) | Not Specified | Blockade of RyRα | K50 | 66 µM | [3] |
| Mammalian Skeletal Muscle | Purified RyR in Planar Lipid Bilayers | Decrease in Open Probability | K50 | 68 µM | [3] |
| Cardiac Muscle (Swine) | [3H]ryanodine Binding | Inhibition of Binding | Half-maximal inhibition | 99 µM | [4] |
Table 2: Effects of this compound on Ryanodine Receptor Channel Kinetics and Conductance
| RyR Isoform | Preparation | Parameter | Observation | Reference |
| Cardiac (Sheep) | Single Channel Recording in Lipid Bilayers | Channel Conductance | Decreased (Voltage-dependent block) | [1] |
| Cardiac (Sheep) | Single Channel Recording in Lipid Bilayers | Channel Gating | Induces long closed events (~100 ms) | [1] |
| Cardiac (Sheep) | Single Channel Recording in Lipid Bilayers | Channel Gating | Induces fast closed events (~2 ms) | [1] |
| Mammalian Skeletal Muscle | Purified RyR in Planar Lipid Bilayers | Channel Conductance | Not affected (511 ± 14 pS in symmetric 250 mM KCl) | [3] |
| Mammalian Skeletal Muscle | Purified RyR in Planar Lipid Bilayers | Channel Gating | Induces long closed states | [3] |
Mechanisms of this compound Action on Ryanodine Receptors
In vitro studies have revealed that this compound modulates RyR function through multiple, distinct mechanisms. These can be broadly categorized into inhibition of channel activity and direct channel block.
Inhibition of RyR Channel Open Probability
This compound primarily acts by decreasing the open probability of the RyR channel.[1][3] This inhibitory effect is complex and appears to involve at least two separate mechanisms:
-
Slow, Voltage-Dependent Inhibition: This mechanism is characterized by the induction of long-lasting closed states of the channel, on the order of 100 milliseconds.[1] It is voltage-dependent and appears to involve this compound binding to a site within the transmembrane domain of the RyR, accessible from both the cytoplasmic and luminal sides.[1] Notably, this inhibitory action is more potent when the channel is in its closed state, making it particularly effective under diastolic conditions.[1]
-
Fast, Voltage-Independent Inhibition: This mechanism results in brief channel closures of approximately 2 milliseconds.[1] It is not dependent on membrane voltage and is sensitive to pH.[1] The binding site for this action is thought to be located on the cytoplasmic domain of the RyR.[1]
Direct Channel Block
In addition to inhibiting channel gating, cytoplasmic this compound can directly block the pore of the RyR channel, leading to a reduction in its conductance.[1] This blocking effect is voltage-dependent.[1]
Interaction with Other RyR Ligands
This compound's interaction with the RyR is influenced by other important modulators:
-
Ryanodine: this compound inhibits ryanodine binding in a non-competitive manner, suggesting distinct binding sites.[2]
-
ATP: High concentrations of ATP can lessen the inhibitory effect of this compound on ryanodine binding, indicating a potential interplay between the ATP and this compound binding sites.[2]
-
Other Local Anesthetics: this compound competes with lidocaine (B1675312) for its binding site, implying a shared or overlapping binding domain for these local anesthetics.[2]
The following diagram illustrates the proposed mechanisms of this compound's interaction with the ryanodine receptor.
Caption: Mechanisms of this compound's inhibitory action on ryanodine receptors.
Experimental Protocols for Studying this compound-RyR Interactions
The following sections outline the key in vitro experimental methodologies used to characterize the effects of this compound on ryanodine receptors.
Single-Channel Recordings in Planar Lipid Bilayers
This technique allows for the direct observation of the activity of a single RyR channel, providing detailed information on its conductance and gating kinetics.
Experimental Workflow:
-
Preparation of SR Vesicles: Isolate sarcoplasmic reticulum vesicles from cardiac or skeletal muscle tissue through differential centrifugation.
-
Fusion of Vesicles with Lipid Bilayer: Incorporate the SR vesicles into a planar lipid bilayer separating two chambers (cis and trans, representing the cytoplasmic and luminal sides, respectively).
-
Electrophysiological Recording: Apply a voltage across the bilayer and record the single-channel currents using a patch-clamp amplifier.
-
Application of this compound: Introduce this compound to either the cis or trans chamber to investigate its effects from the cytoplasmic or luminal side.
-
Data Analysis: Analyze the recorded currents to determine changes in channel open probability, mean open and closed times, and single-channel conductance.
The following diagram illustrates the experimental workflow for single-channel recordings.
Caption: Workflow for single-channel analysis of RyR-tetracaine interaction.
[3H]Ryanodine Binding Assay
This radioligand binding assay is used to assess the overall activity of a population of RyR channels, as [3H]ryanodine preferentially binds to the open state of the channel.
Experimental Protocol:
-
Preparation of SR Membranes: Isolate SR membranes from muscle tissue homogenates.
-
Incubation: Incubate the SR membranes with a low concentration of [3H]ryanodine in a buffer containing agents that modulate RyR activity (e.g., Ca2+, ATP, caffeine).
-
Addition of this compound: Include varying concentrations of this compound in the incubation mixture to determine its effect on [3H]ryanodine binding.
-
Separation of Bound and Free Ligand: Separate the membrane-bound [3H]ryanodine from the free radioligand by rapid filtration through glass fiber filters.
-
Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.
-
Data Analysis: Determine the concentration of this compound that causes 50% inhibition of specific [3H]ryanodine binding (CI50).
The following diagram illustrates the logical relationship in the [3H]ryanodine binding assay.
Caption: Logical flow of the [3H]ryanodine binding assay in the presence of this compound.
Conclusion
In vitro evidence strongly supports the role of this compound as a multi-faceted inhibitor of ryanodine receptors. Its ability to decrease channel open probability through distinct slow and fast mechanisms, as well as to directly block the channel pore, underscores the complexity of its interaction. The quantitative data and experimental protocols presented in this guide provide a solid foundation for researchers and drug development professionals working on the modulation of RyR channels for therapeutic purposes. Further investigation into the structural basis of this compound's binding sites on the RyR will be instrumental in the design of more specific and potent RyR modulators.
References
- 1. Three independent mechanisms contribute to this compound inhibition of cardiac calcium release channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The interaction of local anesthetics with the ryanodine receptor of the sarcoplasmic reticulum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of this compound on sarcoplasmic calcium release in mammalian skeletal muscle fibres - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Interaction of bupivacaine and this compound with the sarcoplasmic reticulum Ca2+ release channel of skeletal and cardiac muscles - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physicochemical Properties of Tetracaine Hydrochloride for Laboratory Use
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of Tetracaine hydrochloride, a widely used local anesthetic. The information presented herein is intended to support laboratory research and drug development activities by offering detailed data, experimental methodologies, and visual representations of key chemical and biological processes.
Core Physicochemical Properties
This compound hydrochloride is a white crystalline powder known for its efficacy as a topical and spinal anesthetic.[1] Its anesthetic properties are intrinsically linked to its physicochemical characteristics, which govern its solubility, permeability, and interaction with biological targets. A summary of these properties is presented below.
| Property | Value | Reference |
| Molecular Formula | C₁₅H₂₅ClN₂O₂ | [2][3] |
| Molecular Weight | 300.82 g/mol | [2][3] |
| Melting Point | 147-150 °C | [4] |
| Boiling Point | 389.4 °C at 760 mmHg (estimate) | [5] |
| pKa | 8.39 (at 25 °C) | [6] |
| LogP | 3.492 (estimate) | [5] |
Solubility Profile
The solubility of this compound hydrochloride is a critical factor in its formulation and administration. It is soluble in water and ethanol, but practically insoluble in ether.[1]
| Solvent | Solubility |
| Water | 50 mg/mL[6] |
| Ethanol | Soluble (1 part in 40) |
| DMSO | 40 mg/mL[4] |
| Ether | Practically insoluble |
| Benzene | Insoluble |
| Acetone | Insoluble |
Mechanism of Action: Sodium Channel Blockade
This compound hydrochloride exerts its anesthetic effect by blocking voltage-gated sodium channels in the neuronal cell membrane.[3][4] This action inhibits the influx of sodium ions, which is necessary for the depolarization of the nerve membrane and the propagation of action potentials. The blockade of nerve impulses results in a transient and localized loss of sensation.
Experimental Protocols
The following sections detail standardized laboratory procedures for determining the key physicochemical properties of this compound hydrochloride.
Melting Point Determination (Capillary Method)
This protocol outlines the determination of the melting point range of a crystalline solid using a melting point apparatus.
Aqueous Solubility Determination (Shake-Flask Method)
This method determines the equilibrium solubility of a compound in an aqueous medium.
pKa Determination (Potentiometric Titration)
This protocol describes the determination of the acid dissociation constant (pKa) by monitoring pH changes during titration.
LogP Determination (Shake-Flask Method)
This protocol details the determination of the partition coefficient (LogP) between n-octanol and water.
Stability and Degradation
This compound hydrochloride is susceptible to degradation under various conditions, primarily through hydrolysis of its ester linkage. It is also sensitive to oxidation, light, and heat.[7][8][9][10] Understanding these degradation pathways is crucial for its proper storage and formulation.
Forced degradation studies have shown that this compound hydrochloride is highly sensitive to oxidative conditions and alkaline/acidic hydrolysis, and also susceptible to photolytic conditions.[7] The primary hydrolytic degradation products are p-n-butylaminobenzoic acid and 2-(dimethylamino)ethanol.[11] Thermal degradation can also occur, with a 5% weight loss observed at 163.82°C.[9] The stability of this compound hydrochloride in solution is pH-dependent, and it is known to degrade gradually in a humid atmosphere, with the process accelerating at higher temperatures.[1][6]
References
- 1. This compound hydrochloride CAS#: 136-47-0 [m.chemicalbook.com]
- 2. This compound Hydrochloride | C15H25ClN2O2 | CID 8695 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound hydrochloride | 136-47-0 [chemicalbook.com]
- 4. This compound hydrochloride - CAS-Number 136-47-0 - Order from Chemodex [chemodex.com]
- 5. This compound hydrochloride | CAS#:136-47-0 | Chemsrc [chemsrc.com]
- 6. This compound hydrochloride CAS#: 136-47-0 [m.chemicalbook.com]
- 7. Characterization of seven new related impurities and forced degradation products of this compound hydrochloride and proposal of degradation pathway by UHPLC-Q-TOF-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. International Journal of Pharmaceutical Compounding [ijpc.com]
- 9. Characterization and Comparison of Lidocaine-Tetracaine and Lidocaine-Camphor Eutectic Mixtures Based on Their Crystallization and Hydrogen-Bonding Abilities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Simultaneous determination of this compound and its degradation product, p-n-butylaminobenzoic acid, by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Tetracaine stability and degradation pathways in aqueous solutions
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability of tetracaine in aqueous solutions, focusing on its degradation pathways, kinetics, and the factors influencing its stability. The information presented herein is intended to support research, development, and formulation activities involving this compound.
Introduction
This compound is a potent local anesthetic of the ester type. Its efficacy is well-established, but its ester linkage renders it susceptible to degradation, primarily through hydrolysis, in aqueous environments. Understanding the stability profile of this compound is critical for the development of safe, effective, and stable pharmaceutical formulations. This guide details the primary degradation pathways of this compound, provides quantitative data on its degradation kinetics, and outlines experimental protocols for stability assessment.
Factors Influencing this compound Stability
The stability of this compound in aqueous solutions is influenced by several factors:
-
pH: this compound is more stable in acidic solutions. As the pH increases, the rate of hydrolysis significantly increases.
-
Temperature: Higher temperatures accelerate the degradation of this compound, following the principles of chemical kinetics.[1]
-
Light: Exposure to light, particularly UV radiation, can lead to photodegradation of this compound.[2]
-
Oxidizing Agents: this compound is susceptible to oxidation, leading to the formation of various degradation products.[2]
-
Buffer Systems: The type and concentration of buffer salts can influence the rate of hydrolysis.
Degradation Pathways of this compound
This compound degrades through several pathways, including hydrolysis, oxidation, and photodegradation. A recent study utilizing UHPLC-Q-TOF-MS has identified several new degradation products, providing a more complete picture of its degradation profile.[2]
Hydrolysis
The ester linkage in this compound is the primary site of hydrolytic degradation. This can be catalyzed by both acids and bases.
-
Acid-Catalyzed Hydrolysis: Under acidic conditions, the ester bond is cleaved to yield 4-(butylamino)benzoic acid and 2-(dimethylamino)ethanol.
-
Base-Catalyzed Hydrolysis: In alkaline solutions, the hydrolysis of the ester bond is significantly accelerated, forming the same primary degradation products.
Oxidation
Forced degradation studies have shown that this compound is highly sensitive to oxidative stress.[2] The tertiary amine and the aromatic amine moieties are potential sites for oxidation.
Photodegradation
Exposure to light can induce degradation of this compound. The specific photolytic degradation products are an area of ongoing research.
The major degradation pathways of this compound are illustrated in the following diagram:
Figure 1. Major degradation pathways of this compound in aqueous solutions.
Quantitative Stability Data
The following tables summarize the quantitative data on this compound degradation under various conditions.
Table 1: Forced Degradation of this compound Hydrochloride
| Stress Condition | Reagent/Condition | Time | Temperature | Degradation (%) | Reference |
| Acid Hydrolysis | 0.01 N HCl | 3 hours | Ambient | Not Specified | [3] |
| Base Hydrolysis | 0.01 N NaOH | 2 hours | Ambient | Not Specified | [3] |
| Oxidation | Not Specified | 6 hours | Ambient | Not Specified | [3] |
| Thermal Degradation | Heating Mantle | 60 min | 50°C | Not Specified | [3] |
| Photolytic Degradation | Petri Dish | Not Specified | Ambient | Not Specified | [3] |
Table 2: Kinetic Data for this compound Solvolysis in Propylene Glycol
| Temperature (°C) | Rate Constant (k) (d⁻¹) | Activation Energy (Ea) (kJ/mol) | Reference |
| 22 | 2.26 x 10⁻³ | 74.1 | [4] |
| 30 | Not Specified | 74.1 | [4] |
| 40 | Not Specified | 74.1 | [4] |
| 60 | 7.06 x 10⁻² | 74.1 | [4] |
Table 3: Kinetic Data for Hydrolytic Degradation of this compound Hydrochloride (0.5% Eyedrops, pH 5.4)
| Buffer System | Temperature (°C) | Rate Constant (k) (day⁻¹) | t₉₀% (days) at 26°C | Reference |
| Phosphate (B84403) | 26 | ~1 x 10⁻⁴ | 181 | |
| 60 | ~1 x 10⁻² | |||
| Acetate | 26 | ~1 x 10⁻⁴ | 157 | |
| 60 | ~1 x 10⁻² | |||
| Borate | 26 | Not Specified | 318 |
Experimental Protocols
This section provides an overview of the methodologies used for studying this compound stability.
Forced Degradation Studies
Forced degradation studies are essential for identifying potential degradation products and establishing the intrinsic stability of a drug substance.
Objective: To generate degradation products under various stress conditions to develop and validate a stability-indicating analytical method.
Typical Protocol:
-
Preparation of Stock Solution: Prepare a stock solution of this compound hydrochloride in a suitable solvent (e.g., methanol (B129727) or water).
-
Acid Hydrolysis: Treat the stock solution with an appropriate concentration of acid (e.g., 0.01 N HCl) and keep it at a specified temperature for a defined period. Neutralize the solution before analysis.[3]
-
Base Hydrolysis: Treat the stock solution with an appropriate concentration of base (e.g., 0.01 N NaOH) and keep it at a specified temperature for a defined period. Neutralize the solution before analysis.[3]
-
Oxidative Degradation: Treat the stock solution with an oxidizing agent (e.g., hydrogen peroxide) and keep it at a specified temperature for a defined period.[3]
-
Thermal Degradation: Expose the stock solution or solid drug substance to elevated temperatures (e.g., 50°C) for a defined period.[3]
-
Photolytic Degradation: Expose the stock solution in a transparent container or the solid drug substance to a light source (e.g., UV lamp) for a defined period. A dark control should be run in parallel.[3]
-
Analysis: Analyze the stressed samples using a stability-indicating analytical method, typically HPLC, to quantify the remaining this compound and detect degradation products.
The following diagram illustrates a general workflow for a forced degradation study:
Figure 2. General workflow for a forced degradation study of this compound.
Analytical Method for Stability Testing
A validated stability-indicating analytical method is crucial for accurately assessing the stability of this compound. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common technique.
Typical HPLC Method Parameters:
-
Column: A reversed-phase column, such as a C18 or PFP, is typically used.[2][5]
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile (B52724) or methanol) is commonly employed.[2][5] The pH of the mobile phase is a critical parameter for achieving good separation.
-
Flow Rate: A typical flow rate is around 1.0 mL/min.[2]
-
Detection: UV detection is usually performed at a wavelength where this compound and its major degradation products have significant absorbance.[5]
-
Internal Standard: An internal standard may be used to improve the precision and accuracy of the quantification.
Method Validation: The analytical method should be validated according to ICH guidelines to ensure it is accurate, precise, specific, linear, and robust for its intended purpose.
Conclusion
The stability of this compound in aqueous solutions is a critical consideration in the development of pharmaceutical products. Degradation primarily occurs through hydrolysis, oxidation, and photodegradation, and is significantly influenced by pH, temperature, and light. A thorough understanding of these factors and the use of validated stability-indicating analytical methods are essential for the formulation of stable and effective this compound-containing medicines. The quantitative data and experimental protocols provided in this guide serve as a valuable resource for professionals involved in the research and development of such formulations.
References
- 1. researchgate.net [researchgate.net]
- 2. Characterization of seven new related impurities and forced degradation products of this compound hydrochloride and proposal of degradation pathway by UHPLC-Q-TOF-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bepls.com [bepls.com]
- 4. Kinetics of this compound Solvolysis in Propylene Glycol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to the Historical Development of Tetracaine as a Research Tool
Introduction
This compound, also known as amethocaine, is a potent local anesthetic of the ester class.[1] First synthesized in 1928, it was developed to improve upon the short duration of action of its predecessor, procaine (B135).[2][3] Clinically, this compound has been widely used for topical anesthesia of the eyes, nose, and throat, as well as for spinal anesthesia.[1][4] Its primary mechanism of action as an anesthetic is the blockade of voltage-gated sodium channels in nerve fibers, which prevents the transmission of nerve impulses.[5][6][7]
Beyond its clinical applications, this compound has evolved into a crucial tool in biomedical research. This transition began with investigations into its broader pharmacological effects, which revealed its ability to modulate other critical ion channels and cellular signaling pathways. Notably, its function as a potent inhibitor of ryanodine (B192298) receptors (RyRs) has established this compound as an indispensable instrument for studying intracellular calcium signaling and excitation-contraction coupling in muscle tissues.[1][8][9] This guide provides a technical overview of the historical development of this compound as a research tool, detailing its mechanisms of action, summarizing key quantitative data, and outlining experimental protocols where it has been instrumental.
From Clinical Anesthetic to Research Probe: A Historical Perspective
The journey of local anesthesia began with the discovery of cocaine's numbing properties in the 19th century.[3] The search for safer alternatives with fewer side effects led to the synthesis of procaine, the first injectable local anesthetic, and subsequently this compound in 1928, which offered a longer duration of action.[3][10] For decades, the study of this compound was primarily confined to its clinical anesthetic properties.
The turning point in this compound's utility came with the discovery of its effects on intracellular calcium dynamics. Researchers found that in addition to blocking sodium channels, this compound also potently inhibits the release of calcium from intracellular stores by directly interacting with ryanodine receptors, the calcium release channels of the sarcoplasmic reticulum (SR).[8] This discovery opened a new avenue for its use as a pharmacological probe to dissect the complex processes of calcium signaling in various cell types, particularly in cardiac and skeletal muscle.[8][9]
Core Mechanisms of Action in a Research Context
While this compound's anesthetic properties are attributed to its blockade of sodium channels, its utility as a research tool is primarily derived from its interactions with other ion channels and signaling proteins.
Blockade of Voltage-Gated Sodium Channels
As a local anesthetic, this compound diffuses across the neuronal membrane and binds to the intracellular portion of voltage-gated sodium channels.[5] This binding stabilizes the channels in their inactivated state, preventing the influx of sodium ions that is necessary for the generation and propagation of action potentials.[6] This mechanism, while the basis for its clinical use, is also leveraged in neuroscience research to reversibly silence neural activity in specific pathways or regions.
Inhibition of Ryanodine Receptors (RyRs)
This compound's most significant role as a research tool is as an allosteric blocker of ryanodine receptors (RyRs), the channels that mediate calcium release from the sarcoplasmic reticulum (SR) in muscle cells and other cell types.[1] Its effects are concentration-dependent:
-
Low Concentrations: Cause an initial inhibition of spontaneous calcium release events, often referred to as "calcium sparks."[1][11]
-
High Concentrations: Lead to a complete block of calcium release.[1]
This inhibitory action is complex, involving at least three distinct mechanisms: a slow voltage-dependent inhibition, a fast voltage-independent inhibition, and a voltage-dependent block of the channel pore.[8][12] This allows researchers to precisely control and study the role of SR calcium release in processes like excitation-contraction coupling, without directly affecting other components of the signaling cascade.
Effects on Other Channels and Pathways
Research has also demonstrated that this compound can influence other cellular targets:
-
Acid-Sensing Ion Channels (ASICs): this compound can inhibit ASIC currents, particularly ASIC1a and ASIC3, which are involved in pain sensation. This suggests a potential mechanism for its analgesic effects beyond sodium channel blockade, especially in acidic conditions.[13]
-
MAP Kinase Pathway: Studies in PC12 cells have shown that this compound can inhibit the activation of the MAP kinase signaling pathway that is mediated by L-type calcium channels.[14]
Quantitative Data Summary
The following tables summarize key quantitative data regarding this compound's interactions with its primary molecular targets.
Table 1: Inhibition of Ryanodine Receptors (RyRs) by this compound
| Preparation | RyR Isoform | Parameter | Value | Reference |
| Sheep Cardiac Muscle | RyR2 | IC₅₀ (Slow Inhibition, Diastolic) | ~200 µM | [8] |
| Sheep Cardiac Muscle | RyR2 | IC₅₀ (Fast Inhibition, Ca²⁺ Release) | ~2 mM | [8] |
| Rabbit Skeletal Muscle | RyR1 | K₅₀ (Half-effective concentration) | 180 µM | [15] |
| Rabbit Skeletal Muscle | RyR1 | Hill Coefficient (n_H) | 2.2 | [15] |
| Swine Cardiac Muscle | Cardiac RyR | IC₅₀ ([³H]ryanodine binding) | 99 µM | [16] |
| Rabbit Skeletal Muscle | RyR1 | K_d (Open Probability Halved) | ~150 µM | [17] |
Table 2: Inhibition of Other Channels and Pathways by this compound
| Target | Cell Type / Preparation | Parameter | Value | Reference |
| MAP Kinase (KCl induced) | PC12 Cells | IC₅₀ | 70.2 ± 1.2 µM | [14] |
| MAP Kinase (Ionomycin induced) | PC12 Cells | IC₅₀ | 330.5 ± 32.8 µM | [14] |
| Acid-Sensing Ion Channels | CHO Cells (expressing ASIC3) | IC₅₀ | 9.96 ± 1.88 mM | [13] |
Detailed Experimental Protocols
This compound's utility as a research tool is exemplified by its application in a variety of experimental models. Below are detailed protocols for key experiments.
Protocol 1: In Vivo Rodent Sciatic Nerve Block
This protocol assesses the in vivo efficacy and duration of this compound as a local anesthetic by monitoring the compound muscle action potential (CMAP).[18]
1. Animal Preparation:
-
Anesthetize the rodent using an approved anesthetic protocol (e.g., isoflurane).
-
Shave the fur over the hip and thigh of the hind limb to be studied.
-
Position the animal to allow access to the sciatic nerve.
2. Surgical Exposure:
-
Make a small skin incision over the thigh.
-
Carefully dissect through the biceps femoris muscle to expose the sciatic nerve. Isolate a segment of the nerve for stimulation and recording.
3. Electrophysiological Setup:
-
Place a stimulating electrode on the proximal aspect of the exposed nerve.
-
Place a recording electrode in a muscle innervated by the sciatic nerve (e.g., gastrocnemius).
-
Deliver supramaximal stimuli to elicit a stable baseline CMAP recording. Record several baseline measurements.
4. This compound Application:
-
Apply a small, measured volume of this compound hydrochloride solution (e.g., 1%) directly onto the isolated nerve segment. A saturated piece of absorbable gelatin sponge can be used for controlled application.
5. Monitoring and Data Collection:
-
Begin recording CMAP immediately after this compound application.
-
Deliver stimuli at regular intervals (e.g., every 1-2 minutes) to monitor the onset and depth of the nerve block, evidenced by a reduction in CMAP amplitude.
-
The block is considered complete when the CMAP is fully abolished. Continue monitoring to determine the duration of the block until the CMAP begins to recover.
6. Euthanasia:
Protocol 2: Single RyR Channel Recording in Planar Lipid Bilayers
This in vitro method allows for the direct observation of this compound's effects on the gating properties of a single ryanodine receptor channel.[15][17]
1. Preparation of SR Vesicles:
-
Isolate sarcoplasmic reticulum (SR) vesicles from rabbit skeletal muscle or other appropriate tissue sources using differential centrifugation.
2. Planar Lipid Bilayer Formation:
-
Form a planar lipid bilayer (e.g., a mixture of phosphatidylethanolamine (B1630911) and phosphatidylcholine) across a small aperture separating two chambers (cis and trans).
-
The cis chamber represents the cytoplasmic side, and the trans chamber represents the SR lumenal side.
3. Channel Incorporation:
-
Add SR vesicles to the cis chamber. The vesicles will fuse with the bilayer, incorporating RyR channels.
-
Successful incorporation is identified by the appearance of characteristic single-channel currents upon application of a holding potential.
4. Recording and Perfusion:
-
Record single-channel currents using patch-clamp amplifiers. The bathing solution in the cis chamber should contain channel activators like Ca²⁺ and ATP.
-
After obtaining stable baseline recordings, perfuse the cis chamber with a solution containing the desired concentration of this compound.
5. Data Analysis:
-
Measure changes in channel open probability (Pₒ), mean open time, and single-channel conductance before and after this compound application.
-
Analyze the data to determine the concentration-dependent inhibitory effects of this compound on the RyR channel.
Conclusion
This compound has undergone a remarkable evolution from a purely clinical local anesthetic to a multifaceted and indispensable research tool. Its initial development was driven by the need for a long-acting alternative to procaine for surgical anesthesia.[3] However, the discovery of its potent inhibitory effects on ryanodine receptors has cemented its legacy in the laboratory.[1][8] By enabling the precise manipulation of intracellular calcium release, this compound has provided researchers with invaluable insights into the fundamental mechanisms of excitation-contraction coupling, cellular signaling, and ion channel biophysics. Its continued use in diverse experimental models underscores its enduring importance in advancing our understanding of physiology and pathophysiology.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. brainkart.com [brainkart.com]
- 4. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. What is the mechanism of this compound? [synapse.patsnap.com]
- 6. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 7. Articles [globalrx.com]
- 8. Three independent mechanisms contribute to this compound inhibition of cardiac calcium release channels [pubmed.ncbi.nlm.nih.gov]
- 9. Development of Ryanodine Receptor (RyR) Inhibitors for Skeletal Muscle and Heart Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. From cocaine to ropivacaine: the history of local anesthetic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Dual effects of this compound on spontaneous calcium release in rat ventricular myocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Subunit and frequency-dependent inhibition of Acid Sensing Ion Channels by local anesthetic this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Dibucaine and this compound inhibit the activation of mitogen-activated protein kinase mediated by L-type calcium channels in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Effects of this compound on sarcoplasmic calcium release in mammalian skeletal muscle fibres - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Interaction of bupivacaine and this compound with the sarcoplasmic reticulum Ca2+ release channel of skeletal and cardiac muscles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Effects of local anesthetics on single channel behavior of skeletal muscle calcium release channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
The Cornerstone of Neuronal Blockade: A Technical Guide to Tetracaine in Local Anesthesia
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the fundamental principles of local anesthesia with Tetracaine, a potent amino-ester agent. We delve into its molecular mechanism of action, pharmacokinetic and pharmacodynamic profiles, and the critical structure-activity relationships that govern its efficacy and clinical application. This document provides detailed experimental methodologies and quantitative data to support further research and development in the field of local anesthetics.
Mechanism of Action: Reversible Blockade of Voltage-Gated Sodium Channels
This compound's primary mechanism of action is the reversible blockade of voltage-gated sodium channels (VGSCs) in neuronal cell membranes.[1][2] This inhibition prevents the influx of sodium ions necessary for the depolarization of the nerve membrane, thereby blocking the initiation and propagation of action potentials.[1] The result is a transient and localized loss of sensation.
The action of this compound is state-dependent, meaning its binding affinity for the sodium channel varies depending on the channel's conformational state (resting, open, or inactivated).[3] this compound exhibits a higher affinity for the open and inactivated states of the channel, which contributes to its use-dependent blocking characteristics, where its effect is enhanced by repeated nerve stimulation.[3]
The unionized form of this compound, being more lipid-soluble, crosses the neuronal membrane.[4][5] Once in the axoplasm, it equilibrates into its ionized (cationic) form, which then binds to a specific receptor site on the intracellular side of the α-subunit of the sodium channel.[4] This binding stabilizes the channel in its inactivated state, preventing its return to the resting state and subsequent opening.[1]
Physicochemical and Pharmacokinetic Properties
The clinical efficacy of this compound is intrinsically linked to its physicochemical properties, which dictate its absorption, distribution, metabolism, and excretion (ADME). As an ester-type local anesthetic, it is primarily hydrolyzed by plasma pseudocholinesterase.[4][6]
| Property | Value | Significance | Reference |
| pKa | 8.39 - 8.46 | Determines the proportion of ionized and non-ionized forms at physiological pH, affecting onset of action. | [4][6] |
| Lipid Solubility (relative) | 80 | High lipid solubility contributes to high potency and ability to penetrate nerve membranes. | [4] |
| Protein Binding | 75% | Influences the duration of action. | [4] |
| Metabolism | Hydrolysis by plasma pseudocholinesterase | Rapid metabolism into para-aminobenzoic acid (PABA). | [4][6] |
| Onset of Action | Delayed (up to 15 min for large nerves) | Related to its pKa and the need to penetrate tissues. | [6] |
| Duration of Action | 1.5 - 3 hours (spinal anesthesia) | Long duration due to high protein binding and slower hydrolysis compared to other esters. | [6] |
Pharmacodynamics: Potency and Toxicity
This compound is one of the most potent local anesthetics.[4] Its potency is directly related to its high lipid solubility, which facilitates its diffusion across the nerve sheath and membrane to reach its site of action.[5][7] However, this high potency is also associated with a higher risk of systemic toxicity if administered improperly.[8]
| Parameter | Value | Significance | Reference |
| IC50 (Tonic Block) | 0.7 µM | The concentration required to block 50% of the sodium current, indicating high potency. | [9] |
| IC50 (Inactivated State) | 5.2 µM (at -70 mV) | Demonstrates high affinity for the inactivated state of the sodium channel. | [10] |
| Systemic Toxicity | High | Can lead to CNS and cardiovascular adverse effects if high plasma levels are reached. | [4][11] |
Structure-Activity Relationship (SAR)
The chemical structure of this compound, like other local anesthetics, consists of three main components: a lipophilic aromatic ring, an intermediate ester linkage, and a hydrophilic tertiary amine.[7] Modifications to any of these components can significantly alter the anesthetic's properties.
-
Lipophilic Group (Aromatic Ring): The butyl group in the para position of the benzoic acid ring increases lipid solubility, which is a key factor in this compound's high potency and long duration of action compared to procaine.[7][12]
-
Intermediate Chain (Ester Linkage): The ester linkage is susceptible to hydrolysis by plasma esterases, which determines its metabolism and duration of action.[1]
-
Hydrophilic Group (Tertiary Amine): This group exists in both tertiary (lipid-soluble) and quaternary (water-soluble, active form) states. The pKa of this amine determines the relative proportions of these forms at physiological pH.[5]
Experimental Protocols
In Vitro Assessment: Whole-Cell Voltage-Clamp Technique
The whole-cell voltage-clamp technique is a cornerstone for studying the effects of local anesthetics on voltage-gated sodium channels.[3][13]
Objective: To determine the potency (IC50) and state-dependence of this compound's blockade of specific sodium channel isoforms.
Methodology:
-
Cell Preparation: A suitable cell line (e.g., HEK293 cells) stably expressing the target sodium channel isoform is cultured on glass coverslips.[3]
-
Electrode Placement and Seal Formation: A glass micropipette with a tip diameter of approximately 1-2 µm, filled with an internal solution, is brought into contact with the cell membrane. Gentle suction is applied to form a high-resistance "giga-seal".[3]
-
Whole-Cell Configuration: A brief pulse of suction ruptures the membrane patch under the pipette, establishing electrical access to the cell's interior.[3]
-
Voltage-Clamp Protocol: The membrane potential is held at a specific holding potential (e.g., -120 mV) to ensure channels are in the resting state. A series of voltage steps are then applied to elicit sodium currents.[3] To study state-dependent binding, pre-pulses to different potentials can be used to enrich the population of open or inactivated channels before the test pulse.[3]
-
Drug Application: this compound is applied to the cell at various concentrations via a perfusion system.[3]
-
Data Acquisition and Analysis: The resulting sodium currents are recorded and measured. The peak sodium current amplitude is plotted against the drug concentration, and the data are fitted with a dose-response curve (e.g., the Hill equation) to determine the IC50 value.[3]
In Vivo Efficacy Assessment: Animal Models
Animal models are crucial for evaluating the onset, duration, and potency of local anesthetics in a physiological setting.
Objective: To assess the local anesthetic efficacy of this compound.
Common Models:
-
Infiltration Anesthesia in Guinea Pigs:
-
The backs of guinea pigs are shaved.[14]
-
This compound solution is injected intradermally.[15]
-
The anesthetized area is stimulated at regular intervals (e.g., with a needle or pinprick).[14]
-
The presence or absence of a skin twitch reflex (panniculus carnosus reflex) is noted.
-
The onset of anesthesia is the time until the reflex is abolished, and the duration is the time until the reflex returns.[14]
-
-
Plexus Anesthesia in Frogs:
-
A frog is pithed, and the spinal cord is destroyed down to the third vertebra.[15]
-
The frog is suspended, and one foot is immersed in a dilute acid solution (e.g., N/10 HCl) to determine the baseline reflex withdrawal time.[15]
-
The abdominal pouch is filled with the this compound solution, exposing the lumbar plexus.[15]
-
The foot is tested in the acid at regular intervals until the withdrawal reflex is lost (onset of anesthesia).[15]
-
-
Surface Anesthesia in Rabbits:
-
The conjunctival sac of a rabbit's eye is held open.[15]
-
A drop of this compound solution is instilled.[15]
-
The cornea is stimulated at regular intervals with a fine probe (e.g., a horsehair or nylon filament).
-
The absence of a blink reflex indicates the onset of anesthesia, and its return marks the end of the duration.[15]
-
Conclusion
This compound remains a significant agent in the armamentarium of local anesthetics due to its high potency and long duration of action. A thorough understanding of its fundamental principles—from its molecular interaction with sodium channels to its structure-activity relationships—is paramount for its safe and effective clinical use and for the development of novel anesthetic agents with improved therapeutic profiles. The experimental protocols detailed herein provide a framework for the continued investigation and characterization of local anesthetics.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 3. benchchem.com [benchchem.com]
- 4. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Topical local anesthesia: focus on lidocaine–this compound combination - PMC [pmc.ncbi.nlm.nih.gov]
- 6. drugs.com [drugs.com]
- 7. Structure-activity Relationship of Local anesthetics - Medicinal Chemistry Lectures Notes [medicinal-chemistry-notes.blogspot.com]
- 8. Pharmacology of local anesthetic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Charged this compound as an inactivation enhancer in batrachotoxin-modified Na+ channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound: Package Insert / Prescribing Information [drugs.com]
- 12. Sar of this compound | PDF [slideshare.net]
- 13. Voltage Clamp – Foundations of Neuroscience [openbooks.lib.msu.edu]
- 14. Development of a Predictive Statistical Pharmacological Model for Local Anesthetic Agent Effects with Bayesian Hierarchical Model Parameter Estimation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Methodological & Application
Protocol for Using Tetracaine in Patch Clamp Electrophysiology
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Tetracaine is a potent local anesthetic of the ester type, widely utilized in patch clamp electrophysiology to reversibly block voltage-gated ion channels. Its primary mechanism of action involves the inhibition of voltage-gated sodium channels (NaV), thereby blocking the initiation and propagation of action potentials.[1] However, this compound also affects other ion channels, including potassium (KV) and calcium (CaV) channels, as well as ryanodine (B192298) receptors (RyRs), which are critical for intracellular calcium regulation.[2][3][4] This broad activity profile makes this compound a valuable pharmacological tool for isolating specific ionic currents and for studying the structure-function relationships of various ion channels.
The blockade of sodium channels by this compound is state-dependent, showing a higher affinity for the open and inactivated states of the channel compared to the resting state.[1] This results in a "use-dependent" or "phasic" block, where the degree of inhibition increases with the frequency of channel activation.[1] Its high lipophilicity contributes to a potent tonic block (blockade of channels in the resting state) with a slower onset and longer duration of action compared to other local anesthetics like lidocaine.[5]
In addition to its effects on voltage-gated ion channels, this compound is a known inhibitor of ryanodine receptors, the primary channels responsible for calcium release from the sarcoplasmic reticulum (SR) in muscle cells.[4] This inhibition occurs through multiple mechanisms, including a voltage-dependent slow inhibition of closed channels and a voltage-independent fast inhibition.[4] This property is particularly relevant in studies of excitation-contraction coupling and intracellular calcium signaling.
These application notes provide detailed protocols for the use of this compound in whole-cell patch clamp electrophysiology, along with a summary of its effects on various ion channels to aid in experimental design and data interpretation.
Data Presentation
Table 1: Inhibitory Concentrations (IC50) of this compound on Voltage-Gated Sodium Channels (NaV)
| Channel Subtype | Experimental Condition | IC50 (µM) | Reference(s) |
| NaV1.1 | Use-dependent (10 Hz) | 8.6 - 9.9 | [6] |
| NaV1.2 | Use-dependent (10 Hz) | 8.6 - 9.9 | [6] |
| NaV1.3 | Use-dependent (10 Hz) | 8.6 - 9.9 | [6] |
| NaV1.5 | Tonic Block | 9.3 | [7] |
| NaV1.7 | - | 0.4 | [8][9] |
| NaV1.8 | - | 0.3 | [8][9] |
| NaV1.9 | - | 32 | [8] |
| TTX-Resistant (Rat DRG) | - | 54 | [6] |
| TTX-Sensitive (Rat DRG) | - | 116 | [6] |
Table 2: Inhibitory Concentrations (IC50) of this compound on Other Ion Channels
| Channel Type | Subtype/Condition | IC50 (µM) | Reference(s) |
| Potassium Channel (KV) | Sustained K+ current (IKn) in type 1 rat DRG neurons | 1900 | [2] |
| Potassium Channel (KV) | Sustained K+ current (IKn) in type 2 rat DRG neurons | 600 | [2] |
| Ryanodine Receptor (RyR) | Cardiac (diastolic conditions, closed state) | ~200 | [4] |
| Ryanodine Receptor (RyR) | Cardiac (during Ca2+ release, open state) | ~2000 | [4] |
Experimental Protocols
Preparation of this compound Stock Solution
-
Reagent: this compound hydrochloride powder.
-
Solvent: Deionized water or a suitable buffer (e.g., external solution).
-
Procedure:
-
Prepare a high-concentration stock solution (e.g., 10 mM) by dissolving this compound hydrochloride in deionized water.
-
Store the stock solution in aliquots at -20°C to prevent degradation.
-
On the day of the experiment, thaw an aliquot and dilute it to the desired final concentrations in the external recording solution. It is recommended to prepare fresh dilutions daily.
-
Whole-Cell Patch Clamp Protocol for Measuring this compound Effects
This protocol is designed for recording from cultured cells (e.g., HEK293 cells expressing a specific ion channel) or isolated primary neurons.
2.1. Solutions
-
External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 5 glucose. Adjust pH to 7.4 with NaOH.[5]
-
Internal (Pipette) Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, and 10 HEPES. Adjust pH to 7.2 with CsOH. (Note: Cesium is used to block potassium channels to better isolate sodium currents).[5]
2.2. Recording Procedure
-
Cell Preparation: Plate cells on glass coverslips and transfer a coverslip to the recording chamber on the microscope stage. Continuously perfuse the chamber with the external solution.
-
Pipette Fabrication: Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.
-
Gigaohm Seal Formation:
-
Approach a target cell with the patch pipette while applying slight positive pressure.
-
Once the pipette tip touches the cell membrane, release the positive pressure to facilitate the formation of a high-resistance (>1 GΩ) seal.
-
-
Whole-Cell Configuration: Apply a brief pulse of gentle suction to rupture the membrane patch under the pipette tip, establishing the whole-cell configuration.
-
Data Acquisition:
-
Set the patch clamp amplifier to voltage-clamp mode.
-
Compensate for pipette and whole-cell capacitance.
-
Monitor series resistance throughout the experiment and discard recordings if it changes significantly.
-
2.3. Voltage-Clamp Protocols for Studying Sodium Channel Block
-
Protocol for Measuring Tonic Block:
-
Hold the cell at a hyperpolarized potential (e.g., -100 mV to -120 mV) to ensure most sodium channels are in the resting state.[5][6]
-
Apply depolarizing voltage steps (e.g., to -10 mV for 20-50 ms) at a low frequency (e.g., 0.1 Hz) to elicit sodium currents.[5]
-
Record baseline currents in the control external solution.
-
Perfuse the chamber with the external solution containing the desired concentration of this compound and wait for the drug effect to reach a steady state.
-
Record the sodium currents in the presence of this compound using the same voltage protocol.
-
To determine the IC50 for tonic block, apply a range of this compound concentrations and plot the percentage of current inhibition against the log of the concentration. Fit the data with a Hill equation.
-
-
Protocol for Measuring Phasic (Use-Dependent) Block:
-
Hold the cell at a hyperpolarized potential (e.g., -100 mV).
-
Apply a train of depolarizing pulses (e.g., to -10 mV for 10-20 ms) at a higher frequency (e.g., 10 Hz).[5]
-
Record the peak sodium current for each pulse in the train in the absence of the drug.
-
Apply the desired concentration of this compound and allow the tonic block to reach a steady state.
-
Apply the same pulse train in the presence of this compound.
-
Measure the progressive decrease in the peak sodium current during the pulse train. The additional block that develops during the train represents the phasic or use-dependent block.
-
Visualizations
Caption: Signaling pathways affected by this compound.
Caption: Experimental workflow for patch clamp electrophysiology with this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Local anesthetic inhibition of voltage-activated potassium currents in rat dorsal root ganglion neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sodium Channels and Local Anesthetics—Old Friends With New Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Three independent mechanisms contribute to this compound inhibition of cardiac calcium release channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. nanion.de [nanion.de]
- 8. Biophysical and Pharmacological Characterization of Nav1.9 Voltage Dependent Sodium Channels Stably Expressed in HEK-293 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Item - Potencies for Inhibition of Nav1.7 and Nav1.8. - Public Library of Science - Figshare [plos.figshare.com]
Application Notes: Preparing Tetracaine Hydrochloride Stock Solutions for Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction
Tetracaine hydrochloride is a potent local anesthetic of the ester type, widely utilized in biomedical research to study nerve impulse transmission and calcium signaling.[1][2] Its primary mechanism of action is the blockade of voltage-gated sodium channels, which are essential for the initiation and propagation of action potentials in neurons.[3][4][5][6] Additionally, this compound is known to modulate intracellular calcium by acting as an allosteric blocker of ryanodine (B192298) receptors (RyRs), the calcium release channels of the sarcoplasmic reticulum.[1][7][8] These properties make it a valuable tool for investigating cellular excitability, muscle contraction, and various signaling pathways. However, its use in cell culture requires careful preparation of stock solutions to ensure accuracy, reproducibility, and minimization of cytotoxicity.[9]
Physicochemical Properties and Solubility
This compound hydrochloride is a white, crystalline powder.[10][11] Understanding its solubility is critical for preparing concentrated, sterile stock solutions.
Table 1: Solubility of this compound Hydrochloride
| Solvent | Solubility | Molar Concentration (Approx.) | Notes |
| Water | 55 mg/mL[12] | ~183 mM | Sonication is recommended to aid dissolution.[12] |
| DMSO | 40 mg/mL[10][11][12] | ~133 mM | Sonication is recommended.[12] |
| Ethanol | 28 mg/mL[12] | ~93 mM | Sonication is recommended.[12] |
Molecular Weight of this compound Hydrochloride: 300.82 g/mol [6][13]
Protocol 1: Preparation of a 100 mM Aqueous Stock Solution
This protocol describes the preparation of a 100 mM stock solution in water, which can be further diluted in cell culture media.
Materials:
-
This compound hydrochloride powder (MW: 300.82 g/mol )
-
Sterile, nuclease-free water
-
Sterile conical tubes (15 mL or 50 mL)
-
0.22 µm sterile syringe filter
-
Sterile syringes
-
Vortex mixer
-
Sonicator (optional, but recommended)[12]
-
Analytical balance
Procedure:
-
Calculation: To prepare 10 mL of a 100 mM stock solution, calculate the required mass of this compound hydrochloride:
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (g) = 0.1 mol/L x 0.01 L x 300.82 g/mol = 0.30082 g (or 300.82 mg)
-
-
Weighing: Accurately weigh 300.82 mg of this compound hydrochloride powder and transfer it to a 15 mL sterile conical tube.
-
Dissolution:
-
Add approximately 8 mL of sterile water to the tube.
-
Vortex vigorously until the powder is fully dissolved. If dissolution is slow, sonication can be used to facilitate the process.[12]
-
-
Volume Adjustment: Once fully dissolved, add sterile water to bring the final volume to 10 mL.
-
Sterilization:
-
Draw the solution into a sterile syringe.
-
Attach a 0.22 µm sterile syringe filter to the syringe.
-
Filter the solution into a new, sterile conical tube. This step is crucial for removing any potential microbial contamination.
-
-
Aliquoting and Storage:
-
Dispense the sterile stock solution into smaller, single-use aliquots (e.g., 100 µL or 500 µL) in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C for long-term use (up to 1 year).[12] For short-term storage, solutions can be kept at 2-8°C, protected from light.[13][14]
-
Avoid repeated freeze-thaw cycles.
-
Stability and Storage Considerations
This compound hydrochloride solutions are susceptible to hydrolysis, especially at non-optimal pH. It is most stable in acidic conditions (pH 3.7-6.0).[13] Stock solutions should be protected from light.[11][13][14] Do not use solutions that appear cloudy, discolored, or contain crystals.[13][14]
Application in Cell Culture
This compound's effects are dose-dependent and can vary significantly between cell types. It is essential to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental goals.
Cytotoxicity Data
This compound can induce cytotoxicity and apoptosis, often through mitochondrial-dependent pathways.[9][15][16]
Table 2: Reported Cytotoxic Concentrations of this compound Hydrochloride in Various Cell Lines
| Cell Line | Cell Type | Assay | Effective/Cytotoxic Concentration | Source |
| Human Corneal Epithelial Cells (HCEP) | Normal Epithelial | MTT | Cytotoxicity observed > 0.3125 g/L (~1.04 mM) | [15][16] |
| Rabbit Corneal Epithelial Cells | Normal Epithelial | LDH Leakage | EC50 = 0.96 mM | [17] |
| Rabbit Corneal Epithelial Cells | MTT | EC50 = 0.81 mM | [17] | |
| MDA-MB-231 | Human Breast Cancer | Not specified | Inhibition of migration at 50 µM and 75 µM | [18] |
| B16 & A375 | Murine & Human Melanoma | CCK-8 | Dose-dependent inhibition | [18] |
Protocol 2: Example Application - MTT Cytotoxicity Assay
This protocol provides a general method for assessing the cytotoxicity of this compound hydrochloride on adherent cells using an MTT assay.
Materials:
-
Adherent cells of interest
-
Complete cell culture medium
-
This compound hydrochloride stock solution (e.g., 100 mM)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-Buffered Saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Treatment Preparation: Prepare serial dilutions of this compound hydrochloride in complete culture medium from your stock solution. Include a vehicle control (medium only).
-
Cell Treatment:
-
Remove the old medium from the wells.
-
Add 100 µL of the various this compound dilutions (and vehicle control) to the appropriate wells.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
After incubation, add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT into formazan (B1609692) crystals.
-
-
Solubilization:
-
Carefully remove the medium.
-
Add 100 µL of solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently pipette to ensure complete dissolution.
-
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Signaling Pathways and Experimental Workflows
Primary Mechanism of Action: this compound's primary anesthetic effect is achieved by blocking voltage-gated sodium channels (NaV) on the nerve cell membrane.[3][4][5] By binding to the intracellular portion of the channel, it stabilizes the inactivated state, preventing the influx of sodium ions necessary for depolarization and action potential propagation.[3][4][19]
Off-Target Effects: Beyond sodium channels, this compound also inhibits ryanodine receptors (RyRs), blocking calcium release from the sarcoplasmic reticulum.[1][7] It can also affect other channels, including potassium and nicotinic acetylcholine (B1216132) receptors, and induce mitochondrial dysfunction, which contributes to its cytotoxic effects.[9]
Diagrams
Caption: Experimental workflow for preparing and using this compound HCl.
Caption: Simplified signaling pathways affected by this compound HCl.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. This compound hydrochloride: mechanism of action and activity_Chemicalbook [chemicalbook.com]
- 6. This compound Hydrochloride | C15H25ClN2O2 | CID 8695 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Effects of this compound on sarcoplasmic calcium release in mammalian skeletal muscle fibres - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Three independent mechanisms contribute to this compound inhibition of cardiac calcium release channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. This compound hydrochloride | CAS 136-47-0 | Chemodex | Biomol.com [biomol.com]
- 11. adipogen.com [adipogen.com]
- 12. This compound hydrochloride | Calcium/Sodium Channel | TargetMol [targetmol.com]
- 13. DailyMed - this compound HYDROCHLORIDE solution [dailymed.nlm.nih.gov]
- 14. publications.ashp.org [publications.ashp.org]
- 15. Cytotoxic effect and possible mechanisms of this compound on human corneal epithelial cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Cytotoxic effect and possible mechanisms of this compound on human corneal epithelial cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Comparative toxicity of this compound, proparacaine and cocaine evaluated with primary cultures of rabbit corneal epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
Application Notes and Protocols for Tetracaine in Rodent In Vivo Nerve Block Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of tetracaine hydrochloride for in vivo nerve block studies in rodent models. This document includes detailed protocols, quantitative data on efficacy and safety, and visualizations of the mechanism of action and experimental workflows.
Introduction
This compound hydrochloride is a potent, long-acting local anesthetic of the ester class.[1][2] It is a valuable tool in biomedical research for investigating nerve function, pain pathways, and for providing local analgesia during surgical procedures in animal models.[1] Its primary mechanism of action is the blockade of voltage-gated sodium channels within neuronal membranes, which prevents the initiation and propagation of nerve impulses.[1][2][3][4]
Mechanism of Action
This compound functions by reversibly blocking nerve impulse transmission.[1][2] As a lipophilic molecule, it penetrates the neuronal membrane and enters the cytoplasm.[2][3] Inside the neuron, the ionized form of this compound binds to the intracellular portion of voltage-gated sodium channels.[1][2] This binding stabilizes the channels in their inactivated state, preventing the influx of sodium ions necessary for the generation of an action potential.[1][2][3] By inhibiting action potential propagation, this compound effectively blocks the transmission of sensory signals, including pain, from the periphery to the central nervous system.[1][2]
Signaling Pathway of this compound Nerve Block
Caption: Mechanism of this compound action on voltage-gated sodium channels.
Quantitative Data
The following tables summarize key quantitative parameters for the use of this compound in rodent nerve block studies.
Table 1: this compound Dosage and Efficacy in Rodents
| Species | Nerve Block Model | This compound Concentration (%) | Volume (mL) | Onset of Action | Duration of Block (minutes) | Reference |
| Rat | Sciatic Nerve | 0.5% or 1% | Measured volume | Immediate (electrophysiology) | Variable, until CMAP recovery | [1] |
| Rat | Infraorbital Nerve | 0.2% | 0.2 | No analgesia | 0 | [5] |
| Rat | Infraorbital Nerve | 0.3% | 0.2 | No analgesia | 0 | [5] |
| Mouse | Corneal | 0.5% | ~0.05 (1 drop) | Within 1 minute | 15-20 | [1][4] |
CMAP: Compound Muscle Action Potential
Table 2: Pharmacokinetic and Physicochemical Properties of this compound
| Property | Value | Reference |
| pKa (25°C) | 8.46 | [6] |
| Protein Binding | 75% | [6] |
| Onset of Action (Spinal) | Up to 15 minutes | [7] |
| Duration of Action (Spinal) | 1.5 - 3 hours | [7] |
| Metabolism | Hydrolysis by plasma pseudocholinesterase | [7] |
| Elimination | Primarily renal excretion of metabolites | [7] |
Experimental Protocols
Protocol 1: Rat Sciatic Nerve Block for Behavioral Assessment
This protocol describes a method for inducing a sciatic nerve block in rats to assess sensory and motor blockade.
Materials:
-
This compound hydrochloride solution (e.g., 0.5% or 1% in sterile saline)
-
General anesthetic (e.g., isoflurane, ketamine/xylazine cocktail)
-
Clippers and surgical preparation solutions
-
25-27 gauge needle and 1 mL syringe
-
Heating pad
-
Testing apparatus (e.g., von Frey filaments for sensory testing, grip strength meter for motor testing)
Procedure:
-
Animal Preparation: Anesthetize the rat according to an approved protocol and confirm the depth of anesthesia.
-
Shave the fur over the lateral aspect of the thigh of the hind limb to be blocked.
-
Position the animal in lateral recumbency on a heating pad to maintain body temperature.
-
Nerve Block Injection: Palpate the sciatic notch. Insert the needle perpendicular to the skin, just caudal to the greater trochanter. Advance the needle until it contacts the bone, then withdraw slightly.
-
Aspirate to ensure the needle is not in a blood vessel.
-
Slowly inject the this compound solution.
-
Assessment of Blockade:
-
Monitor the animal until full recovery from anesthesia and nerve blockade.
Protocol 2: Mouse Infraorbital Nerve Block for Sensory Testing
This protocol details a method for blocking the infraorbital nerve in mice to evaluate analgesia in the facial region.[10]
Materials:
-
This compound hydrochloride solution (concentrations may need to be optimized)
-
General anesthetic or sedation as required
-
Microsyringe with a 30-gauge needle
-
Stereotactic frame (optional, for precision)[5]
-
Testing stimulus (e.g., fine forceps for lip pinch)
Procedure:
-
Animal Preparation: Anesthetize or sedate the mouse as required for stable head positioning.
-
Injection Site Identification: The infraorbital foramen is located rostral to the zygomatic arch, below the eye.
-
Injection: Carefully insert the needle into the mucosa of the upper lip, aiming towards the infraorbital foramen.
-
Inject a small volume of the this compound solution perineurally.[5]
-
Assessment of Analgesia: At set intervals, gently pinch the upper lip on the injected side and observe for an aversive response (e.g., head withdrawal).[5] Compare this to the contralateral, unblocked side.
-
Record the onset and duration of the lack of response.
Experimental Workflow for In Vivo Nerve Block Study
Caption: A typical workflow for an in vivo rodent nerve block experiment.
Safety and Toxicity Considerations
While effective, this compound can exhibit systemic toxicity if administered intravascularly or at excessive doses.[6][11]
-
Central Nervous System (CNS) Toxicity: Signs can range from sedation and visual disturbances to muscle twitching and seizures.[6]
-
Cardiovascular Toxicity: Effects may include hypotension, arrhythmias, and in severe cases, cardiovascular collapse.[6]
-
Neurotoxicity: Some studies suggest that this compound may have a higher potential for neurotoxicity compared to other local anesthetics, potentially inducing apoptosis in neuronal cells.[12][13]
-
Local Anesthetic Systemic Toxicity (LAST): This is a severe, life-threatening complication that can occur with overdose.[6] Prompt recognition and management, including airway support and potentially lipid emulsion therapy, are crucial.[6]
It is imperative to use the lowest effective dose and to aspirate before injection to prevent intravascular administration.[1][6] Continuous monitoring of the animal's physiological status during and after the procedure is essential.
Formulations and Adjuvants
The formulation of this compound can significantly impact its efficacy.
-
pH Adjustment: The pH of the this compound solution can affect its efficacy and potential for irritation. Commercial preparations are typically buffered.[1]
-
Transdermal Patches: Formulations combining free base and acid salt this compound in vehicles like propylene (B89431) glycol and saline have been investigated for topical application.[14]
-
Gels: Bioadhesive gels have been developed to enhance the local anesthetic effects of this compound.[15]
-
Adjuvants:
-
Vasoconstrictors (e.g., epinephrine): These can be added to decrease the rate of vascular absorption, thereby prolonging the duration of the nerve block and reducing the risk of systemic toxicity.[16][17]
-
Bicarbonate: Adding bicarbonate can raise the pH of the solution, increasing the proportion of the unionized form of the anesthetic, which may speed the onset of action.[17]
-
Conclusion
This compound is a potent and long-acting local anesthetic suitable for a variety of in vivo nerve block studies in rodents. Careful attention to dosage, administration technique, and animal monitoring is essential to ensure reliable and reproducible results while minimizing the risk of toxicity. The protocols and data provided in these notes serve as a foundation for researchers to design and implement their own studies investigating the peripheral nervous system.
References
- 1. benchchem.com [benchchem.com]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 4. What is this compound Hydrochloride used for? [synapse.patsnap.com]
- 5. Experimental evaluation of local anaesthetic solutions using rat infraorbital nerve block - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. drugs.com [drugs.com]
- 8. Local anesthetic sciatic nerve block and nerve fiber damage in diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A rat sciatic nerve model for independent assessment of sensory and motor block induced by local anesthetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Infraorbital Nerve Block - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Central nervous system toxicity of local anesthetic mixtures in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. taylorandfrancis.com [taylorandfrancis.com]
- 13. Only this compound and not other local anaesthetics induce apoptosis in rat cortical astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Evaluation of local anesthesia provided by transdermal patches containing different formulations of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Development of the bioadhesive this compound gels for enhanced local anesthetic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. [Animal experimental studies on the effect of adrenaline on the toxicity and resorption of this compound in anesthesia of the mucous membrane of the tracheo-bronchial system] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. New Formulations of Local Anaesthetics—Part I - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Using Tetracaine to Isolate Potassium Currents in Cardiomyocytes
Audience: Researchers, scientists, and drug development professionals.
Introduction
Tetracaine is a potent local anesthetic that primarily functions by blocking voltage-gated sodium channels.[1][2][3] However, its pharmacological profile extends to other ion channels within cardiomyocytes, including calcium (Ca²⁺) and potassium (K⁺) channels, as well as ryanodine (B192298) receptors (RyRs).[4][5][6] This broader activity makes this compound a useful pharmacological tool for dissecting the contributions of various ionic currents to the cardiac action potential. Specifically, by carefully selecting concentrations, this compound can be employed to inhibit sodium and calcium currents, thereby aiding in the isolation and study of potassium currents in cardiomyocytes.
These application notes provide detailed protocols and quantitative data for utilizing this compound to isolate potassium currents in cardiomyocyte electrophysiology studies.
Data Presentation: this compound's Effects on Cardiomyocyte Ion Channels
The following table summarizes the quantitative data on the inhibitory effects of this compound on various ion channels in cardiomyocytes. This information is crucial for determining the appropriate concentrations for isolating potassium currents.
| Ion Channel | Species/Cell Type | Parameter | Value | Conditions | Citation |
| Voltage-Gated Sodium Channels (INa) | Guinea-pig ventricular myocytes | KD | 0.77 µM | Holding potential: -80 mV | [1] |
| KD | 6.2 µM | Holding potential: -95 mV | [1] | ||
| L-type Calcium Channels (ICa,L) | Guinea-pig ventricular myocytes | Apparent KD | 80 µM | Slowly inactivating component | [1] |
| Inwardly Rectifying Potassium Current (IK1) | Guinea-pig ventricular myocytes | % Inhibition | ~50% | 20 µM this compound | [1] |
| Delayed Rectifier Potassium Current (IK) | Guinea-pig ventricular myocytes | Qualitative Inhibition | Requires >10x concentration than for IK1 | >200 µM this compound | [1] |
| Ryanodine Receptors (RyR2) | Sheep cardiac RyRs in lipid bilayers | IC50 | ~200 µM | Slow inhibition (diastolic conditions) | [4] |
| IC50 | ~2 mM | Fast inhibition (during Ca²⁺ release) | [4] |
Experimental Protocols
Protocol 1: Whole-Cell Patch-Clamp Recording of Potassium Currents in Isolated Cardiomyocytes
This protocol details the methodology for isolating and recording potassium currents from single cardiomyocytes using the whole-cell patch-clamp technique, employing this compound to block interfering sodium and calcium currents.
1. Cardiomyocyte Isolation:
-
Isolate ventricular myocytes from the desired species (e.g., adult rat or guinea pig) using a standard enzymatic digestion method, such as Langendorff perfusion with collagenase.
-
Allow the isolated cells to stabilize in a storage solution before use.
2. Electrophysiological Recording Setup:
-
Utilize a patch-clamp amplifier and data acquisition system suitable for whole-cell recordings.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-4 MΩ when filled with the internal solution.
3. Solutions:
-
External (Bath) Solution (in mM):
-
140 NaCl
-
5.4 KCl
-
1.8 CaCl₂
-
1 MgCl₂
-
10 HEPES
-
10 Glucose
-
pH adjusted to 7.4 with NaOH
-
To block ICa,L: Add 0.1 mM CdCl₂.[2]
-
To block INa: this compound will be used (see step 5). Alternatively, a low concentration of TTX (e.g., 1 µM) can be included if complete sodium channel block is desired without relying solely on this compound.
-
-
Internal (Pipette) Solution (in mM):
-
120 K-Aspartate
-
20 KCl
-
10 HEPES
-
5 Mg-ATP
-
0.1 Na-GTP
-
10 EGTA
-
pH adjusted to 7.2 with KOH
-
Note: To study specific K⁺ currents, the composition can be modified. For example, to eliminate ATP-sensitive K⁺ currents, ATP can be omitted.
-
4. Experimental Procedure:
-
Plate the isolated cardiomyocytes in a recording chamber on the stage of an inverted microscope.
-
Perfuse the chamber with the external solution.
-
Approach a single, healthy cardiomyocyte with the patch pipette and form a gigaohm seal.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Allow the cell to dialyze with the internal solution for 5-10 minutes.
-
Apply this compound to the external solution at a concentration sufficient to block INa and ICa,L while minimizing the block of the target potassium current. Based on the available data, a starting concentration of 20-50 µM this compound is recommended to significantly reduce INa and partially block ICa,L, while having a moderate effect on IK1 and a lesser effect on delayed rectifier currents.[1] The concentration may need to be optimized depending on the specific potassium current of interest and the experimental goals.
-
Apply a voltage-clamp protocol to elicit the potassium currents of interest.
5. Voltage-Clamp Protocol for Total Outward K⁺ Current:
-
Hold the membrane potential at -80 mV.
-
Apply a brief depolarizing prepulse to -40 mV for 200 ms (B15284909) to inactivate any remaining sodium channels.
-
Apply a series of depolarizing test pulses from -40 mV to +60 mV in 10 mV increments for 300-500 ms.
-
Return the membrane potential to -80 mV between test pulses.
Mandatory Visualizations
Signaling Pathway of this compound's Primary Effects in Cardiomyocytes
References
- 1. Electrophysiological effects of this compound in single guinea-pig ventricular myocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Block of gating currents related to K+ channels as a mechanism of action of clofilium and d-sotalol in isolated guinea-pig ventricular heart cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Electrophysiological analysis of cardiac KATP channel - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Three independent mechanisms contribute to this compound inhibition of cardiac calcium release channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [PDF] Dual effects of this compound on spontaneous calcium release in rat ventricular myocytes. | Semantic Scholar [semanticscholar.org]
- 6. This compound can inhibit contractions initiated by a voltage-sensitive release mechanism in guinea-pig ventricular myocytes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Tetracaine-Mediated Blockade of Action Potentials in Cultured Neurons
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetracaine is a potent local anesthetic of the ester type, widely utilized for its ability to reversibly block nerve impulse transmission. Its primary mechanism of action involves the inhibition of voltage-gated sodium channels, which are fundamental for the initiation and propagation of action potentials in neurons.[1][2] By binding to the intracellular portion of these channels, this compound stabilizes them in an inactivated state, thereby preventing the influx of sodium ions that leads to membrane depolarization.[1][2] This blockade of action potentials effectively silences neuronal communication, making this compound a valuable tool in research for studying neuronal excitability, ion channel function, and for investigating the effects of transient neuronal silencing.
These application notes provide a comprehensive guide to utilizing this compound for the blockade of action potentials in cultured neurons, including recommended concentrations, detailed experimental protocols, and potential cytotoxic considerations.
Data Presentation: this compound Concentrations for Neuronal Applications
The effective concentration of this compound for blocking action potentials must be carefully considered to ensure complete blockade while minimizing neurotoxicity. The following tables summarize key quantitative data from the literature regarding the effects of this compound on various cell types.
Table 1: Cytotoxicity of this compound
| Cell Type | Assay | IC50 / Effective Concentration | Exposure Time | Reference |
| Human Skin Fibroblasts (CCD-1064sk) | LDH Assay | 219.36 µM | Not Specified | [3] |
| Human Skin Fibroblasts (CCD-1064sk) | CCK-8 Assay | 161.37 µM | Not Specified | [3] |
| Chick Embryo Dorsal Root Ganglion Neurons | Growth Cone Collapse | ED50: 1.53 ± 1.05 mM | 60 minutes | [4] |
| Chick Embryo Retinal Ganglion Cells | Growth Cone Collapse | ED50: 0.15 ± 0.05 mM | 60 minutes | [4] |
| Chick Embryo Sympathetic Ganglion Chain Neurons | Growth Cone Collapse | ED50: 0.06 ± 0.02 mM | 60 minutes | [4] |
| Chick Embryo Dorsal Root Ganglion Neurons | Growth Cone Collapse | ED50: 0.43 ± 0.15 mM | 24 hours | [4] |
| Chick Embryo Retinal Ganglion Cells | Growth Cone Collapse | ED50: 0.07 ± 0.03 mM | 24 hours | [4] |
| Chick Embryo Sympathetic Ganglion Chain Neurons | Growth Cone Collapse | ED50: 0.02 ± 0.01 mM | 24 hours | [4] |
Note: The ED50 values for growth cone collapse indicate significant morphological changes and potential neurotoxicity. For acute electrophysiological experiments aimed at blocking action potentials without causing irreversible damage, it is advisable to use concentrations below these values and for shorter durations.
Table 2: Effective Concentrations for Ion Channel Modulation
| System | Effect | Effective Concentration | Reference |
| Frog Skeletal Muscle Fibres | Suppression of inactivating component of Ca2+ release | Half-effective concentration: 11.8 µM | [4] |
| Frog Skeletal Muscle Fibres | Reduction in Ca2+ spark frequency | 75 - 100 µM | [5] |
Note: While this data is not from cultured neurons, it provides a valuable starting point for determining an effective concentration range for blocking ion channel activity, which is the underlying mechanism of action potential inhibition. Based on this, a concentration range of 10 µM to 100 µM is recommended for initial experiments to block action potentials in cultured neurons.
Signaling Pathway and Experimental Workflow
Mechanism of Action: Blockade of Voltage-Gated Sodium Channels
The primary mechanism by which this compound blocks action potentials is through the inhibition of voltage-gated sodium channels. The following diagram illustrates this process.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 3. mdpi.com [mdpi.com]
- 4. Concentration-dependent effects of this compound on excitation-contraction coupling in frog skeletal muscle fibres - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of this compound on Voltage-activated Calcium Sparks in Frog Intact Skeletal Muscle Fibers - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Single-Channel Recording Techniques with Tetracaine as a Blocker
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetracaine, a potent local anesthetic of the ester class, has long been utilized for its nerve-blocking capabilities. Beyond its clinical applications, this compound serves as an invaluable pharmacological tool in the research field for the detailed investigation of the structure, function, and pharmacology of various ion channels.[1] Its primary mechanism of action involves the reversible blockade of voltage-gated sodium channels, which is fundamental to its anesthetic effect.[1][2][3] However, its utility is broadened by its interaction with a range of other ion channels, including potassium channels, calcium channels, and intracellular calcium release channels such as the ryanodine (B192298) receptor (RyR).[1][4][5][6]
This document provides a comprehensive guide to utilizing this compound as a channel blocker in single-channel recording experiments. It includes detailed protocols, a summary of quantitative data, and visual representations of its mechanisms of action to facilitate a deeper understanding of its effects on ion channel function.
Mechanism of Action
This compound's primary anesthetic effect is achieved by inhibiting the initiation and propagation of action potentials.[1][2] It diffuses across the cell membrane in its uncharged form and, once inside the cell, it exists in equilibrium with its protonated, charged form. This charged cation then accesses its binding site from the intracellular side of the voltage-gated sodium channel, stabilizing the channel in a non-conducting state and preventing the influx of sodium ions required for depolarization.[1][2]
This compound's interaction with ion channels is often state-dependent, meaning its binding affinity varies depending on whether the channel is in a resting, open, or inactivated state.[7][8] Generally, its affinity is significantly higher for the open and inactivated states, which explains the use-dependent nature of its blocking effect, where efficacy is enhanced by repeated nerve fiber stimulation.[8]
Quantitative Data: this compound's Effect on Various Ion Channels
The following tables summarize the key quantitative parameters of this compound's blocking effects on different ion channels, as determined by single-channel and whole-cell electrophysiological studies.
Table 1: Voltage-Gated Sodium Channels (NaV)
| Channel Subtype | Preparation | Technique | Key Parameters | Value | References |
| NaV (Peripheral Nerve) | Sciatic nerve fibers (Xenopus laevis) | Outside-out patch clamp | IC50 for tonic block | 0.7 µM | [9][10] |
| Batrachotoxin-modified Na+ | Not specified | Not specified | IC50 (at -70 mV, inactivated state) | 5.2 µM | [11] |
| Batrachotoxin-modified Na+ | Not specified | Not specified | IC50 (at +50 mV, open state) | 39.5 µM | [11] |
Table 2: Ryanodine Receptors (RyR)
| Channel Subtype | Preparation | Technique | Key Parameters | Value | References |
| RyR1 (Rabbit Skeletal Muscle) | Purified channel in planar lipid bilayers | Single-channel recording | K50 (decreased open probability) | 68 µM | [6] |
| RyR1 (Rabbit Skeletal Muscle) | Purified channel in planar lipid bilayers | Single-channel recording | Hill coefficient (nH) | 1.5 | [6] |
| RyR (Sheep Cardiac Muscle) | Purified channel in planar lipid bilayers | Single-channel recording | IC50 (slow inhibition, closed state) | ~200 µM | [4] |
| RyR (Sheep Cardiac Muscle) | Purified channel in planar lipid bilayers | Single-channel recording | IC50 (fast inhibition, open state) | ~2 mM | [4] |
| RyR (Brain Microsomes) | Microsomal membranes | Ryanodine binding assay | CI50 (inhibition of ryanodine binding) | 0.12 mM | [12] |
Table 3: Potassium Channels (K+)
| Channel Subtype | Preparation | Technique | Key Parameters | Value | References |
| Voltage-gated K+ | Sciatic nerve fibers (Xenopus laevis) | Outside-out patch clamp | IC50 for tonic block | 946 µM | [10] |
| KcsA | Purified channel | Biochemical assay | IC50 (tetramer dissociation at 90°C, 5 mM KCl) | 4.2 mM | [13] |
| KcsA | Purified channel | Biochemical assay | IC50 (tetramer dissociation at 22°C, no KCl) | 1.2 mM | [13] |
Table 4: Cyclic Nucleotide-Gated (CNG) Channels
| Channel Subtype | Preparation | Technique | Key Parameters | Value | References |
| Bovine Rod CNG | Xenopus oocytes | Not specified | Effective blocking concentration | 40 µM (at saturating cGMP) | [7][14] |
| Rat Olfactory CNG | Xenopus oocytes | Not specified | Blocking effect | Ineffective at 40 µM (at saturating cGMP) | [7][14] |
Experimental Protocols
Protocol 1: Single-Channel Recording of Ryanodine Receptors in a Planar Lipid Bilayer
This protocol is adapted from methodologies used to study the effect of this compound on purified RyR channels.[4][5][6]
Objective: To characterize the effects of this compound on the single-channel properties (e.g., open probability, conductance) of purified RyR channels reconstituted into an artificial lipid bilayer.
Materials:
-
Purified RyR channel protein
-
Phospholipids (B1166683) (e.g., a mixture of phosphatidylethanolamine, phosphatidylserine, and phosphatidylcholine)
-
N-decane
-
Symmetric recording solutions (e.g., 250 mM KCl, 20 mM HEPES, pH 7.4)
-
This compound hydrochloride stock solution
-
Planar lipid bilayer apparatus
-
Patch-clamp amplifier and data acquisition system
Methodology:
-
Bilayer Formation:
-
Prepare a lipid solution by dissolving phospholipids in n-decane.
-
"Paint" the lipid solution across a small aperture (100-250 µm) in a partition separating two chambers (cis and trans) of the bilayer apparatus, each filled with the symmetric recording solution.
-
Monitor the capacitance of the membrane until a stable bilayer is formed.
-
-
Channel Reconstitution:
-
Add a small aliquot of the purified RyR channel preparation to the cis (cytoplasmic) chamber.
-
Gently stir the solution in the cis chamber to facilitate the incorporation of the channel into the bilayer.
-
Monitor the membrane for the appearance of single-channel currents, indicating successful incorporation.
-
-
Single-Channel Recording:
-
Once a single channel is incorporated, clamp the membrane potential at a desired voltage (e.g., +40 mV).
-
Record baseline channel activity for a sufficient duration to establish control parameters (open probability, mean open time, mean closed time, single-channel conductance).
-
-
This compound Application:
-
Prepare a series of dilutions of the this compound stock solution.
-
Add this compound to the cis chamber to achieve the desired final concentration.
-
Allow sufficient time for the drug to equilibrate before recording.
-
Record single-channel activity in the presence of various concentrations of this compound.
-
-
Data Analysis:
-
Analyze the single-channel recordings to determine the effects of this compound on channel gating and conductance.
-
Construct dose-response curves to determine the IC50 or K50 for this compound's effects.
-
Analyze the voltage dependency of the block by recording at different holding potentials.
-
Protocol 2: Patch-Clamp Recording of Voltage-Gated Sodium Channels
This protocol provides a general framework for studying the effects of this compound on NaV channels in a cellular context using the patch-clamp technique.[8][9]
Objective: To characterize the state-dependent block of voltage-gated sodium channels by this compound in a heterologous expression system or primary neurons.
Materials:
-
Cell line expressing the desired NaV channel subtype (e.g., HEK293 cells) or primary neurons
-
External (extracellular) recording solution (e.g., in mM: 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 5 glucose, pH 7.4)
-
Internal (pipette) solution (e.g., in mM: 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES, pH 7.2 with CsOH; Cesium is used to block potassium channels)
-
This compound hydrochloride stock solution
-
Patch-clamp setup with an inverted microscope, micromanipulator, amplifier, and data acquisition system
-
Borosilicate glass capillaries for pipette fabrication
Methodology:
-
Cell Preparation:
-
Culture cells on glass coverslips.
-
Prior to recording, transfer a coverslip to the recording chamber on the microscope stage and perfuse with the external solution.
-
-
Pipette Fabrication and Sealing:
-
Pull glass capillaries to create micropipettes with a resistance of 2-4 MΩ when filled with the internal solution.
-
Using the micromanipulator, carefully approach a cell with the pipette tip and apply gentle suction to form a high-resistance (GΩ) seal between the pipette tip and the cell membrane (cell-attached configuration).
-
To record from the whole cell, apply a brief pulse of suction to rupture the membrane patch under the pipette tip (whole-cell configuration).
-
-
Voltage-Clamp Recording:
-
Hold the cell at a negative potential where most sodium channels are in the resting state (e.g., -100 mV).
-
Apply depolarizing voltage steps (e.g., to -10 mV) to elicit sodium currents.
-
To study tonic block, apply voltage steps at a low frequency (e.g., 0.1 Hz).
-
To investigate use-dependent block, apply a train of depolarizing pulses at a higher frequency (e.g., 10 Hz).
-
-
Drug Application:
-
Apply this compound at various concentrations to the cell via a perfusion system.
-
Allow for complete exchange of the solution around the cell before recording.
-
-
Data Analysis:
-
Measure the peak inward sodium current at each voltage step before and after drug application.
-
Calculate the percentage of current inhibition for each this compound concentration.
-
Generate concentration-response curves and fit the data with the Hill equation to determine the IC50 value.
-
Analyze the effects of stimulation frequency on the block to characterize use-dependence.
-
Visualizations
Caption: this compound's state-dependent block of voltage-gated sodium channels.
Caption: General experimental workflow for single-channel recording with this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. What is this compound used for? [synapse.patsnap.com]
- 4. Three independent mechanisms contribute to this compound inhibition of cardiac calcium release channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of local anesthetics on single channel behavior of skeletal muscle calcium release channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of this compound on sarcoplasmic calcium release in mammalian skeletal muscle fibres - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanism of this compound Block of Cyclic Nucleotide-gated Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Fundamental properties of local anesthetics: half-maximal blocking concentrations for tonic block of Na+ and K+ channels in peripheral nerve - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Charged this compound as an inactivation enhancer in batrachotoxin-modified Na+ channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The effect of local anaesthetics on the ryanodine receptor/Ca2+ release channel of brain microsomal membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Interaction of local anesthetics with the K+ channel pore domain: KcsA as a model for drug-dependent tetramer stability - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Mechanism of this compound block of cyclic nucleotide-gated channels - PubMed [pubmed.ncbi.nlm.nih.gov]
Audience: Researchers, scientists, and drug development professionals.
Introduction
The voltage-gated sodium channel Nav1.7, encoded by the SCN9A gene, is a critical component in the transmission of pain signals.[1][2][3] Its pivotal role is highlighted by human genetic studies where gain-of-function mutations lead to severe pain syndromes, while loss-of-function mutations result in a congenital insensitivity to pain.[3][4] This makes Nav1.7 a highly validated and promising therapeutic target for the development of novel analgesics.[1][5][6]
Tetracaine is a potent local anesthetic of the amino-ester class that functions by blocking sodium channels.[7][8][9] It non-selectively inhibits nerve impulse transmission by preventing the influx of sodium ions necessary for the generation and propagation of action potentials.[7][8] Determining the half-maximal inhibitory concentration (IC50) of this compound on Nav1.7 is essential for characterizing its potency and understanding its mechanism of action, which can inform the development of more selective Nav1.7 inhibitors.
This document provides a detailed protocol for determining the IC50 of this compound on human Nav1.7 channels expressed in a heterologous system using automated patch-clamp electrophysiology.
Mechanism of Action and Assay Principle
This compound physically obstructs the ion-conducting pore of the sodium channel from the intracellular side.[10][11] Its binding affinity is state-dependent, meaning it binds with different potencies to the channel's different conformational states (resting, open, and inactivated). Like many local anesthetics, this compound shows a significantly higher affinity for the open and inactivated states of the Nav1.7 channel compared to the resting (closed) state.[12]
The assay principle is to use whole-cell voltage-clamp recordings to measure the sodium current flowing through Nav1.7 channels. By applying a specific voltage protocol, the channels can be held in different states, allowing for the determination of state-dependent inhibition. An automated patch-clamp (APC) system is employed to achieve the high throughput and data quality required for generating robust concentration-response curves.[5][13][14][15] The peak sodium current is measured at various concentrations of this compound, and the resulting data is used to calculate the IC50 value.
Data Presentation: this compound Potency on Nav1.7
The inhibitory potency of this compound on Nav1.7 is highly dependent on the conformational state of the channel, which is controlled by the membrane potential. The IC50 is significantly lower (indicating higher potency) when channels are in the inactivated state compared to the resting state.
| Parameter | Resting State Block | Inactivated State Block | Reference |
| IC50 | ~30 µM | 2.0 ± 0.3 µM | [12] |
| Voltage Protocol | Test pulse from -120 mV | Test pulse following a depolarizing prepulse to ~-70 mV | [12] |
| Platform | Automated Patch-Clamp (Qube) | Automated Patch-Clamp (Qube) | [12] |
Visualization of Key Processes
Mechanism of this compound Action on Nav1.7
Caption: this compound blocks the Nav1.7 channel by binding to its inner pore, preventing sodium ion influx.
Experimental Workflow for IC50 Determination
Caption: Workflow for determining this compound IC50 using an automated patch-clamp system.
Experimental Protocols
This protocol is designed for an automated patch-clamp platform (e.g., Sophion Qube, Nanion SyncroPatch).
Materials and Reagents
-
Cell Line: Human Embryonic Kidney (HEK293) or Chinese Hamster Ovary (CHO) cells stably expressing the human Nav1.7 channel (hSCN9A).[13][16]
-
Cell Culture Medium: DMEM/F12 supplemented with 10% FBS, 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418).
-
Extracellular Solution (ECS): 140 mM NaCl, 4 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES, 5 mM D-Glucose. Adjust pH to 7.4 with NaOH.
-
Intracellular Solution (ICS): 50 mM CsCl, 10 mM NaCl, 60 mM CsF, 20 mM EGTA, 10 mM HEPES. Adjust pH to 7.2 with CsOH.[17]
-
This compound Hydrochloride: Prepare a 10-30 mM stock solution in DMSO. Serially dilute in ECS to create final working concentrations. The final DMSO concentration should be ≤0.1%.[12]
-
Equipment: Automated patch-clamp system, cell culture incubator, centrifuge, hemocytometer.
Cell Preparation
-
Culture cells to 70-90% confluency under standard conditions (37°C, 5% CO₂).
-
Wash cells with Dulbecco's Phosphate-Buffered Saline (DPBS).
-
Harvest cells using a gentle, non-enzymatic cell dissociation solution to ensure channel integrity.
-
Centrifuge the cell suspension at 200 x g for 2 minutes.
-
Resuspend the cell pellet in ECS at a final density of 1-2 million cells/mL.
-
Ensure a high viability (>90%) single-cell suspension before loading onto the APC platform.
Automated Patch-Clamp Procedure
-
System Preparation: Prime the APC system's fluidics with ECS and ICS as per the manufacturer's instructions.
-
Loading: Load the single-cell suspension, compound plate (containing serial dilutions of this compound and a vehicle control), and intracellular solution into the appropriate positions on the instrument.
-
Experiment Initiation: Start the automated experiment. The system will perform the following steps for each well in the 384-well plate:
-
Capture a single cell.
-
Establish a giga-ohm seal (>0.5 GΩ).[15]
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Begin the voltage-clamp protocol.
-
Voltage-Clamp Protocol for State-Dependent Inhibition
The following two-pulse protocol is designed to measure inhibition of Nav1.7 from both the resting and inactivated states.[12] The protocol is repeated at a set frequency (e.g., every 15 seconds).[12]
-
Holding Potential (V_hold): -100 mV to -120 mV. This ensures the majority of channels are in the resting, closed state.
-
Pulse 1 (P1 - Resting State): A depolarizing step to -20 mV for 20 ms. This elicits an inward sodium current from channels that were in the resting state.
-
Inactivating Step: A repolarizing step to approximately the V½ of inactivation (around -70 mV to -80 mV) for 100 ms.[12][18] This allows a significant fraction of the channels to enter the inactivated state.
-
Pulse 2 (P2 - Inactivated State): A second depolarizing step to -20 mV for 20 ms. The peak current measured here represents the activity of channels that were not inactivated during the preceding step. State-dependent blockers like this compound will cause a more pronounced reduction of the P2 current compared to the P1 current.[12]
Compound Application and Data Acquisition
-
Baseline Recording: The voltage protocol is run for several sweeps to establish a stable baseline current before compound addition.
-
Compound Addition: The system adds the pre-defined concentrations of this compound (or vehicle) to the wells.
-
Effect Measurement: The voltage protocol continues in the presence of the compound until the inhibitory effect reaches a steady state. The peak inward current for both P1 and P2 is recorded for each sweep.
Data Analysis
-
Calculate Percent Inhibition: For each cell and each this compound concentration, calculate the percentage of current inhibition using the following formula: % Inhibition = (1 - (I_compound / I_baseline)) * 100 Where I_compound is the peak current in the presence of this compound and I_baseline is the peak current before compound addition. This is done separately for P1 and P2 currents.
-
Concentration-Response Curve: Plot the % Inhibition as a function of the logarithm of the this compound concentration.
-
IC50 Calculation: Fit the concentration-response data to a four-parameter logistic equation (Hill equation) to determine the IC50 value and the Hill slope (nH). Y = Bottom + (Top - Bottom) / (1 + 10^((LogIC50 - X) * nH)) Where Y is the % inhibition, X is the log concentration, Top and Bottom are the plateaus of the curve, and LogIC50 is the logarithm of the concentration that produces a 50% response.
-
Quality Control: Data should only be accepted if they meet predefined quality criteria, such as seal resistance, baseline current amplitude, and stability.[15][19] The Z' factor for the assay should be > 0.5 to ensure robustness.[12][19]
References
- 1. Nav1.7 channels: advancing preclinical models for pain drug discovery - Nanion Technologies [nanion.de]
- 2. criver.com [criver.com]
- 3. Characterisation of Nav1.7 functional expression in rat dorsal root ganglia neurons by using an electrical field stimulation assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. google.com [google.com]
- 5. High-Throughput Screening of Na(V)1.7 Modulators Using a Giga-Seal Automated Patch Clamp Instrument - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Correlation of Optical and Automated Patch Clamp Electrophysiology for Identification of NaV1.7 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 8. What is the mechanism of this compound? [synapse.patsnap.com]
- 9. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. pnas.org [pnas.org]
- 11. Mechanism-specific assay design facilitates the discovery of Nav1.7-selective inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. sophion.com [sophion.com]
- 13. Screening Assay Protocols Targeting the Nav1.7 Channel Using Qube High-Throughput Automated Patch-Clamp System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. High-throughput electrophysiological assays for voltage gated ion channels using SyncroPatch 768PE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Nav1.8 Cell Line | Stable CHO Cells for Pain Research & Nav1.7 [inscreenex.de]
- 17. Frontiers | An Advanced Automated Patch Clamp Protocol Design to Investigate Drug—Ion Channel Binding Dynamics [frontiersin.org]
- 18. Making sure you're not a bot! [nanion.de]
- 19. sigmaaldrich.com [sigmaaldrich.com]
Application Notes and Protocols for Assessing Tetracaine's Effect on Synaptic Transmission
Audience: Researchers, scientists, and drug development professionals.
Introduction
Tetracaine is a potent local anesthetic of the ester type that primarily functions by blocking voltage-gated sodium channels, thereby inhibiting the initiation and propagation of action potentials in neuronal membranes.[1] This blockade of nerve impulses is the principal mechanism behind its anesthetic effect. However, emerging research indicates that this compound's influence on synaptic transmission is more complex, involving modulation of other ion channels and cellular processes. These application notes provide a comprehensive guide to methodologies for assessing the multifaceted effects of this compound on synaptic transmission, including detailed experimental protocols, data presentation guidelines, and visual representations of key pathways and workflows.
Data Presentation
Table 1: Quantitative Effects of this compound on Voltage-Gated Sodium Channels and Calcium Release
This table summarizes the inhibitory concentrations (IC50) of this compound on voltage-gated sodium channels and its effects on sarcoplasmic reticulum (SR) calcium release. This data is crucial for designing experiments and interpreting results.
| Parameter | Preparation | Method | This compound Concentration | Effect | Reference |
| Voltage-Gated Sodium Channels | |||||
| IC50 | BTX-modified Na+ channels | Electrophysiology | 5.2 µM (at -70 mV) | 50% inhibition of inactivated channels | [2] |
| IC50 | BTX-modified Na+ channels | Electrophysiology | 39.5 µM (at +50 mV) | 50% inhibition of open channels | [2] |
| Sarcoplasmic Reticulum (SR) Calcium Release | |||||
| Half-effective concentration | Frog skeletal muscle fibres | Voltage clamp & fura-2 (B149405) imaging | 11.8 µM | Decrease in the inactivation component of Ca2+ release | [3] |
| Half-effective concentration | Frog skeletal muscle fibres | Voltage clamp & fura-2 imaging | 47.0 µM | Decrease in the steady-level of Ca2+ release | [3] |
| K50 | Rat skeletal muscle fibres | Voltage clamp & Ca2+ imaging | 70 µM | Suppression of the early peak of Ca2+ release | [4] |
| K50 | Rat skeletal muscle fibres | Voltage clamp & Ca2+ imaging | 71 µM | Suppression of the steady level of Ca2+ release | [4] |
Experimental Protocols
Electrophysiological Assessment of Synaptic Transmission
Objective: To measure the effect of this compound on excitatory postsynaptic currents (EPSCs) and inhibitory postsynaptic currents (IPSCs) in neurons using whole-cell patch-clamp electrophysiology.
Materials:
-
Brain slice preparation or cultured neurons
-
Artificial cerebrospinal fluid (aCSF)
-
Internal solution for patch pipette
-
This compound stock solution
-
Patch-clamp rig (microscope, micromanipulator, amplifier, data acquisition system)
-
Borosilicate glass capillaries for pipettes
Protocol:
-
Preparation of Brain Slices or Neuronal Cultures:
-
Prepare acute brain slices (e.g., hippocampus, cortex) from rodents according to standard laboratory protocols.
-
Alternatively, use primary neuronal cultures plated on coverslips.
-
Maintain the preparation in oxygenated aCSF.
-
-
Pipette Preparation:
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ.
-
Fill the pipettes with the appropriate internal solution. For recording EPSCs, a cesium-based internal solution can be used to block potassium currents.
-
-
Whole-Cell Recording:
-
Transfer a brain slice or coverslip with cultured neurons to the recording chamber and perfuse with aCSF.
-
Under visual guidance, approach a neuron with the patch pipette and apply gentle positive pressure.
-
Form a gigaohm seal (>1 GΩ) between the pipette tip and the cell membrane.
-
Rupture the cell membrane with a brief pulse of suction to establish the whole-cell configuration.
-
-
Data Acquisition:
-
Clamp the neuron at a holding potential of -70 mV to record spontaneous or evoked EPSCs.
-
To record IPSCs, clamp the neuron at a holding potential of 0 mV or a potential close to the reversal potential for glutamate (B1630785) receptors.
-
Record baseline synaptic activity for a stable period (e.g., 5-10 minutes).
-
-
Application of this compound:
-
Prepare a series of this compound dilutions in aCSF from a stock solution.
-
Perfuse the recording chamber with the desired concentration of this compound.
-
Allow sufficient time for the drug to equilibrate (e.g., 5-10 minutes).
-
-
Post-Drug Recording and Washout:
-
Record synaptic activity in the presence of this compound for a stable period.
-
To test for reversibility, perfuse the chamber with drug-free aCSF to wash out this compound and record the recovery of synaptic activity.
-
-
Data Analysis:
-
Detect and analyze synaptic events (EPSCs and IPSCs) for changes in amplitude, frequency, and kinetics before, during, and after this compound application.
-
Construct dose-response curves to determine the IC50 of this compound on synaptic parameters.
-
Neurotransmitter Release Assay
Objective: To quantify the effect of this compound on the release of neurotransmitters (e.g., glutamate, GABA) from presynaptic terminals.
Materials:
-
Synaptosome preparation or cultured neurons
-
Physiological buffer (e.g., Krebs-Ringer buffer)
-
High potassium solution (to depolarize terminals)
-
This compound stock solution
-
Neurotransmitter detection kit (e.g., ELISA, fluorescence-based assay)
-
Microplate reader
Protocol:
-
Preparation of Synaptosomes or Neurons:
-
Isolate synaptosomes from brain tissue or use cultured neurons.
-
Pre-incubate the preparation in a physiological buffer.
-
-
Baseline Neurotransmitter Release:
-
Aliquot the synaptosomes or neurons into a microplate.
-
Collect a sample of the supernatant to measure baseline neurotransmitter levels.
-
-
Application of this compound:
-
Add different concentrations of this compound to the wells and incubate for a specific period.
-
-
Stimulation of Neurotransmitter Release:
-
Induce neurotransmitter release by adding a high potassium solution to depolarize the presynaptic terminals.
-
Alternatively, use a chemical stimulus like 4-aminopyridine.
-
-
Sample Collection and Analysis:
-
After stimulation, centrifuge the plate to pellet the synaptosomes or cells.
-
Collect the supernatant containing the released neurotransmitters.
-
Quantify the neurotransmitter concentration using a suitable detection assay according to the manufacturer's instructions.
-
-
Data Analysis:
-
Subtract the baseline neurotransmitter levels from the stimulated release values.
-
Compare the amount of neurotransmitter released in the presence and absence of this compound.
-
Calculate the percentage of inhibition or potentiation of release for each this compound concentration.
-
Intracellular Calcium Imaging
Objective: To visualize and quantify changes in intracellular calcium concentration in response to this compound application.
Materials:
-
Cultured neurons on coverslips
-
Fluorescent calcium indicator dye (e.g., Fura-2 AM, Fluo-4 AM)
-
Physiological buffer
-
This compound stock solution
-
Fluorescence microscope with a calcium imaging system
Protocol:
-
Dye Loading:
-
Incubate cultured neurons with a calcium indicator dye in a physiological buffer according to the manufacturer's protocol.
-
Allow time for the dye to de-esterify within the cells.
-
-
Baseline Imaging:
-
Mount the coverslip onto the microscope stage and perfuse with a physiological buffer.
-
Acquire baseline fluorescence images to establish a stable baseline of intracellular calcium levels.
-
-
Application of this compound:
-
Perfuse the chamber with the desired concentration of this compound.
-
Continuously acquire fluorescence images to monitor changes in intracellular calcium.
-
-
Stimulation (Optional):
-
To investigate the effect of this compound on stimulus-evoked calcium transients, apply a depolarizing stimulus (e.g., high potassium solution or an agonist) in the presence and absence of this compound.
-
-
Data Analysis:
-
Select regions of interest (ROIs) corresponding to individual neurons.
-
Measure the fluorescence intensity within each ROI over time.
-
Calculate the change in fluorescence (ΔF/F₀) to represent the relative change in intracellular calcium concentration.
-
Compare the amplitude and kinetics of calcium transients before and after this compound application.
-
Mandatory Visualization
Signaling Pathways and Experimental Workflows
Caption: Signaling pathway of this compound's action on synaptic transmission.
Caption: Experimental workflow for electrophysiological assessment.
Caption: Experimental workflow for intracellular calcium imaging.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. Concentration-dependent effects of this compound on excitation-contraction coupling in frog skeletal muscle fibres - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of this compound on sarcoplasmic calcium release in mammalian skeletal muscle fibres - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Preventing Tetracaine precipitation in physiological buffer solutions
This guide provides researchers, scientists, and drug development professionals with essential information for preventing the precipitation of Tetracaine in physiological buffer solutions during experiments.
Frequently Asked Questions (FAQs)
Q1: Why does my this compound solution precipitate when I adjust the pH to physiological levels (e.g., pH 7.4)?
A1: This precipitation is due to the pH-dependent solubility of this compound. This compound is a weak base with a pKa of approximately 8.4-8.5.[1][2] It exists in two forms: a protonated (ionized) cation and an unprotonated (non-ionized) free base.
-
Protonated Form (this compound HCl): This is the salt form, which is highly soluble in water.[3][4] Commercial preparations are typically acidic (pH 3.5-6.5) to ensure the drug remains in this soluble, protonated state.[5][6][7]
-
Free Base Form: This form is poorly soluble in water, with a reported solubility of about 156 mg/L.[6]
When you increase the pH of a this compound hydrochloride solution towards physiological pH (7.4), the equilibrium shifts, converting the soluble protonated form into the poorly soluble free base. If the concentration of this newly formed free base exceeds its solubility limit, it will precipitate out of the solution, making it appear cloudy or crystalline.[8]
Q2: What is the relationship between this compound's pKa and its solubility in buffer?
A2: The pKa is the pH at which 50% of the drug is in its protonated (ionized) form and 50% is in its unprotonated (non-ionized) form.
-
At pH < pKa (e.g., pH 4-6): this compound is predominantly in its protonated, water-soluble form (this compound HCl).
-
At pH > pKa (e.g., pH 9): this compound is predominantly in its unprotonated, lipid-soluble (but poorly water-soluble) free base form.
Physiological buffer (pH ~7.4) is below the pKa of this compound (~8.4), so most of the drug will still be in the soluble protonated form. However, a significant fraction will be converted to the free base. The maximum concentration you can achieve without precipitation depends on the intrinsic solubility of this free base.
Q3: Can I dissolve this compound hydrochloride directly into my physiological buffer at pH 7.4?
A3: This is generally not recommended, especially for higher concentrations. Adding the acidic this compound HCl powder directly to a well-buffered solution at pH 7.4 can create localized areas of high concentration where the pH is momentarily lowered, allowing dissolution, but as it disperses and the buffer brings the pH back to 7.4, the free base can quickly precipitate. The recommended method is to dissolve the this compound HCl in an acidic solution first and then carefully adjust the pH.
Quantitative Data Summary
The maximum achievable concentration of this compound in an aqueous solution is highly dependent on the final pH. The table below provides an estimated maximum soluble concentration at different pH values, calculated based on its pKa and the intrinsic solubility of the free base.
| pH | Predominant Form | Estimated Max. Soluble Concentration (mg/mL) | Notes |
| 4.5 | >99% Protonated | >50 | Highly soluble as the hydrochloride salt.[3][4] |
| 6.5 | ~99% Protonated | ~15 | Solubility remains high but decreases as pH approaches the pKa. |
| 7.4 | ~90% Protonated | ~1.6 | At physiological pH, the concentration of the free base is the limiting factor. Exceeding this concentration will likely cause precipitation. |
| 8.4 | 50% Protonated | ~0.3 | At the pKa, 50% of the drug is in the poorly soluble free base form, significantly limiting the total amount that can be dissolved. |
Note: These are estimations. Actual solubility can be affected by buffer composition, ionic strength, and temperature.
Troubleshooting Guide
Q1: My solution turned cloudy immediately after adding sodium bicarbonate or raising the pH. What should I do?
A1: Cloudiness or crystallization indicates that the this compound free base has precipitated.[8]
-
Immediate Action: Stop adding the base. Try adding a small amount of acid (e.g., dilute HCl) dropwise while stirring vigorously to see if the precipitate redissolves. This will lower the pH and convert the free base back to the soluble protonated form.
-
For Future Experiments: You have likely exceeded the solubility limit at that specific pH. You must either reduce the final concentration of this compound or use a lower final pH for your solution.
Q2: How can I prepare a stable, higher-concentration this compound stock solution?
A2: Prepare a concentrated stock solution in a slightly acidic vehicle and then dilute it into your final physiological buffer.
-
Prepare Stock: Dissolve this compound hydrochloride in sterile, purified water or saline to your desired stock concentration (e.g., 20-50 mg/mL). The pH of this solution will naturally be acidic (typically between 4.5 and 6.5), ensuring complete dissolution.[5]
-
Storage: Store this acidic stock solution as per manufacturer recommendations, often at 2-8°C and protected from light.[9]
-
Dilution: For your experiment, perform a serial dilution of the acidic stock into your final physiological buffer. This method often prevents precipitation because the final concentration of this compound is kept below its solubility limit at pH 7.4.
Q3: Are there alternative formulation strategies to increase this compound's solubility at physiological pH?
A3: Yes, several advanced formulation techniques can be explored, though they may require significant validation for your specific application.
-
Co-solvents: Adding agents like ethanol (B145695) or propylene (B89431) glycol can increase the solubility of the free base.
-
Surfactants: Non-ionic surfactants can form micelles that encapsulate the drug, increasing its apparent solubility.[10]
-
Cyclodextrins: These molecules can form inclusion complexes with this compound, shielding the hydrophobic parts of the drug and increasing its solubility in water.
-
Lipid-based Carriers: For drug delivery applications, nanostructured lipid carriers (NLCs) or liposomes can encapsulate this compound, allowing for sustained release at physiological pH.[11]
Experimental Protocols
Protocol: Preparation of a Stable this compound Solution in Physiological Buffer
This protocol describes a reliable method for preparing a this compound solution at a physiological pH by carefully adjusting the pH from an acidic stock.
Materials:
-
This compound hydrochloride powder
-
Sterile, purified water (e.g., Milli-Q or WFI)
-
Physiological buffer components (e.g., for Phosphate-Buffered Saline - PBS)
-
Hydrochloric acid (HCl), 0.1 M solution
-
Sodium hydroxide (B78521) (NaOH), 0.1 M solution
-
Sterile containers and magnetic stirrer
-
Calibrated pH meter
Methodology:
-
Prepare Acidic this compound Stock:
-
Weigh the required amount of this compound hydrochloride powder.
-
Dissolve it in 80% of the final required volume of purified water. For example, for 10 mL of a 2 mg/mL solution, dissolve 20 mg of this compound HCl in 8 mL of water.
-
Stir gently until fully dissolved. The resulting solution will be acidic.
-
-
Prepare Buffer Concentrates:
-
Separately prepare concentrated stock solutions of the buffer components (e.g., NaCl, KCl, Na₂HPO₄, KH₂PO₄ for PBS). This helps avoid precipitation of buffer salts themselves.[12]
-
-
Combine and pH Adjustment (The Critical Step):
-
Place the acidic this compound solution on a magnetic stirrer.
-
Slowly add the required volumes of the buffer concentrates.
-
Immerse the calibrated pH meter probe into the solution.
-
Begin titrating the solution by adding 0.1 M NaOH drop-by-drop while monitoring the pH and observing the solution's clarity.
-
Crucially, slow the addition rate as the pH approaches 7.0. Rapid pH changes are the most common cause of precipitation.[8][13]
-
Stop titrating once the target pH (e.g., 7.4) is reached. If you overshoot, carefully add 0.1 M HCl dropwise to correct.
-
-
Final Volume and Sterilization:
-
Add purified water to reach the final desired volume.
-
Visually inspect the solution for any cloudiness or precipitate. A stable solution should be clear.
-
If required for your application, sterile-filter the final solution through a 0.22 µm filter.
-
-
Use Promptly: It is best practice to use freshly prepared alkalinized local anesthetic solutions, as precipitation can sometimes occur over time even in seemingly stable solutions.[8]
Visualizations
Caption: pH-dependent equilibrium of this compound in aqueous solution.
Caption: Recommended workflow for preparing this compound solutions.
References
- 1. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. This compound | C15H24N2O2 | CID 5411 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound = 99 136-47-0 [sigmaaldrich.com]
- 4. This compound hydrochloride CAS#: 136-47-0 [chemicalbook.com]
- 5. chembk.com [chembk.com]
- 6. This compound | 94-24-6 [chemicalbook.com]
- 7. How to synthesize this compound Hydrochloride_Chemicalbook [chemicalbook.com]
- 8. Alkalinisation of local anaesthetic solutions - Australian Prescriber [australianprescriber.tg.org.au]
- 9. bloomtechz.com [bloomtechz.com]
- 10. mdpi.com [mdpi.com]
- 11. A pre-formulation study of this compound loaded in optimized nanostructured lipid carriers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. rapm.bmj.com [rapm.bmj.com]
Technical Support Center: Optimizing Tetracaine Concentration to Minimize Cytotoxicity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing tetracaine concentration to minimize cytotoxicity in cell lines. Below you will find frequently asked questions, detailed experimental protocols, and troubleshooting guides to address common issues encountered during in vitro experiments involving this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of this compound-induced cytotoxicity?
A1: this compound hydrochloride (TTC) primarily induces cytotoxicity through two main programmed cell death pathways: apoptosis and pyroptosis.[1] At lower concentrations, this compound tends to induce apoptosis, which is a controlled form of cell death characterized by cell shrinkage, DNA fragmentation, and the formation of apoptotic bodies.[2][3] At higher concentrations, it can lead to necrosis.[2][3] In immune cells such as macrophages, this compound can also trigger pyroptosis, a pro-inflammatory form of cell death.[1][2][3]
Q2: Which signaling pathways are involved in this compound-induced apoptosis?
A2: this compound-induced apoptosis is often mediated by a death receptor-mediated, mitochondrion-dependent pathway.[4][5][6][7] This process involves the activation of initiator caspases like caspase-8 and caspase-9, and the executioner caspase-3.[4][5] It also entails the disruption of the mitochondrial membrane potential and the release of pro-apoptotic factors such as cytochrome c and apoptosis-inducing factor (AIF) from the mitochondria.[1][4][5]
Q3: How does this compound induce pyroptosis?
A3: In certain cell types like macrophages, this compound can activate both canonical and non-canonical inflammasome pathways.[1] This leads to the activation of caspase-1 and caspase-11, which then cleave Gasdermin D (GSDMD).[1][3][8] The N-terminal fragment of GSDMD forms pores in the cell membrane, causing cell swelling, lysis, and the release of pro-inflammatory cytokines.[1][8]
Q4: Are there methods to reduce the cytotoxic effects of this compound in cell cultures?
A4: Yes, several strategies can be employed to mitigate this compound cytotoxicity. The use of antioxidants, such as N-acetylcysteine, has been shown to inhibit this compound-induced apoptosis. Additionally, growth factors like basic fibroblast growth factor (bFGF) and insulin-like growth factor (IGF)-1 have demonstrated a protective effect against this compound-induced injury in sensory neurons.[1]
Q5: What is a typical effective concentration range for observing this compound cytotoxicity?
A5: The effective concentration of this compound can vary significantly depending on the cell type and the duration of exposure. For instance, in primary rabbit corneal epithelial cells, the EC50 (half-maximal effective concentration) for cytotoxicity has been reported to be around 0.81-0.96 mM.[1][9][10] For human corneal epithelial cells, cytotoxic effects were observed at concentrations above 0.3125 g/L.[1][4] It is crucial to perform a dose-response experiment to determine the optimal concentration range for your specific cell line.[1]
Quantitative Data on this compound Cytotoxicity
The following table summarizes the cytotoxic effects of this compound across various cell lines. The half-maximal inhibitory concentration (IC50) or effective concentration (EC50) is a key metric for comparing the potency of a compound.
| Cell Line | Cell Type | Assay | IC50/Effective Concentration | Source |
| CCD-1064sk | Human Skin Fibroblast | LDH Assay | IC50: 219.36 ± 0.01 µM | [11] |
| CCD-1064sk | Human Skin Fibroblast | CCK-8 Assay | IC50: 161.37 ± 0.05 µM | [11] |
| Rabbit Corneal Epithelial Cells | Normal Epithelial | LDH Leakage | EC50: 0.96 mM | [9][10] |
| Rabbit Corneal Epithelial Cells | Normal Epithelial | MTT Reduction | EC50: 0.81 mM | [9][10] |
| Human Corneal Epithelial Cells (HCEP) | Normal Epithelial | MTT Assay | Cytotoxicity observed at ≥ 0.3125 g/L | [4][10] |
| Human Corneal Stromal (HCS) Cells | Normal Stromal | Not specified | Cytotoxicity observed at > 0.15625 g/L | [5][6] |
| RAW 264.7 & BV2 | Murine Macrophage | CCK-8 Assay | Viability decrease at > 200 µM | [2][3][10] |
| B16 & A375 | Murine & Human Melanoma | CCK-8 Assay | Dose-dependent inhibition | [12] |
| MDA-MB-231 | Human Breast Cancer | Not specified | Inhibition of migration at 50 µM and 75 µM | [12] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility.
Cell Viability Assay (MTT Assay)
This assay assesses cell viability based on the metabolic activity of mitochondrial dehydrogenases.
Materials:
-
Cells in culture
-
This compound hydrochloride stock solution
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO)
-
96-well plates
-
Microplate reader (570 nm)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.[12]
-
Treatment: Treat the cells with various concentrations of this compound and include untreated (vehicle) controls.[1]
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.[1]
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, until a purple precipitate is visible.[1]
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.[1][13]
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.[1][13]
Cytotoxicity Assay (LDH Assay)
This protocol measures the release of lactate (B86563) dehydrogenase (LDH) from damaged cells into the culture medium.[1]
Materials:
-
Cells in culture
-
This compound hydrochloride stock solution
-
LDH cytotoxicity assay kit
-
96-well plates
-
Microplate reader (490 nm)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate and treat with a range of this compound concentrations as described for the MTT assay.
-
Medium Collection: After incubation, carefully collect the cell culture medium from each well.
-
Reaction Setup: Mix the collected medium with the LDH assay kit's reaction mixture in a new 96-well plate.[10]
-
Incubation: Incubate the plate at room temperature for the time specified in the kit's instructions (typically 20-30 minutes), protected from light.[1]
-
Stop Reaction: Add the stop solution provided in the kit to each well.[1]
-
Absorbance Reading: Measure the absorbance at 490 nm.[1]
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.[1]
Materials:
-
Cells in culture
-
This compound hydrochloride stock solution
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Treatment: Culture and treat cells with the desired concentrations of this compound.
-
Cell Harvesting: After treatment, collect both adherent and floating cells.[1]
-
Staining: Resuspend the cells in the binding buffer provided in the kit. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol and incubate in the dark.[1][12]
-
Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer to differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic cells (Annexin V+/PI+).[1]
Mandatory Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. This compound hydrochloride induces macrophage pyroptosis through caspase‑1/11‑GSDMD signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cytotoxic effect and possible mechanisms of this compound on human corneal epithelial cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound induces apoptosis through a mitochondrion-dependent pathway in human corneal stromal cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Cytotoxic effect and possible mechanisms of this compound on human corneal epithelial cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound hydrochloride induces macrophage pyroptosis through caspase‑1/11‑GSDMD signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparative toxicity of this compound, proparacaine and cocaine evaluated with primary cultures of rabbit corneal epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Quantitative Analysis of the Membrane Affinity of Local Anesthetics Using a Model Cell Membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Tetracaine Solution Instability
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering instability with tetracaine solutions during experiments. The following troubleshooting guides and frequently asked questions (FAQs) address common issues to help ensure the reliability and accuracy of your results.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My this compound solution has turned cloudy, contains crystals, or is discolored. What is the cause and can I still use it?
A: Discoloration, cloudiness, or crystal formation are visible signs of this compound degradation. You should not use a solution that exhibits any of these characteristics.[1] The primary cause of these changes is the chemical breakdown of the this compound molecule.
Troubleshooting Steps:
-
Visual Inspection: Always visually inspect your this compound solution before use. Any particulate matter or change from a clear, colorless solution indicates potential degradation.
-
Discard Degraded Solution: If any signs of instability are present, the solution should be discarded to avoid inaccurate experimental results and potential safety concerns.
-
Review Preparation and Storage: Investigate the potential causes of degradation by reviewing your solution preparation and storage protocols against the recommendations outlined below.
Q2: What are the main factors that cause this compound solutions to become unstable?
A: this compound, being an ester-type local anesthetic, is susceptible to several factors that can compromise its stability.[2][3] The primary factors are:
-
pH: this compound is most stable in acidic solutions (pH 3.7-6.5). It is highly sensitive to alkaline and strongly acidic conditions, which catalyze its hydrolysis.[4]
-
Temperature: Higher temperatures significantly accelerate the rate of degradation.[5][6]
-
Light: Exposure to light, particularly UV radiation, can induce photodegradation.[4][6]
-
Oxidation: this compound is extremely sensitive to oxidative stress.[4]
-
Concentration: Some studies have noted that the degradation of this compound can be concentration-dependent, with instability observed more readily in high-concentration stock solutions.[7]
Q3: My this compound solution's pH has decreased over time. Why is this happening?
A: The hydrolysis of this compound hydrochloride, its primary degradation pathway, results in the formation of para-aminobenzoic acid (PABA) and diethylaminoethanol.[3][8] The formation of the acidic PABA metabolite will cause a decrease in the pH of an unbuffered or weakly buffered solution. This pH shift can then further accelerate the degradation process.
Q4: How does the choice of buffer affect the stability of my this compound solution?
A: The buffer system plays a critical role in maintaining a stable pH, which is essential for this compound stability. However, the buffer components themselves can also influence the degradation rate.
-
Phosphate (B84403) and Acetate (B1210297) Buffers: Studies have shown that phosphate and acetate buffers can provide satisfactory stability for this compound hydrochloride solutions when the pH is maintained around 5.4.[9]
-
Borate (B1201080) Buffers: Borate buffers have been found to be less effective in maintaining the pH of this compound solutions, leading to greater instability.[9]
It is also important to keep the buffer concentration as low as possible to minimize the catalytic effects of the buffer species on hydrolysis.
Data on this compound Stability
The stability of this compound is often quantified by its degradation rate constant (k) and the time it takes for 10% of the drug to degrade (t90%).
Table 1: Effect of Temperature on the Degradation Rate of 0.5% this compound HCl in Different Buffer Systems (pH 5.4, 0.06M)
| Temperature (°C) | Buffer System | Rate Constant (k) (day⁻¹) | t90% (days) at 26°C |
| 26 | Phosphate | 5.8 x 10⁻⁴ | 181 |
| 45 | Phosphate | 3.1 x 10⁻³ | |
| 50 | Phosphate | 5.0 x 10⁻³ | |
| 60 | Phosphate | 1.3 x 10⁻² | |
| 26 | Acetate | 6.7 x 10⁻⁴ | 157 |
| 45 | Acetate | 4.3 x 10⁻³ | |
| 50 | Acetate | 7.0 x 10⁻³ | |
| 60 | Acetate | 1.8 x 10⁻² | |
| 26 | Borate | 3.3 x 10⁻⁴ | 318 |
| 45 | Borate | 2.5 x 10⁻³ | |
| 50 | Borate | 4.5 x 10⁻³ | |
| 60 | Borate | 1.2 x 10⁻² |
Data adapted from a study on the stability of this compound hydrochloride 0.5% eyedrops. Note that while the borate buffer showed a slower degradation rate, it was deemed unsuitable due to its poor buffering capacity, leading to significant pH changes.
Table 2: Stability of this compound Hydrochloride Injection at Different Temperatures
| Storage Condition | Duration | Remaining this compound HCl (%) |
| 40°C, 75% RH | 1 month | 98.68% |
| 40°C, 75% RH | 2 months | 96.33% |
| 40°C, 75% RH | 3 months | 94.37% |
| Room Temperature | 1 year | 96.67% |
| Room Temperature | 2 years | 89.34% |
Data adapted from a study on the stability of this compound hydrochloride injection.[5][10]
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Stability Testing
This protocol outlines a general method for quantifying this compound and its degradation products to assess solution stability.
Objective: To determine the concentration of this compound and its primary degradation product, p-n-butylaminobenzoic acid, over time.
Materials:
-
HPLC system with UV detector
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm)
-
This compound hydrochloride reference standard
-
p-n-butylaminobenzoic acid reference standard
-
Mobile phase: 0.1% Orthophosphoric Acid and Acetonitrile (e.g., 90:10 v/v)
-
HPLC grade water
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm)
Methodology:
-
Preparation of Standard Solutions:
-
Prepare a stock solution of this compound hydrochloride (e.g., 1 mg/mL) in the diluent (mobile phase or a suitable solvent).
-
Prepare a series of calibration standards by diluting the stock solution to concentrations spanning the expected range of the samples.
-
Prepare a stock solution of the degradation product for peak identification.
-
-
Sample Preparation:
-
At specified time points, withdraw an aliquot of the this compound solution being tested.
-
Dilute the sample with the diluent to a concentration within the calibration range.
-
Filter the diluted sample through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Column: Xbridge C18 (250 x 4.6 mm, 5µm)
-
Mobile Phase: 0.1% Ortho Phosphoric Acid and Acetonitrile (90:10 v/v)
-
Flow Rate: 0.9 mL/min
-
Injection Volume: 20 µL
-
Detection Wavelength: 290 nm
-
Temperature: Ambient
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area of the this compound standard against its concentration.
-
Determine the concentration of this compound in the test samples by interpolating their peak areas from the calibration curve.
-
Calculate the percentage of remaining this compound at each time point relative to the initial concentration.
-
This HPLC method is adapted from a published study and may require optimization for your specific application.[11]
Visualizations
This compound Degradation Pathway
Caption: Major degradation pathways of this compound.
Troubleshooting Workflow for this compound Solution Instability
Caption: A logical workflow for troubleshooting this compound instability.
Stabilization Strategies for this compound Solutions
Caption: Key strategies for enhancing this compound solution stability.
References
- 1. pi.bausch.com [pi.bausch.com]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. Applications of Tetracaine_Chemicalbook [chemicalbook.com]
- 4. Characterization of seven new related impurities and forced degradation products of this compound hydrochloride and proposal of degradation pathway by UHPLC-Q-TOF-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. allanchem.com [allanchem.com]
- 7. Self-initiated and concentration-dependent degradation of this compound in neat standard solutions: A trouble-shooting story - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound | C15H24N2O2 | CID 5411 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Study on the Stability of this compound Hydrochloride Injection | Semantic Scholar [semanticscholar.org]
- 11. globalresearchonline.net [globalresearchonline.net]
Identifying and mitigating Tetracaine degradation products in samples
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on identifying and mitigating Tetracaine degradation products in samples.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: this compound is primarily susceptible to degradation through hydrolysis, oxidation, and photolysis.[1][2][3] As an ester-type local anesthetic, the ester linkage is prone to hydrolysis, particularly in aqueous solutions.[4][5][6] Forced degradation studies have shown that this compound hydrochloride is highly sensitive to alkaline and acidic hydrolysis, extremely sensitive to oxidation, and also susceptible to light.[1][2][3]
Q2: What are the common degradation products of this compound?
A2: The most common degradation product resulting from the hydrolysis of this compound is p-butylaminobenzoic acid.[4][6] Other degradation products can be formed through oxidative pathways and as a result of interactions with other formulation components, such as propylene (B89431) glycol, leading to transesterification.[7][8][9] Advanced analytical techniques like UHPLC-Q-TOF-MS have been used to identify several other related impurities and degradation products.[1][2]
Q3: What are the optimal storage conditions to minimize this compound degradation?
A3: To minimize degradation, this compound hydrochloride preparations should be protected from light and stored at refrigerated temperatures (2–8°C).[4] Freezing should be avoided.[4] The stability of this compound is also pH-dependent, with increased stability at lower pH values. Solutions should be examined for any cloudiness, discoloration, or crystal formation before use, as these can be signs of degradation.[4]
Q4: How does pH affect the stability of this compound solutions?
A4: The pH of a this compound solution is a critical factor influencing its stability. As an ester-containing compound, this compound is susceptible to both acid and base-catalyzed hydrolysis. Generally, it is more stable in acidic conditions. The choice of buffer system and its concentration can also impact the rate of hydrolytic degradation.
Q5: Can autoclaving be used to sterilize this compound hydrochloride solutions?
A5: this compound hydrochloride ampuls can be sterilized by autoclaving at 15 PSI and 121°C for 15 minutes. However, this process increases the likelihood of crystal formation, which is a sign of degradation. Therefore, any unused autoclaved ampuls must be discarded.[4]
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action(s) |
| Unexpected peaks in HPLC/LC-MS chromatogram | Presence of degradation products due to sample instability. | 1. Confirm the identity of the unexpected peaks using a mass spectrometer (if available) or by comparing retention times with known degradation product standards. 2. Review sample handling and storage procedures to ensure they align with recommended stability guidelines (see FAQs). 3. Perform a forced degradation study to intentionally generate degradation products and confirm their chromatographic behavior.[1][10] |
| Decrease in this compound peak area over time | Degradation of this compound in the sample or standard solution. | 1. Prepare fresh standard and sample solutions and re-analyze immediately. 2. Investigate the stability of this compound in the specific solvent or formulation being used. Some solvents, like propylene glycol, can react with this compound.[7][8][9] 3. Ensure the pH of the solution is within the optimal range for this compound stability (acidic pH is generally preferred). |
| Precipitation or crystal formation in solution | Formation of sparingly soluble degradation products, such as p-butylaminobenzoic acid.[4] | 1. Do not use solutions that appear cloudy, discolored, or contain crystals.[4] 2. Filter the solution through a 0.22 µm filter and re-analyze the filtrate to determine the remaining concentration of this compound. 3. Adjust the pH of the solution to a more acidic range to potentially improve the solubility of both this compound and its degradation products. |
| Poor reproducibility of analytical results | Inconsistent sample degradation due to variations in handling or storage. | 1. Standardize all sample preparation steps, including solvent type, pH, temperature, and light exposure. 2. Analyze samples as quickly as possible after preparation. 3. If samples must be stored, conduct a stability study to determine the maximum allowable storage time and conditions. |
Experimental Protocols
Stability-Indicating HPLC-UV Method for this compound
This protocol outlines a general method for the separation and quantification of this compound and its primary hydrolysis degradation product, p-butylaminobenzoic acid.
1. Chromatographic Conditions:
-
Column: Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A mixture of a suitable buffer (e.g., phosphate (B84403) buffer, pH 2.5) and an organic solvent (e.g., methanol (B129727) or acetonitrile) in an isocratic or gradient elution. A common starting point is a 35:65 (v/v) ratio of buffer to methanol.[11]
-
Detection Wavelength: 312 nm.[11]
-
Injection Volume: 10-20 µL.
-
Column Temperature: Ambient or controlled at a specific temperature (e.g., 25°C).
2. Standard Solution Preparation:
-
Prepare a stock solution of this compound hydrochloride in the mobile phase or a suitable solvent (e.g., 50% methanol in water).[11]
-
Prepare a stock solution of p-butylaminobenzoic acid in the same manner.
-
Create a series of working standard solutions by diluting the stock solutions to cover the expected concentration range of the samples.
3. Sample Preparation:
-
Dilute the sample containing this compound with the mobile phase to a concentration within the linear range of the assay.
-
Filter the sample through a 0.45 µm syringe filter before injection.
4. Forced Degradation Study Protocol:
To confirm the stability-indicating nature of the HPLC method, perform forced degradation studies under various stress conditions as recommended by ICH guidelines.[1]
-
Acid Hydrolysis: Treat the sample with an acid (e.g., 0.1 N HCl) at an elevated temperature (e.g., 60°C) for a specified period. Neutralize the sample before analysis.[10]
-
Alkaline Hydrolysis: Treat the sample with a base (e.g., 0.1 N NaOH) at room temperature. Neutralize the sample before analysis.[10]
-
Oxidative Degradation: Treat the sample with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.[10]
-
Thermal Degradation: Expose the solid drug or a solution to dry heat (e.g., 80°C).[10]
-
Photolytic Degradation: Expose the sample to UV and/or visible light.[10]
Analyze the stressed samples using the developed HPLC method to ensure that the degradation product peaks are well-resolved from the parent this compound peak.
Visualizations
Caption: Primary degradation pathways of this compound.
Caption: Troubleshooting workflow for unexpected peaks.
References
- 1. Characterization of seven new related impurities and forced degradation products of this compound hydrochloride and proposal of degradation pathway by UHPLC-Q-TOF-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. drugs.com [drugs.com]
- 5. aml.iaamonline.org [aml.iaamonline.org]
- 6. veeprho.com [veeprho.com]
- 7. International Journal of Pharmaceutical Compounding [ijpc.com]
- 8. Kinetics of this compound Solvolysis in Propylene Glycol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. bepls.com [bepls.com]
- 11. qmro.qmul.ac.uk [qmro.qmul.ac.uk]
Technical Support Center: Optimizing Tetracaine Efficacy in High-Frequency Stimulation Protocols
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to enhance the efficacy of Tetracaine in your high-frequency stimulation experiments.
Frequently Asked Questions (FAQs)
Q1: Why is the efficacy of my this compound block decreasing at higher stimulation frequencies?
A1: This phenomenon is related to the "use-dependent" or "phasic" block characteristic of this compound.[1] this compound has a higher affinity for open and inactivated voltage-gated sodium channels compared to channels in the resting state.[1] High-frequency stimulation increases the proportion of time that sodium channels spend in the open and inactivated states, which should theoretically enhance the block. However, if the block appears to decrease, it could be due to several factors:
-
Incomplete Channel Block: At very high frequencies, the time between stimuli may be too short for this compound to bind effectively to the channel before it returns to a resting state from which it can be re-activated.
-
Tachyphylaxis: Although less common for local anesthetics at the nerve itself, tachyphylaxis (a rapid decrease in response to a drug) can occur due to factors in the experimental preparation.[2]
-
Changes in Local pH: High neuronal activity can lead to localized decreases in extracellular pH, which can reduce the efficacy of this compound.
Q2: My this compound solution is freshly prepared, but the nerve block is incomplete. What are the potential causes?
A2: Incomplete nerve block with freshly prepared this compound can be attributed to several factors:
-
Suboptimal pH of the External Solution: this compound is a weak base with a pKa of 8.46.[3] Its efficacy is significantly higher at a more alkaline pH because the uncharged form of the molecule more readily penetrates the lipid nerve membrane.[4] If your external solution is acidic, the majority of this compound molecules will be in their charged, less permeable form.
-
Inadequate Drug Concentration at the Target Site: The concentration of this compound reaching the nerve may be insufficient. This can be due to issues with the perfusion system, rapid degradation of the drug, or barriers to diffusion in the tissue preparation.
-
Health of the Neuronal Preparation: The health of the cells or tissue being studied is crucial. Unhealthy neurons may have altered membrane properties or ion channel expression, leading to an inconsistent response to this compound.
Q3: Can I prolong the duration of my this compound block? If so, how?
A3: Yes, several strategies can prolong the duration of a this compound block:
-
Use of Adjuvants: Co-administration of certain drugs can significantly extend the anesthetic effect.
-
Vasoconstrictors (e.g., Epinephrine): By causing local vasoconstriction, epinephrine (B1671497) reduces the systemic absorption of this compound, keeping it at the target site for a longer period.[1][5]
-
Alpha-2 Adrenergic Agonists (e.g., Clonidine): Clonidine can prolong sensory and motor blockade through mechanisms that include vasoconstriction and a direct inhibitory effect on nerve fibers.[3][5][6]
-
-
Liposomal Formulations: Encapsulating this compound in liposomes provides a sustained-release delivery system, which can significantly prolong the duration of the block and reduce systemic toxicity.[5][6][7]
Q4: Are there alternatives to chemical adjuvants for enhancing this compound efficacy?
A4: Yes, physical methods are being explored to enhance the efficacy of local anesthetics. High-frequency ultrasound has been shown to improve the penetration of hydrophilic local anesthetics into the nerve, thereby enhancing the nerve block. While this compound is relatively lipophilic, this approach may still offer some benefits, particularly for deeper tissue penetration.
Troubleshooting Guides
Issue 1: Incomplete or Weak Nerve Block
| Possible Cause | Troubleshooting Steps |
| Suboptimal pH of External Solution | - Measure the pH of your external solution and adjust it to a slightly alkaline pH (e.g., 7.4-7.6) to increase the proportion of uncharged this compound. - Consider that inflamed tissues can have a lower local pH, potentially reducing this compound's effectiveness.[1] |
| Inadequate this compound Concentration | - Verify the concentration of your this compound stock solution. - Ensure your perfusion system is delivering the solution effectively to the target site. - For in vitro preparations, ensure the tissue is adequately submerged and exposed to the drug. |
| Poor Health of Neuronal Preparation | - Visually inspect cells or tissue for signs of damage or stress. - Ensure proper physiological conditions (temperature, oxygenation) are maintained throughout the experiment. |
Issue 2: Rapid Decline in Block Efficacy During High-Frequency Stimulation
| Possible Cause | Troubleshooting Steps |
| Use-Dependent Block Dynamics | - Optimize the stimulation frequency. While higher frequencies can enhance the block, excessively high frequencies may not allow sufficient time for drug binding between stimuli. - Introduce brief pauses in the stimulation protocol to allow for re-equilibration of the drug with the channels. |
| Localized pH Changes | - Use a well-buffered external solution to mitigate pH shifts resulting from high neuronal activity. |
| Tachyphylaxis | - If tachyphylaxis is suspected, perform a washout with a drug-free solution to see if the response can be restored upon re-application of this compound.[2] - Consider that drug effectiveness may increase over time with constant exposure, arguing against tachyphylaxis at the nerve itself.[2] |
Quantitative Data
Table 1: IC50 Values of this compound for Voltage-Gated Sodium Channel (Nav) Subtypes
| Nav Subtype | Condition | IC50 (µM) | Reference |
| Nav1.1 | 10 Hz stimulation (10th pulse) | 8.6 ± 2.8 | [8] |
| Nav1.2 | 10 Hz stimulation (10th pulse) | 9.7 ± 2.9 | [8] |
| Nav1.3 | 10 Hz stimulation (10th pulse) | 9.9 ± 0.3 | [8] |
| Nav1.7 | Inactivated state | 1.8 - 2.0 | [9] |
| Nav1.8 | - | 0.3 | [10] |
| Nav1.9 | - | 32 | [10] |
Table 2: Effect of Adjuvants on this compound Spinal Anesthesia
| Adjuvant | Dose | Effect on Block Duration | Reference |
| Epinephrine | 0.2 mg with 6 mg this compound | Increased success rate from 65% to 95% | [11] |
| Clonidine | 75 µg with 15 mg this compound | 25% prolongation of sensory block | [12] |
| Clonidine | 150 µg with 15 mg this compound | 72% prolongation of sensory block | [12] |
| Oral Clonidine | 150 µg (1h prior) with 15 mg this compound | 74%-94% prolongation of sensory block | [7] |
Table 3: In Vitro Delivery of this compound from Different Formulations
| Formulation | Steady State Flux (µg/cm²/h) | Lag Time (h) | Reference |
| Liposomal this compound | 16.06 | 3.1 | [5] |
| This compound in Glaxal Base | 10.24 | 11.2 | [5] |
| This compound in PEG Ointment | 5.70 | 9.0 | [5] |
Experimental Protocols
Protocol 1: Whole-Cell Voltage-Clamp Electrophysiology to Assess this compound Efficacy
Objective: To measure the inhibitory effect of this compound on voltage-gated sodium currents.
Materials:
-
Cell line expressing the sodium channel subtype of interest (e.g., HEK293 cells) or primary cultured neurons.
-
External solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 5 Glucose (pH adjusted to 7.4 with NaOH).
-
Internal (pipette) solution (in mM): 135 CsF, 10 NaCl, 5 EGTA, 10 HEPES (pH adjusted to 7.2 with CsOH).
-
10 mM this compound hydrochloride stock solution in deionized water.
-
Patch-clamp rig with amplifier, micromanipulator, and data acquisition system.
Methodology:
-
Cell Preparation: Plate cells on glass coverslips and incubate under standard conditions.
-
Pipette Preparation: Pull patch pipettes to a resistance of 3-7 MΩ when filled with the internal solution.
-
Whole-Cell Configuration:
-
Transfer a coverslip to the recording chamber and perfuse with the external solution.
-
Approach a cell with the pipette, applying slight positive pressure.
-
Upon contact, release pressure and apply gentle suction to form a giga-ohm seal (>1 GΩ).
-
Rupture the membrane with a brief pulse of suction to achieve the whole-cell configuration.
-
-
Data Acquisition:
-
Set the amplifier to voltage-clamp mode and hold the cell at a hyperpolarized potential (e.g., -100 mV).
-
Apply a series of depolarizing voltage steps to elicit sodium currents and record baseline activity.
-
-
This compound Application:
-
Perfuse the chamber with the external solution containing the desired concentration of this compound. Allow for complete solution exchange and equilibration.
-
Repeat the voltage-clamp protocol to record sodium currents in the presence of this compound.
-
-
Washout: Perfuse the chamber with the drug-free external solution and record the recovery of the sodium currents.
-
Data Analysis:
-
Measure the peak amplitude of the inward sodium current at each voltage step.
-
Calculate the percentage of current inhibition for each this compound concentration.
-
Plot a dose-response curve and fit with a Hill equation to determine the IC50 value.
-
Protocol 2: In Vivo Sciatic Nerve Block in a Rodent Model with Adjuvant
Objective: To evaluate the enhancement of this compound nerve block by co-administration of an adjuvant (e.g., epinephrine).
Materials:
-
Adult male Sprague-Dawley rats (350-400 g).
-
Anesthetic (e.g., isoflurane).
-
This compound hydrochloride solution (e.g., 0.5%).
-
Epinephrine solution (e.g., 1:200,000 or 5 µg/mL).
-
Nerve stimulator and recording electrodes.
Methodology:
-
Anesthesia and Surgical Preparation:
-
Anesthetize the rat with isoflurane.
-
Shave the fur on the lateral aspect of the thigh.
-
Make a skin incision and bluntly dissect to expose the sciatic nerve.
-
-
Electrophysiological Setup:
-
Place a stimulating electrode on the proximal aspect of the exposed nerve and a recording electrode on a muscle it innervates (e.g., plantar muscles) to record the compound motor action potential (CMAP).
-
Deliver supramaximal stimuli to elicit a stable baseline CMAP.
-
-
Nerve Block Application:
-
Prepare two solutions: (1) this compound alone and (2) this compound with epinephrine.
-
Apply a measured volume of the chosen solution directly onto the isolated nerve segment.
-
-
Monitoring and Data Collection:
-
Begin recording CMAP immediately after drug application.
-
Deliver stimuli at regular intervals (e.g., every 1-2 minutes) to monitor the onset and depth of the block (reduction in CMAP amplitude).
-
Continue monitoring to determine the duration of the block until the CMAP recovers.
-
-
Data Analysis:
-
Compare the onset time, depth of block, and duration of block between the this compound-only and this compound-with-epinephrine groups.
-
Visualizations
Caption: Signaling pathway of this compound action on voltage-gated sodium channels.
Caption: General experimental workflow for assessing this compound efficacy.
Caption: Troubleshooting flowchart for inconsistent this compound block.
References
- 1. Clonidine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Tachyphylaxis to local anesthetics does not result from reduced drug effectiveness at the nerve itself - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Efficacy of Clonidine as an Additive on the Duration of Action of Brachial Plexus Block Performed Under Ultrasound and Nerve Locator Guidance: A Prospective Randomized Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Additives to Local Anesthetics for Peripheral Nerve Blockade - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Clonidine: An Adjuvant to Adrenaline in Local Anesthesia for Third Molar Surgery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biomedres.us [biomedres.us]
- 7. Absorption of liposome-encapsulated this compound versus nonliposome-encapsulated this compound from open wounds in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. sophion.co.jp [sophion.co.jp]
- 9. sophion.com [sophion.com]
- 10. Biophysical and Pharmacological Characterization of Nav1.9 Voltage Dependent Sodium Channels Stably Expressed in HEK-293 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effects of this compound on Voltage-activated Calcium Sparks in Frog Intact Skeletal Muscle Fibers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Resolving Tetracaine-Induced Changes in Cell Membrane Integrity
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments involving Tetracaine and its effects on cell membrane integrity.
Troubleshooting Guides
Issue 1: Inconsistent or Unexpected Cell Viability Assay Results
-
Question: My cell viability assay (e.g., MTT, CCK-8) results are inconsistent after this compound treatment. What could be the cause?
-
Answer: Inconsistencies in viability assays can arise from several factors. This compound, as a lipophilic compound, can interfere with the assay reagents. High concentrations of this compound can also induce rapid cell death, leading to detachment and loss of cells before or during the assay, thus skewing the results. It is also crucial to ensure that the cells are in the exponential growth phase and free from contamination.
-
-
Question: How can I troubleshoot my inconsistent cell viability assay results?
-
Answer:
-
Compound Interference Control: Run a control with this compound in cell-free media to check for direct interaction with your assay reagent.
-
Optimize Seeding Density: Ensure a consistent and optimal cell seeding density across all wells.
-
Minimize Cell Loss: Be gentle during media changes and reagent additions to prevent the detachment of cells.
-
Alternative Assays: Consider using an alternative assay that measures a different aspect of cell health, such as a lactate (B86563) dehydrogenase (LDH) assay, which measures membrane integrity through the release of a cytosolic enzyme.
-
-
Issue 2: High Background Signal in LDH Assay
-
Question: I am observing a high background signal in my LDH cytotoxicity assay. What is the likely cause and how can I fix it?
-
Answer: A high background signal in an LDH assay is often due to the presence of LDH in the serum of your culture medium. To mitigate this, use a low-serum or serum-free medium during the this compound treatment period. Always include a background control (medium without cells) to subtract the basal LDH activity from your measurements.
-
Issue 3: Difficulty Distinguishing Between Apoptosis and Necrosis
-
Question: I am struggling to differentiate between apoptotic and necrotic cell death induced by this compound. How can I get a clearer picture?
-
Answer: this compound can induce both apoptosis and necrosis, sometimes in a mixed population of cells. To better distinguish between these cell death mechanisms, it is recommended to use a dual-staining method like Annexin V and Propidium Iodide (PI) followed by flow cytometry analysis. This allows for the differentiation of viable cells, early apoptotic cells, late apoptotic/necrotic cells, and purely necrotic cells.
-
Frequently Asked Questions (FAQs)
-
Question: What is the primary mechanism of this compound-induced cell membrane damage?
-
Answer: this compound, a local anesthetic, primarily disrupts cell membrane integrity by inserting itself into the lipid bilayer. This insertion alters membrane fluidity, permeability, and lipid packing. At higher concentrations, this compound can exhibit detergent-like effects, leading to membrane solubilization. The primary anesthetic action of this compound involves the blockade of voltage-gated sodium channels within the cell membrane, which inhibits nerve impulse transmission.
-
-
Question: How does this compound affect mitochondrial membrane potential?
-
Answer: this compound can lead to a disruption of the mitochondrial membrane potential (MTP). This is a key event in the intrinsic pathway of apoptosis and can be a significant contributor to this compound-induced cytotoxicity.
-
-
Question: What is the role of calcium in this compound-induced cell injury?
-
Answer: this compound can alter intracellular calcium homeostasis. It can block calcium release from intracellular stores at high concentrations. Changes in intracellular calcium levels can trigger various downstream signaling pathways that contribute to cell injury and death.
-
-
Question: Are there any agents that can reverse this compound-induced changes in cell membrane integrity?
-
Answer: In cases of systemic toxicity from local anesthetics like this compound, intravenous lipid emulsion (ILE) therapy has been used as a rescue treatment. The proposed mechanism is the "lipid sink" effect, where the lipid emulsion sequesters the lipophilic this compound molecules, reducing their concentration at the target sites and mitigating their toxic effects.
-
Quantitative Data Summary
The following table summarizes the half-maximal inhibitory concentration (IC50) and effective concentration (EC50) values of this compound in different cell lines and experimental models, providing a comparative overview of its cytotoxic potential.
| Cell Line/Model | Assay | IC50 / EC50 (mM) | Reference |
| Rabbit Corneal Epithelial Cells | LDH Leakage | EC50 = 0.96 | |
| Rabbit Corneal Epithelial Cells | Mitochondrial Reduction (MTT) | EC50 = 0.81 | |
| Human Skin Fibroblasts (CCD-1064sk) | CCK-8 | IC50 = 0.161 |
Experimental Protocols
1. Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This protocol measures the release of LDH from cells with damaged plasma membranes.
-
Materials:
-
96-well flat-bottom microtiter plates
-
Cell culture medium (low-serum or serum-free recommended for treatment)
-
This compound hydrochloride solution
-
LDH cytotoxicity assay kit (containing LDH assay buffer, substrate mix, and stop solution)
-
Microplate reader
-
-
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of culture medium. Prepare triplicate wells for each experimental group.
-
Incubation: Incubate the plate in a humidified 37°C incubator with 5% CO₂ overnight.
-
Treatment: Treat the cells with various concentrations of this compound. Include appropriate controls: untreated cells (spontaneous LDH release), cells treated with a lysis buffer (maximum LDH release), and medium-only wells (background).
-
Supernatant Collection: After the desired incubation period, centrifuge the plate at 400 x g for 5 minutes (optional but recommended). Carefully transfer 50-100 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction solution according to the kit manufacturer's instructions. Add 100 µL of the LDH Reaction Solution to each well containing the supernatant.
-
Incubation: Incubate the plate for up to 30 minutes at 37°C, protected from light.
-
Measurement: Add 50 µL of the stop solution to each well. Measure the absorbance at the recommended wavelength (e.g., 490 nm or 565 nm) using a microplate reader.
-
Calculation: Calculate the percentage of cytotoxicity using the formula provided in the assay kit, typically by normalizing the sample absorbance to the spontaneous and maximum release controls.
-
2. Propidium Iodide (PI) Staining for Cell Viability (Flow Cytometry)
This protocol uses the fluorescent dye Propidium Iodide to identify and quantify dead cells with compromised membranes.
-
Materials:
-
Flow cytometer
-
FACS tubes
-
Phosphate-buffered saline (PBS)
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution
-
RNase A solution
-
-
Procedure:
-
Cell Harvesting: Harvest cells after this compound treatment and wash them with PBS.
-
Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix for at least 30 minutes at 4°C.
-
Washing: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.
-
RNase Treatment: Resuspend the cell pellet in a solution containing RNase A to ensure that only DNA is stained.
-
PI Staining: Add the Propidium Iodide staining solution to the cell suspension.
-
Analysis: Analyze the stained cells using a flow cytometer. The fluorescence intensity of PI will be proportional to the DNA content, allowing for the identification of dead cells (PI-positive).
-
Visualizations
Signaling Pathway: this compound-Induced Apoptosis
The following diagram illustrates the signaling pathway involved in this compound-induced apoptosis, highlighting the role of mitochondrial dysfunction.
Caption: this compound-induced apoptosis signaling pathway.
Experimental Workflow: LDH Cytotoxicity Assay
This diagram outlines the key steps in performing an LDH cytotoxicity assay to assess this compound-induced membrane damage.
Caption: Workflow for LDH cytotoxicity assay.
Logical Relationship: Troubleshooting Cell Viability Assays
This diagram illustrates the logical steps for troubleshooting common issues with cell viability assays when using this compound.
Caption: Troubleshooting logic for cell viability assays.
Best practices for storing and handling Tetracaine hydrochloride powder
This technical support center provides researchers, scientists, and drug development professionals with best practices for storing and handling Tetracaine hydrochloride powder.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound hydrochloride powder?
A1: this compound hydrochloride powder should be stored in a cool, dry, and well-ventilated place.[1][2][3][4] It is recommended to keep the container tightly closed and protected from light.[3][5][6] The powder is hygroscopic, meaning it absorbs moisture from the air, so storage in a desiccator or with a desiccant is advisable to prevent clumping and degradation.[5][7]
Q2: What is the recommended storage temperature for this compound hydrochloride powder?
A2: The recommended storage temperature is between 2°C and 8°C (36°F and 46°F).[5][6] Some sources may indicate storage at a controlled room temperature of 15-30°C, but for long-term stability, refrigeration is preferred.[7] Avoid freezing the powder.[6][8]
Q3: What are the signs of degradation in this compound hydrochloride powder or solutions?
A3: For the powder, any change in color from its typical white, crystalline appearance or any clumping may indicate moisture absorption and potential degradation.[2][7] For solutions, the presence of crystals, cloudiness, or discoloration are signs of degradation and the solution should not be used.[6] Solutions can undergo slow hydrolysis, leading to the precipitation of p-butylaminobenzoic acid crystals.[6]
Q4: What personal protective equipment (PPE) is required when handling this compound hydrochloride powder?
A4: When handling this compound hydrochloride powder, a comprehensive PPE strategy is required.[9] This includes:
-
Eye Protection: Safety glasses with side-shields or goggles are essential.[1][9][10] A face shield may be necessary for operations with a higher risk of dust generation.[1][9]
-
Hand Protection: Wear suitable impervious gloves, such as nitrile gloves.[7][9][11] Gloves must be inspected before use.
-
Body Protection: A lab coat is required.[9][10][11] For situations with a higher risk of exposure, a complete suit protecting against chemicals may be necessary.[1][9]
-
Respiratory Protection: If a risk assessment indicates it is necessary, use an approved air-purifying respirator, such as a type N99 (US) or type P2 (EN 143) respirator.[1][9] Handling should be done in a well-ventilated area, preferably in a chemical fume hood.[1][9][10]
Troubleshooting Guide
| Issue | Possible Cause | Solution |
| Powder has clumped or appears moist. | Exposure to humidity due to improper storage. This compound hydrochloride is hygroscopic.[5][7] | Discard the powder as it may be degraded. In the future, store in a tightly sealed container in a dry environment, preferably with a desiccant.[5][7] |
| Reconstituted solution is cloudy or contains crystals. | The solution has degraded. This can be due to hydrolysis, especially if not stored properly (e.g., exposed to light or high temperatures).[6] | Do not use the solution. Discard it according to hazardous waste disposal protocols.[9][12] Prepare a fresh solution using a new batch of powder. |
| Skin or eye irritation after handling the powder. | Direct contact with the powder. This compound hydrochloride is irritating to the eyes and may cause skin sensitization.[12][13] | For skin contact: Immediately wash the affected area with soap and plenty of water and seek medical attention if irritation develops.[9] For eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids, and seek immediate medical attention.[9] |
| Difficulty dissolving the powder in a solvent. | The powder may have degraded, or the incorrect solvent or concentration is being used. | Verify the solubility of this compound hydrochloride in the chosen solvent. It is freely soluble in water and soluble in ethanol.[7] Ensure the correct reconstitution protocol is being followed. If the issue persists, the powder may be compromised and should be discarded. |
Experimental Protocols
Protocol for Reconstitution of this compound Hydrochloride Powder (1% w/v Aqueous Solution)
Materials:
-
This compound Hydrochloride USP powder
-
Sterile Water for Injection
-
Sterile, light-resistant container
-
Calibrated balance
-
Spatula
-
Magnetic stirrer and stir bar (optional)
Procedure:
-
Preparation: Work in a well-ventilated area or a chemical fume hood and wear appropriate PPE (lab coat, gloves, and safety glasses).[9][10]
-
Weighing: Accurately weigh the desired amount of this compound hydrochloride powder. For a 1% (w/v) solution, this would be 10 mg of powder for every 1 ml of the final solution volume.[10]
-
Dissolving: In the sterile container, add a small amount of Sterile Water for Injection to the weighed powder.
-
Mixing: Mix thoroughly until the powder is completely dissolved. A magnetic stirrer can be used to facilitate dissolution.
-
Final Volume: Once fully dissolved, add Sterile Water for Injection to reach the final desired volume.
-
Storage: Store the resulting clear solution in a tightly sealed, light-resistant container at a controlled room temperature or as specified for the intended application.[10]
Visualizations
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. spectrumchemical.com [spectrumchemical.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. pccarx.com [pccarx.com]
- 5. bloomtechz.com [bloomtechz.com]
- 6. drugs.com [drugs.com]
- 7. savacannabinoids.com [savacannabinoids.com]
- 8. medsafe.govt.nz [medsafe.govt.nz]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. dermalsource.com [dermalsource.com]
- 12. datasheets.scbt.com [datasheets.scbt.com]
- 13. materie-prime.farmalabor.it [materie-prime.farmalabor.it]
Technical Support Center: Overcoming Challenges of Tetracaine Delivery in Brain Slice Preparations
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when delivering Tetracaine in acute brain slice preparations for electrophysiological and other experimental paradigms.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges associated with delivering this compound to brain slices?
A1: The primary challenges stem from this compound's physicochemical properties. As a lipophilic amino-ester, the main difficulties include:
-
Poor Aqueous Solubility: this compound hydrochloride is soluble in water, but its solubility can be limited in physiological buffers like artificial cerebrospinal fluid (aCSF), especially at a pH of ~7.4.[1][2] This can lead to precipitation and inaccurate final concentrations.
-
Chemical Instability: Being an ester, this compound is susceptible to hydrolysis, a process accelerated by changes in temperature and pH.[3][4] It is most stable in acidic conditions (pH ~3.8) and degrades in the near-neutral pH of aCSF.[3] It is also sensitive to oxidation and light.[4]
-
Non-Specific Binding: Its high lipophilicity can cause it to bind to tubing, the perfusion chamber, and non-specifically within the brain tissue, which can reduce the effective concentration at the target site and slow washout times.
-
Off-Target Effects: this compound can block other channels besides its primary target (voltage-gated sodium channels), including potassium and cyclic nucleotide-gated (CNG) channels, which can complicate data interpretation.[5][6][7]
Q2: My this compound solution is precipitating in the aCSF. What can I do?
A2: Precipitation is a common issue, often occurring when a concentrated stock solution is diluted into the carbogen-buffered aCSF (pH ~7.4). Here are several steps to troubleshoot this:
-
Prepare Fresh Solutions: Always prepare this compound solutions fresh for each experiment due to its limited stability in aqueous solutions.[3]
-
Check Stock Solution: Ensure your stock solution (e.g., in water or a small amount of DMSO) is fully dissolved before diluting it into the aCSF.
-
Dilute Immediately Before Use: Add the this compound stock to the aCSF just before perfusing it onto the slice. Avoid letting the final solution sit for extended periods.
-
Maintain Continuous Oxygenation: Ensure your aCSF is continuously bubbled with carbogen (B8564812) (95% O2 / 5% CO2) to maintain a stable pH.[8][9] pH fluctuations can significantly impact the solubility of this compound.
-
Consider a Lower Concentration: You may be exceeding the solubility limit of this compound in aCSF. Try a lower final concentration if experimentally viable.
-
Use a Solubilizing Agent: For higher concentrations, a co-solvent like DMSO may be necessary. However, be aware of the potential effects of the solvent itself on neuronal activity (see Q3).
Q3: Can I use DMSO to dissolve this compound? What are the potential side effects?
A3: Yes, DMSO is frequently used as a solvent for lipophilic compounds like this compound. However, it is not biologically inert and can have direct effects on neuronal physiology.
-
Recommended Concentration: Keep the final concentration of DMSO in your recording aCSF as low as possible, ideally below 0.1%.
-
Potential Effects of DMSO: Even at low concentrations (e.g., 0.05%), DMSO has been shown to alter the intrinsic properties of neurons, including decreasing input resistance and changing action potential firing rates.[10] At higher concentrations, it can affect various ion channels and neurotransmitter systems.[11][12]
-
Essential Controls: It is critical to run vehicle controls where you apply aCSF containing the same concentration of DMSO without this compound. This will allow you to distinguish the effects of the drug from the effects of the solvent.
Q4: I'm observing inconsistent or weaker-than-expected effects of this compound. What could be the cause?
A4: Inconsistent effects are often related to drug delivery and stability.
-
Drug Degradation: Due to hydrolysis, the effective concentration of this compound in your aCSF may decrease over the course of a long experiment.[13] Preparing fresh solutions can mitigate this.
-
Perfusion System Issues: Ensure your perfusion system has a fast and complete exchange of the bath solution. Dead space in the perfusion lines can lead to a slow and unpredictable onset of the drug effect.
-
Non-Specific Binding: this compound may be binding to the tubing of your perfusion system. Using chemically inert tubing (e.g., PTFE) can help reduce this.
-
Slice Health: The overall health of the brain slice can impact drug efficacy. Ensure slices are well-oxygenated and that recordings are performed within a reasonable time after slicing.
-
Incomplete Wash-in: Allow sufficient time for the drug to perfuse into the slice and reach equilibrium before recording its effects.
Q5: How long should the washout be for this compound?
A5: The washout of lipophilic drugs like this compound can be slow and sometimes incomplete.
-
Extended Washout Period: Plan for a longer washout period than you would for a hydrophilic compound, typically at least 20-30 minutes.
-
Monitor for Reversibility: Continuously monitor the physiological parameter of interest (e.g., action potential amplitude) to determine when it returns to baseline.
-
Potential for Incomplete Washout: Due to its lipophilicity, some this compound may remain partitioned into cell membranes and other lipid-rich components of the slice, leading to an incomplete reversal of its effects within a typical experimental timeframe.
Troubleshooting Guides
Guide 1: Issues with Drug Solution Preparation and Stability
| Problem | Potential Cause | Recommended Solution |
| Visible precipitate or cloudiness in aCSF after adding this compound. | Exceeding solubility limit at physiological pH (~7.4).[1] | Prepare a fresh, more dilute solution. Consider using a minimal amount of a co-solvent like DMSO and run appropriate vehicle controls.[10][11] |
| pH of aCSF is unstable or has risen.[8][9] | Ensure continuous and vigorous bubbling of aCSF with carbogen. Prepare fresh aCSF if pH is out of range. | |
| This compound base precipitating out of solution.[3] | Prepare the final solution immediately before application to the slice to minimize time at pH 7.4. | |
| Inconsistent drug effect across different experiments. | Degradation of stock or working solution.[13] | Prepare fresh this compound solutions daily. Store stock solutions appropriately (e.g., frozen in small aliquots) and protect from light.[4] |
| Inaccurate pipetting of concentrated stock solution. | Use calibrated micropipettes and ensure the stock solution is well-mixed before taking an aliquot. |
Guide 2: Problems During Experimental Recordings
| Problem | Potential Cause | Recommended Solution |
| Slow onset of drug effect. | Inefficient bath exchange in the recording chamber. | Increase the perfusion rate. Check for and eliminate dead space in the perfusion tubing. |
| Non-specific binding of this compound to perfusion lines. | Use inert tubing materials like PTFE. "Prime" the perfusion lines with the drug solution before switching to the recording chamber. | |
| Effect of this compound is not reversing upon washout. | High lipophilicity causing retention in the tissue. | Extend the washout period (e.g., >30 minutes). Be aware that complete washout may not be achievable in all experiments. |
| The observed effect is due to slice deterioration, not the drug. | Monitor the health of the slice throughout the experiment by checking baseline parameters in control conditions. | |
| Unexpected physiological effects are observed. | Off-target effects of this compound.[5][6][7] | Be aware that this compound can block K+ and CNG channels. If these channels are relevant to your experiment, consider using a more specific Na+ channel blocker. |
| The vehicle (e.g., DMSO) is affecting neuronal activity.[10][12] | Perform a vehicle control experiment by applying aCSF with the same concentration of the solvent alone. |
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Significance for Brain Slice Experiments |
| Molar Mass | 264.36 g/mol (base) | Essential for calculating molar concentrations. |
| pKa | 8.46[14] | At physiological pH (~7.4), a significant fraction of the drug will be in the less soluble, uncharged form. |
| Solubility (Water) | 50 mg/mL[2] | Highly soluble in water, making it suitable for concentrated stock solutions. |
| Solubility (pH 7.4 buffer) | >45.1 µg/mL[1] | Significantly lower solubility in aCSF, posing a risk of precipitation. |
| Chemical Class | Amino-ester | Susceptible to hydrolysis, leading to degradation in aqueous solutions.[4] |
| Stability | Most stable at pH ~3.8; degrades via hydrolysis.[3] | The near-neutral pH of aCSF promotes slow degradation, reducing effective concentration over time. |
Table 2: Known Off-Target Effects of this compound
| Target | Effect | Reported Concentration | Significance for Brain Slice Experiments |
| Voltage-Gated K+ Channels | Block/Inhibition[5][7] | Micromolar to millimolar range[7] | Can alter neuronal excitability, action potential repolarization, and resting membrane potential, confounding the interpretation of Na+ channel block. |
| Cyclic Nucleotide-Gated (CNG) Channels | Inhibition[6] | Micromolar range[6] | Relevant for studies involving sensory neurons or signaling pathways that involve cAMP or cGMP. |
| Ca2+ Channels | Inhibition | Micromolar range | May affect synaptic transmission and other calcium-dependent processes. |
| Ryanodine Receptors | Inhibition of Ca2+ release[14] | Micromolar range | Primarily studied in muscle, but could be relevant for intracellular calcium dynamics in neurons. |
Experimental Protocols
Protocol 1: Preparation of Acute Brain Slices
This protocol is a general guideline and may require optimization for specific brain regions or animal ages.
-
Prepare Solutions:
-
Slicing Solution (NMDG-based, protective): Prepare ice-cold NMDG-based or sucrose-based slicing solution to reduce excitotoxicity during the slicing procedure.[15] Continuously bubble with carbogen (95% O2 / 5% CO2) for at least 20 minutes before use.
-
Artificial Cerebrospinal Fluid (aCSF): Prepare aCSF containing standard physiological concentrations of ions (e.g., in mM: 125 NaCl, 2.5 KCl, 1.25 NaH2PO4, 25 NaHCO3, 2 CaCl2, 1 MgCl2, 10 Glucose). Continuously bubble with carbogen.[16][17]
-
-
Anesthesia and Dissection:
-
Anesthetize the animal according to approved institutional protocols.
-
Rapidly decapitate the animal and dissect the brain, submerging it in the ice-cold, oxygenated slicing solution.
-
-
Slicing:
-
Mount the brain onto the vibratome stage.
-
Cut slices of the desired thickness (e.g., 300 µm) in the ice-cold, oxygenated slicing solution.
-
-
Recovery:
-
Transfer the slices to a recovery chamber containing aCSF at a physiological temperature (e.g., 32-34 °C) for at least 30 minutes.[18]
-
Allow the slices to equilibrate at room temperature for at least 1 hour before starting recordings.
-
Protocol 2: Application of this compound to Brain Slices
-
Prepare this compound Stock Solution:
-
Weigh out this compound hydrochloride and dissolve in deionized water to make a concentrated stock solution (e.g., 10-100 mM). Store this stock in aliquots at -20°C, protected from light.
-
If using a co-solvent, dissolve this compound in a minimal volume of DMSO to create a high-concentration stock.
-
-
Prepare Working Solution:
-
On the day of the experiment, thaw a stock aliquot.
-
Just before application, dilute the stock solution into continuously carbogenated aCSF to the final desired concentration. Ensure the solution is clear and free of precipitate.
-
-
Application and Wash-in:
-
Obtain a stable baseline recording from a neuron in standard aCSF.
-
Switch the perfusion line from the control aCSF to the this compound-containing aCSF.
-
Allow 10-15 minutes for the drug to fully perfuse the slice and for its effect to reach a steady state before taking measurements.
-
-
Washout:
-
Switch the perfusion back to the control aCSF.
-
Perfuse with control aCSF for at least 20-30 minutes, monitoring for the reversal of the drug's effect.
-
Mandatory Visualizations
References
- 1. This compound Hydrochloride | C15H25ClN2O2 | CID 8695 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. publications.ashp.org [publications.ashp.org]
- 4. Characterization of seven new related impurities and forced degradation products of this compound hydrochloride and proposal of degradation pathway by UHPLC-Q-TOF-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Potassium channel blockers potentiate impulse inhibition by local anesthetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mechanism of this compound Block of Cyclic Nucleotide-gated Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Interaction of local anesthetics with the K+ channel pore domain: KcsA as a model for drug-dependent tetramer stability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. reddit.com [reddit.com]
- 9. jpp.krakow.pl [jpp.krakow.pl]
- 10. Low Concentrations of the Solvent Dimethyl Sulphoxide Alter Intrinsic Excitability Properties of Cortical and Hippocampal Pyramidal Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effects of Dimethyl Sulfoxide on Neuronal Response Characteristics in Deep Layers of Rat Barrel Cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Effects of intracerebroventricular administration of dimethyl sulfoxide on hippocampal electrophysiology in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Optimal timing for drug delivery into the hippocampus by focused ultrasound: A comparison of hydrophilic and lipophilic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Preparation of acute midbrain slices containing the superior colliculus and periaqueductal gray for patch-c... [protocols.io]
- 18. Obtaining Acute Brain Slices - PMC [pmc.ncbi.nlm.nih.gov]
Adjusting experimental parameters for state-dependent block by Tetracaine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the state-dependent block of ion channels by tetracaine.
Troubleshooting Guides & FAQs
This section addresses specific issues that may arise during your experiments, leading to inconsistent or unexpected results.
Question: Why am I observing high variability in the anesthetic effect of this compound between experiments?
Answer: Inter-experimental variability is a common challenge and can be attributed to several factors:
-
pH of Solutions: The effectiveness of this compound is highly dependent on pH.[1][2][3] Inflamed or infected tissues often have a lower pH, which can decrease the potency of this compound by altering its ionization state and reducing its ability to penetrate the cell membrane.[1][4] Conversely, a more alkaline pH can increase its potency.[4] Ensure your external and internal solutions are freshly prepared and their pH is verified before each experiment.
-
Cell Health: The health and passage number of the cells being used can significantly impact ion channel expression and function. It is advisable to use cells within a consistent and low passage number range to ensure reproducibility.
-
Inconsistent Drug Concentration: Ensure accurate and consistent preparation of your this compound stock and working solutions. Serial dilutions should be prepared fresh for each experiment to avoid degradation.
Question: My in vitro electrophysiology recordings of this compound's effect on sodium channels are not reproducible. What could be the cause?
Answer: Inconsistent patch-clamp recordings can stem from several technical aspects of the experimental setup:
-
Seal Quality: A stable gigaohm seal (>1 GΩ) is crucial for reliable recordings.[5] An unstable seal can introduce noise and artifacts into your data. If you're having trouble obtaining a good seal, check the quality of your patch pipettes (aim for a resistance of 2-5 MΩ), ensure your solutions are filtered, and confirm the health of the cells.[5][6]
-
Voltage Protocol: The state-dependent nature of this compound's block means that the holding potential and the frequency and duration of depolarizing pulses will significantly influence the observed effect.[7][8] Ensure your voltage protocols are consistent across experiments. To study tonic block, use a hyperpolarized holding potential (e.g., -100 mV to -120 mV) and apply depolarizing steps at a low frequency (e.g., 0.1 Hz).[7][9] For use-dependent (phasic) block, a train of depolarizing pulses at a higher frequency (e.g., 10 Hz) is required.[9]
-
Solution Exchange: Incomplete or slow solution exchange can lead to variability in the onset and magnitude of the block. Ensure your perfusion system allows for rapid and complete exchange of the solution in the recording chamber.
Question: I am not observing the expected level of use-dependent block with this compound. What should I adjust?
Answer: A lack of significant use-dependent block can be due to several factors related to your stimulation protocol and the state of the channels:
-
Stimulation Frequency: Use-dependent block is cumulative and becomes more pronounced with repetitive stimulation.[10][11] If you are not seeing a strong effect, try increasing the frequency of your depolarizing pulse train.[12]
-
Holding Potential: The holding potential determines the proportion of channels in the resting, open, and inactivated states. This compound has a higher affinity for the open and inactivated states.[7][8] Holding the membrane at a more depolarized potential can increase the population of inactivated channels, potentially enhancing the observed block.
-
Drug Concentration: While this compound is potent, the concentration might be too low to elicit a strong use-dependent effect in your specific experimental system. Consider performing a dose-response curve to determine the optimal concentration.
Question: The onset of the this compound block is much slower than expected. Why might this be?
Answer: The rate of action of this compound can be influenced by:
-
pH: A lower external pH can slow the rate of action of amine local anesthetics like this compound.[2][3]
-
Lipid Solubility: While highly lipid-soluble, factors that hinder its diffusion across the membrane can slow the onset.[13]
-
Diffusion Barriers: In tissue preparations, the nerve sheath can act as a diffusion barrier, slowing the access of the drug to the ion channels.[14]
Data Summary
The following tables summarize key quantitative data for the interaction of this compound with voltage-gated sodium channels.
| Parameter | Value | Channel/Preparation | Reference |
| IC50 for Tonic Block | 0.7 µM | Peripheral Nerve Na+ Channels | [9][14] |
| IC50 for Inactivated State | Not explicitly stated, but shows minimal frequency dependence. | Peripheral Nerve Na+ Channels | [9] |
| pKa | 8.2 - 8.46 | [4][15] | |
| Relaxation Time Constant | 8 seconds (at 0.7 µM) | Frog Myelinated Nerve Fibers | [16] |
Table 1: Quantitative parameters of this compound's block of sodium channels.
| Solution Component | Concentration (mM) |
| External Solution | |
| NaCl | 140 |
| KCl | 4 |
| CaCl2 | 2 |
| MgCl2 | 1 |
| HEPES | 10 |
| Glucose | 5 |
| Adjust pH to 7.4 with NaOH | |
| Internal (Pipette) Solution | |
| CsF or K-Gluconate | 140 or 115 |
| NaCl | 10 or 4 |
| EGTA | 1 |
| HEPES | 10 or 40 |
| GTP-NaCl | 0.3 |
| ATP-Mg | 2 |
| Adjust pH to 7.2 with CsOH or KOH |
Table 2: Example solutions for whole-cell patch-clamp recordings of sodium currents.[9][17] Note: Cesium is often used in the internal solution to block potassium channels, thereby isolating the sodium current.
Experimental Protocols
Protocol: Whole-Cell Voltage-Clamp Recording of this compound's Effect on Sodium Currents
This protocol outlines a typical experiment to measure the tonic and use-dependent block of voltage-gated sodium channels by this compound.
1. Cell Preparation:
- Culture a suitable cell line expressing the target sodium channel subtype (e.g., HEK293 cells) on glass coverslips.[7]
- Prior to recording, transfer a coverslip to the recording chamber on an inverted microscope stage.
- Continuously perfuse the chamber with the external solution.[9]
2. Pipette Preparation and Seal Formation:
- Pull borosilicate glass capillaries to create micropipettes with a resistance of 2-5 MΩ when filled with the internal solution.[5][9]
- Under positive pressure, approach a single, healthy cell with the micropipette.[5]
- Once in contact with the cell membrane, release the positive pressure to facilitate the formation of a gigaohm seal (>1 GΩ).[5]
- Apply a brief pulse of gentle suction to rupture the membrane patch and achieve the whole-cell configuration.[7]
3. Data Acquisition:
- Set the amplifier to voltage-clamp mode.[17]
- Compensate for pipette and whole-cell capacitance.[5]
- Baseline Recording:
- Hold the cell at a hyperpolarized potential (e.g., -100 mV) to ensure most channels are in the resting state.[9][17]
- To measure tonic block , apply depolarizing voltage steps (e.g., to 0 mV for 20 ms) at a low frequency (e.g., 0.1 Hz) to elicit baseline sodium currents.[5][9]
- To measure use-dependent block , apply a train of depolarizing pulses (e.g., 20 ms (B15284909) pulses to 0 mV at 10 Hz) and record the peak current for each pulse.[9]
4. Application of this compound:
- Perfuse the chamber with the external solution containing the desired concentration of this compound.[17]
- Allow sufficient time for the drug to equilibrate.
- Repeat the voltage-clamp protocols for tonic and use-dependent block to record sodium currents in the presence of this compound.[17]
5. Washout:
- Perfuse the chamber with the control external solution to wash out the this compound.[17]
- Periodically apply the voltage-clamp protocols to monitor the recovery of the sodium currents.
6. Data Analysis:
- Measure the peak amplitude of the inward sodium current for each voltage step before, during, and after this compound application.[17]
- Calculate the percentage of current inhibition for tonic block.
- For use-dependent block, plot the normalized peak current as a function of the pulse number in the train.
- To determine the IC50, plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data with a Hill equation.[17]
Visualizations
Caption: Mechanism of state-dependent block of Na+ channels by this compound.
Caption: Workflow for a patch-clamp experiment studying this compound block.
Caption: Troubleshooting logic for this compound electrophysiology experiments.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. The pH-dependent rate of action of local anesthetics on the node of Ranvier - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Inhibition of fast axonal transport in vitro by this compound: an increase in potency at alkaline pH, and no change in potency in calcium-depleted nerves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Patch Clamp Protocol [labome.com]
- 7. benchchem.com [benchchem.com]
- 8. State-Dependent Inhibition of Sodium Channels by Local Anesthetics: A 40-Year Evolution - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Sodium Channels and Local Anesthetics—Old Friends With New Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mechanism of sodium channel block by local anesthetics, antiarrhythmics, and anticonvulsants - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The clinical character of local anesthetics: a function of frequency-dependent conduction block - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 14. Fundamental properties of local anesthetics: half-maximal blocking concentrations for tonic block of Na+ and K+ channels in peripheral nerve - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. The rates of interaction of local anesthetics with sodium channels in nerve - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Efficacy Analysis of Tetracaine and Procaine for Peripheral Nerve Blockade
In the landscape of local anesthetics, both Tetracaine and Procaine have long been utilized for peripheral nerve blocks. As ester-type local anesthetics, they share a common mechanism of action by blocking voltage-gated sodium channels in nerve cell membranes, thereby inhibiting the propagation of nerve impulses.[1] However, their distinct physicochemical and pharmacological profiles result in significant differences in their clinical efficacy and suitability for various procedural requirements. This guide provides a detailed comparison of this compound and Procaine, supported by experimental data, to inform researchers, scientists, and drug development professionals.
Quantitative Comparison of Physicochemical and Pharmacological Properties
The efficacy and clinical utility of local anesthetics are largely determined by their physicochemical properties, which influence their pharmacokinetic and pharmacodynamic profiles. Key parameters include molecular weight, pKa, lipid solubility, and protein binding. These factors collectively determine the onset of action, potency, duration of action, and potential for systemic toxicity.
| Property | This compound | Procaine | Reference(s) |
| Physicochemical Properties | |||
| Molecular Weight | 264.36 g/mol | 236.31 g/mol | [1] |
| pKa | 8.5 | 9.0 | [1] |
| Lipid Solubility (Relative Value) | 80 | 1 | [1] |
| Protein Binding | ~75% | ~6% | [1] |
| Pharmacological Properties | |||
| Anesthetic Potency (Relative to Procaine) | 8-16 | 1 | [1] |
| IC50 for Na+ Channel Block | 0.7 µM | 60 µM | [2] |
| Onset of Action | Slower | Slower | [1] |
| Duration of Action | Long (up to 2-3 hours) | Short | [1] |
| Metabolism | Hydrolyzed by plasma pseudocholinesterase | Hydrolyzed by plasma pseudocholinesterase | [1] |
| Toxicity Profile | |||
| Relative in vitro Neurotoxicity | Higher | Lower | [3] |
| Systemic Toxicity Potential | Higher | Lower | [1] |
| Allergenic Potential | Possible (due to PABA metabolite) | More likely (due to PABA metabolite) | [1] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of local anesthetics and a typical experimental workflow for evaluating their efficacy.
Detailed Experimental Protocols
In Vivo Evaluation: Rat Sciatic Nerve Block Model
This model is a standard preclinical method to assess the efficacy of local anesthetics on a major peripheral nerve.[1]
1. Animal Preparation:
-
Adult male Sprague-Dawley rats (250-300g) are utilized.
-
The rats are anesthetized with an appropriate agent (e.g., isoflurane) to ensure immobility and minimize distress.
-
The hair over the thigh and hip region of one hind limb is clipped.
2. Nerve Localization and Injection:
-
The sciatic nerve is located between the greater trochanter and the ischial tuberosity.
-
A nerve stimulator can be used for precise localization, confirmed by a motor response (e.g., foot twitch) at a low current.
-
A specific volume (e.g., 0.2-0.3 mL) of the test anesthetic solution (this compound or Procaine at varying concentrations) is injected slowly around the nerve.[1]
3. Assessment of Sensory Blockade:
-
The onset and duration of the sensory block are evaluated using a thermal nociceptive test, such as the tail-flick or hot plate test, adapted for the hind paw.
-
The latency to withdrawal of the paw from the heat source is measured at regular intervals.
-
A significant increase in withdrawal latency is indicative of a sensory block.
4. Assessment of Motor Blockade:
-
Motor function is assessed by observing the animal's gait and righting reflex.
-
A more quantitative measure can be obtained using a grip strength meter to evaluate the motor function of the affected limb.
5. Data Analysis:
-
The onset of action is defined as the time taken to observe a significant sensory or motor deficit.
-
The duration of action is the time from the onset of the block until the sensory and motor functions return to baseline levels.
-
Data from the this compound and Procaine groups are then statistically compared.
In Vitro Evaluation: Guinea Pig Intracutaneous Wheal Assay
This method is employed to determine the potency and duration of local anesthetics by infiltration.
1. Animal Preparation:
-
Adult guinea pigs are used.
-
The hair on the back of the animal is clipped to provide a clear area for injection and observation.
2. Intracutaneous Injection:
-
A small volume (e.g., 0.1 mL) of the local anesthetic solution is injected intracutaneously to raise a wheal.
-
Multiple wheals can be made on the back of each animal to test different concentrations or drugs.
3. Assessment of Anesthesia:
-
The anesthetized area is tested for a response to a noxious stimulus (e.g., a pinprick) at regular intervals.
-
The absence of a flinch response indicates successful anesthesia.
4. Data Analysis:
-
The potency of the anesthetic is determined by the lowest concentration that produces a complete block in a certain percentage of the animals.
-
The duration of anesthesia is the time from the injection until the return of the flinch response.[1]
Concluding Remarks
The choice between this compound and Procaine for peripheral nerve blockade is contingent on the specific requirements of the clinical or experimental setting. This compound is a potent, long-acting agent suitable for procedures requiring prolonged anesthesia.[1] Its high lipid solubility and protein binding contribute to its extended duration of action. However, its higher potency is also associated with a greater risk of systemic toxicity, necessitating careful dose consideration.[1]
Conversely, Procaine is a less potent, short-acting anesthetic with a lower risk of systemic toxicity, making it a more suitable option for brief procedures.[1] Both agents are metabolized to para-aminobenzoic acid (PABA), a known allergen, with allergic reactions considered more likely with Procaine.[1] In vitro studies have also suggested that this compound exhibits greater neurotoxicity than Procaine.[1]
For researchers and drug development professionals, this comparative analysis underscores the trade-offs between potency, duration of action, and toxicity. The selection of either agent should be based on a thorough understanding of these parameters in the context of the intended application.
References
- 1. benchchem.com [benchchem.com]
- 2. Fundamental properties of local anesthetics: half-maximal blocking concentrations for tonic block of Na+ and K+ channels in peripheral nerve - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Procaine and mepivacaine have less toxicity in vitro than other clinically used local anesthetics - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Tetracaine's selectivity for sodium channels over other ion channels
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of tetracaine's selectivity for voltage-gated sodium channels over other key ion channels, namely potassium and calcium channels. By presenting quantitative data from various experimental studies, detailing the methodologies used, and visualizing the relevant pathways and workflows, this document aims to be a valuable resource for understanding the pharmacological profile of this compound.
Executive Summary
This compound, a potent local anesthetic, primarily exerts its therapeutic effects by blocking voltage-gated sodium channels, thereby inhibiting the initiation and propagation of action potentials in neuronal tissues.[1] However, its interaction is not exclusively limited to sodium channels. At varying concentrations, this compound can also modulate the activity of potassium and calcium channels. This guide collates and compares the available data to elucidate the selectivity profile of this compound. The evidence strongly indicates that this compound is significantly more potent in blocking sodium channels than potassium or calcium channels, supporting its primary classification as a sodium channel blocker.
Comparative Efficacy of this compound on Ion Channels
The following table summarizes the quantitative data on the inhibitory effects of this compound on sodium, potassium, and calcium channels from various studies. It is crucial to note that the experimental conditions, such as cell type, channel subtype, and electrophysiological parameters, vary between studies, which can influence the measured potency (IC50 or Kd values).
| Ion Channel Family | Channel Subtype(s) | Experimental System | Key Parameter | Value (µM) | Reference(s) |
| Sodium (NaV) | NaV1.1, NaV1.2, NaV1.3 | HEK293 Cells | IC50 (Use-dependent, 10 Hz) | 8.6 - 9.9 | [2] |
| NaV1.1, NaV1.2, NaV1.3 | HEK293 Cells | IC50 (Resting) | >30 | [2] | |
| NaV1.8 | ND7/23 Cells | Kd (Inactivated) | Not specified, but mutations reduced affinity | [3] | |
| NaV1.9 | HEK-293 Cells | IC50 (-90 mV holding potential) | 17 | [4] | |
| NaV1.9 | HEK-293 Cells | IC50 (-140 mV holding potential) | 54 | [4] | |
| Guinea-pig ventricular myocytes | Native tissue | Kd (Inactivated, -80 mV) | 0.77 | [2] | |
| Guinea-pig ventricular myocytes | Native tissue | Kd (Resting, -95 mV) | 6.2 | [2] | |
| Potassium (KV) | Delayed Rectifier | Frog skeletal muscle | - | 2000 (2 mM) showed significant block | [5] |
| Calcium (CaV) | High-voltage activated (L, N, P/Q-types) | Rat sensory neurons | Apparent Kd | 80 | |
| L-type (indirectly measured) | PC12 Cells | IC50 (inhibition of KCl-induced MAP kinase activation) | 70.2 | [6] | |
| Ryanodine Receptor (RyR) | Sheep cardiac RyRs in lipid bilayers | IC50 (Slow inhibition, diastolic conditions) | ~200 | [7] | |
| Ryanodine Receptor (RyR) | Sheep cardiac RyRs in lipid bilayers | IC50 (Fast inhibition, during Ca2+ release) | ~2000 (2 mM) | [7] |
Experimental Methodologies
The primary technique for characterizing the effects of compounds like this compound on ion channels is whole-cell patch-clamp electrophysiology .[2][8] This method allows for the direct measurement of the ionic currents flowing through the channels in a single cell, providing precise data on the drug's inhibitory effects.
General Protocol for IC50 Determination of this compound on Voltage-Gated Ion Channels:
-
Cell Preparation: A suitable cell line (e.g., HEK293 cells) stably or transiently expressing the specific ion channel subtype of interest is cultured.[2] On the day of the experiment, the cells are transferred to a recording chamber on an inverted microscope stage and are continuously perfused with an external physiological solution.
-
Pipette Fabrication and Sealing: Glass micropipettes with a tip resistance of 2-5 MΩ are fabricated using a micropipette puller. The pipette is filled with an internal solution designed to be compatible with the intracellular environment and to isolate the specific current of interest. For instance, when studying sodium currents, potassium channel blockers like Cesium Fluoride (CsF) are often included in the internal solution.[9] The pipette is then carefully maneuvered to form a high-resistance seal (a "giga-seal") with the membrane of a target cell.
-
Whole-Cell Configuration: A brief pulse of suction is applied to rupture the cell membrane under the pipette tip, establishing electrical and diffusional access to the cell's interior.[2]
-
Voltage-Clamp Protocol: The membrane potential of the cell is controlled by a voltage-clamp amplifier. To determine the IC50, a specific voltage protocol is applied to elicit the ionic current of interest. For voltage-gated channels, this typically involves holding the membrane at a resting potential and then applying a depolarizing voltage step to open the channels.
-
Drug Application: A baseline recording of the ion channel currents is established. Subsequently, increasing concentrations of this compound are applied to the cell via a perfusion system.[2]
-
Data Acquisition and Analysis: The ionic currents are recorded at each this compound concentration. The peak current amplitude is measured and plotted against the drug concentration. The resulting data are then fitted with a dose-response curve (e.g., the Hill equation) to determine the IC50 value, which is the concentration of this compound that inhibits 50% of the maximal current.[2]
Visualizing Experimental Workflows and Signaling Pathways
Experimental Workflow for IC50 Determination
The following diagram illustrates the general workflow for determining the half-maximal inhibitory concentration (IC50) of a compound on a specific ion channel using the whole-cell patch-clamp technique.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. benchchem.com [benchchem.com]
- 3. Structural determinants of drugs acting on the Nav1.8 channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biophysical and Pharmacological Characterization of Nav1.9 Voltage Dependent Sodium Channels Stably Expressed in HEK-293 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Differential effects of this compound on delayed potassium channels and displacement currents in frog skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dibucaine and this compound inhibit the activation of mitogen-activated protein kinase mediated by L-type calcium channels in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Three independent mechanisms contribute to this compound inhibition of cardiac calcium release channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
A Comparative Analysis of Tetracaine and Other Ester-Type Local Anesthetics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Tetracaine and other prominent ester-type local anesthetics, including procaine, chloroprocaine, and benzocaine. The information presented is curated to support research, development, and clinical application decisions by providing objective performance data and detailed experimental methodologies.
Mechanism of Action
Ester-type local anesthetics share a common mechanism of action: they block nerve impulse conduction by reversibly binding to and inhibiting voltage-gated sodium channels in the neuronal cell membrane.[1][2] This action prevents the influx of sodium ions necessary for the generation and propagation of an action potential, resulting in a temporary and localized loss of sensation.[3][4] The unionized form of the anesthetic penetrates the lipid-rich nerve cell membrane, and the ionized form then binds to the intracellular portion of the sodium channel.[5][6]
Comparative Physicochemical and Pharmacological Properties
The potency, onset, and duration of action of local anesthetics are largely determined by their physicochemical properties, such as pKa, lipid solubility, and protein binding. This compound distinguishes itself with high lipid solubility and protein binding, contributing to its high potency and long duration of action.[4][7]
| Property | This compound | Procaine | Chloroprocaine | Benzocaine |
| Molecular Weight ( g/mol ) | 264.36 | 236.31 | 271.77 | 165.19 |
| pKa | 8.5[4] | 9.0[4] | 8.7 | ~3.5 |
| Lipid Solubility (Relative) | 80[4] | 1[4] | 0.6 | 11 |
| Protein Binding (%) | ~75%[4] | ~6%[4] | Low | - |
| Anesthetic Potency (Relative to Procaine) | 8-16[4] | 1[3] | 1 | 0.25 |
| Onset of Action | Slow[4] | Slow[4] | Fast | Fast |
| Duration of Action | Long (up to 2-3 hours)[4] | Short (15-30 minutes)[8] | Short (30-60 minutes) | Short |
| Metabolism | Plasma Pseudocholinesterase[4] | Plasma Pseudocholinesterase[4] | Plasma Pseudocholinesterase | Plasma Pseudocholinesterase |
Toxicity Profile
The systemic toxicity of ester-type local anesthetics is a critical consideration. Due to their rapid hydrolysis by plasma pseudocholinesterases, they generally have a lower risk of systemic toxicity compared to amide-type anesthetics.[6][9] However, a primary metabolite, para-aminobenzoic acid (PABA), is associated with a higher potential for allergic reactions.[9] this compound's higher potency is also associated with a greater potential for systemic toxicity if administered improperly.[4]
| Toxicity Parameter | This compound | Procaine | Chloroprocaine |
| Relative In Vitro Neurotoxicity | Higher[4] | Lower[10] | - |
| Systemic Toxicity Potential | Higher[4] | Lower[4] | Low |
| Allergenic Potential | Possible (PABA metabolite)[4] | More likely (PABA metabolite)[4] | Possible (PABA metabolite) |
| LD50 (Mouse, IP, mg/kg) | - | - | 266.5[11] |
Signaling Pathway and Experimental Workflows
To visually represent the concepts discussed, the following diagrams have been generated using Graphviz (DOT language).
Caption: Mechanism of action of ester-type local anesthetics.
Caption: General experimental workflow for comparing local anesthetics.
Experimental Protocols
Rabbit Corneal Reflex Assay (Surface Anesthesia)
This in vivo model is used to evaluate the onset and duration of topical anesthetic action.
Materials:
-
Healthy adult rabbits
-
Test solutions of local anesthetics (e.g., 1% this compound, 1% Procaine)
-
Sterile cotton-tipped applicators
-
Stopwatch
Procedure:
-
One eye of the rabbit serves as the control, while the other is the test eye.
-
The corneal reflex of both eyes is tested by gently touching the cornea with a sterile, wet cotton wisp. A positive reflex is indicated by blinking.
-
A few drops of the test anesthetic solution are instilled into the conjunctival sac of the test eye.
-
The corneal reflex is tested in both eyes at regular intervals (e.g., every minute).
-
The onset of action is the time taken for the corneal reflex to be completely abolished in the test eye.
-
The duration of action is the time from the onset of anesthesia until the corneal reflex returns to normal.[12][13]
Rat Sciatic Nerve Block Model (Infiltration Anesthesia)
This model is used to assess the efficacy of local anesthetics in producing sensory and motor blockade.
Materials:
-
Adult Sprague-Dawley rats
-
Test solutions of local anesthetics
-
Nerve stimulator for accurate needle placement (optional)
-
Apparatus for assessing sensory block (e.g., radiant heat source for paw withdrawal latency) and motor block (e.g., grip strength dynamometer).[14]
Procedure:
-
The rat is appropriately restrained or lightly anesthetized.
-
The local anesthetic solution is injected in close proximity to the sciatic nerve.
-
Sensory Blockade Assessment: The latency of the hind paw withdrawal from a noxious stimulus (e.g., radiant heat) is measured at predetermined time intervals. An increase in withdrawal latency indicates a sensory block.[15][16]
-
Motor Blockade Assessment: Motor function is evaluated by observing gait, posture, and the ability to grip a surface. Quantitative measurements can be made using a grip strength meter.[14][15]
-
The onset of action is the time to the first sign of sensory or motor deficit.
-
The duration of action is the time from the onset of the block until the sensory and motor functions return to baseline.[16]
Conclusion
This compound stands out among ester-type local anesthetics for its high potency and prolonged duration of action, making it a valuable agent for procedures requiring sustained anesthesia.[3][17] However, its increased potency is accompanied by a higher risk of systemic toxicity, necessitating careful dosage and administration.[4] Procaine and chloroprocaine, with their lower potency and shorter duration of action, are suitable for brief procedures. The choice of a specific ester-type local anesthetic should be guided by the procedural requirements, the desired duration of anesthesia, and the patient's clinical profile, with particular attention to the potential for allergic reactions.
References
- 1. Cytotoxicity of local anesthetics on human mesenchymal stem cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Potency of Cytotoxic Mechanisms of Local Anesthetics in Human Chondrocyte Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacology of local anesthetic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. partone.litfl.com [partone.litfl.com]
- 6. derangedphysiology.com [derangedphysiology.com]
- 7. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. Topical, Local, and Regional Anesthesia and Anesthetics - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Deaths from local anesthetic-induced convulsions in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. scribd.com [scribd.com]
- 13. ijpsr.info [ijpsr.info]
- 14. A rat sciatic nerve model for independent assessment of sensory and motor block induced by local anesthetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Neurologic evaluation of the rat during sciatic nerve block with lidocaine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Local anesthetic sciatic nerve block and nerve fiber damage in diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. An in vivo method for the quantitative evaluation of local anesthetics - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of Tetracaine's Anesthetic Potency in Diverse Neuronal Populations: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the anesthetic potency of tetracaine across various neuronal populations, supported by experimental data. It also offers a detailed overview of the methodologies employed in these assessments and contrasts this compound's effects with other local anesthetics.
Introduction to this compound's Mechanism of Action
This compound, an ester-type local anesthetic, exerts its effects by blocking voltage-gated sodium channels in neuronal cell membranes.[1] This action inhibits the influx of sodium ions necessary for the generation and propagation of action potentials, thereby preventing the transmission of nerve impulses and resulting in a localized loss of sensation.[1] The potency of local anesthetics like this compound is influenced by factors such as their lipid solubility and their ability to bind to different states of the sodium channel (resting, open, or inactivated), a concept known as state-dependent block.
Comparative Anesthetic Potency of this compound
The anesthetic potency of this compound can vary significantly among different types of neurons. This differential effect is crucial for understanding its clinical applications and for the development of more selective nerve-blocking agents. While direct comparative studies on anesthetic potency (e.g., IC50 for sodium channel block) across diverse neuronal populations are limited, neurotoxicity studies offer a valuable proxy for assessing differential neuronal sensitivity.
Quantitative Comparison of Neurotoxic Potency
The following table summarizes the effective dose 50 (ED50) for this compound-induced neurotoxicity in different primary chick embryo neuronal cultures, indicating varying susceptibility to the agent. Lower ED50 values suggest greater sensitivity.
| Neuronal Population | ED50 (60 min exposure) | ED50 (24 hr exposure) |
| Sympathetic Ganglion | 0.06 ± 0.02 mM | 0.02 ± 0.01 mM |
| Retinal Ganglion | 0.15 ± 0.05 mM | 0.07 ± 0.03 mM |
| Dorsal Root Ganglion | 1.53 ± 1.05 mM | 0.43 ± 0.15 mM |
Data sourced from a study on the direct neurotoxicity of this compound on growing neurons in vitro.
Differential Blockade of Peripheral Nerve Fibers
This compound and other local anesthetics exhibit a differential blockade pattern on various types of peripheral nerve fibers. This is often related to fiber size and myelination status. One study demonstrated a consistent pattern of conduction blockade where the large, fast-conducting A fibers were blocked at the lowest drug concentration, followed by intermediate B fibers, with the smallest, slowest-conducting C fibers requiring the highest concentration for blockade.
Comparison with Other Local Anesthetics
This compound is generally considered to be more potent and have a longer duration of action compared to other commonly used local anesthetics such as procaine (B135) and lidocaine (B1675312).[2][3][4] For instance, this compound has been described as being up to ten times more potent than procaine.[4] While lidocaine is a versatile anesthetic, this compound often provides a more profound and longer-lasting surface anesthesia, particularly for mucous membranes.[4]
Signaling Pathway of this compound Action
The primary mechanism of action for this compound involves the blockade of voltage-gated sodium channels, which are essential for the propagation of action potentials along the nerve axon.
Figure 1. Signaling pathway of this compound's anesthetic action.
Experimental Protocols
The following is a generalized protocol for determining the half-maximal inhibitory concentration (IC50) of this compound on voltage-gated sodium channels in cultured neurons using the whole-cell patch-clamp technique. This method allows for the precise measurement of ion channel currents.
I. Cell Preparation
-
Neuronal Culture : Culture the desired neuronal populations (e.g., dorsal root ganglion neurons, cortical neurons) on glass coverslips suitable for microscopy and electrophysiology.
-
Media : Use appropriate growth media and supplements to maintain healthy neuronal cultures.
II. Electrophysiological Recording
-
Solutions :
-
External Solution (in mM) : 140 NaCl, 3 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).
-
Internal (Pipette) Solution (in mM) : 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES (pH adjusted to 7.2 with CsOH).
-
-
Pipette Fabrication : Pull borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.
-
Whole-Cell Configuration :
-
Transfer a coverslip with cultured neurons to the recording chamber on an inverted microscope.
-
Approach a neuron with the recording pipette and form a high-resistance seal (GΩ seal) with the cell membrane.
-
Rupture the membrane patch to achieve the whole-cell configuration.
-
-
Voltage-Clamp Protocol :
-
Hold the cell membrane potential at a hyperpolarized level (e.g., -100 mV) to ensure most sodium channels are in the resting state.
-
Apply a series of depolarizing voltage steps (e.g., to 0 mV for 20 ms) to elicit sodium currents.
-
Record the peak inward sodium current.
-
III. Drug Application and Data Analysis
-
Baseline Recording : Record stable baseline sodium currents in the external solution.
-
This compound Application : Perfuse the recording chamber with external solutions containing increasing concentrations of this compound.
-
Data Acquisition : At each concentration, record the steady-state block of the sodium current.
-
IC50 Calculation :
-
Measure the peak sodium current at each this compound concentration.
-
Normalize the current at each concentration to the baseline current.
-
Plot the normalized current as a function of this compound concentration and fit the data to a Hill equation to determine the IC50 value.
-
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for assessing the anesthetic potency of this compound on different neuronal populations.
Figure 2. Experimental workflow for comparing this compound potency.
Conclusion
The anesthetic potency of this compound is not uniform across all neuronal populations. Neurotoxicity data suggests that sympathetic and retinal ganglion neurons are more sensitive to this compound than dorsal root ganglion neurons. Furthermore, this compound exhibits a differential block of peripheral nerve fibers, with larger myelinated fibers being more susceptible than smaller unmyelinated fibers. A comprehensive understanding of these differences, facilitated by standardized experimental protocols such as whole-cell patch-clamp, is essential for the targeted and safe use of this compound in clinical settings and for the advancement of future anesthetic drug development.
References
- 1. State-Dependent Inhibition of Sodium Channels by Local Anesthetics: A 40-Year Evolution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular determinants of state-dependent block of Na+ channels by local anesthetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Subunit and frequency-dependent inhibition of Acid Sensing Ion Channels by local anesthetic this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure-activity relations for frequency-dependent sodium channel block in nerve by local anesthetics - PubMed [pubmed.ncbi.nlm.nih.gov]
For researchers, scientists, and professionals in drug development, understanding the nuanced interactions between local anesthetics and specific voltage-gated sodium channel (Nav) isoforms is paramount for designing safer and more effective therapeutics. This guide provides a quantitative comparison of Tetracaine's binding affinity to various Nav channel isoforms, supported by detailed experimental methodologies.
This compound, a potent local anesthetic of the ester type, exerts its therapeutic effect by blocking voltage-gated sodium channels, which are critical for the initiation and propagation of action potentials in nerve cells.[1][2][3] This blockade prevents the transmission of pain signals to the central nervous system.[1] The affinity of this compound for these channels is not uniform across all isoforms (Nav1.1-Nav1.9); variations in binding affinity contribute to its efficacy and potential side-effect profile. The binding is also state-dependent, with a generally higher affinity for the open and inactivated states of the channel compared to the resting state.[2]
Quantitative Analysis of this compound Binding Affinity
The following table summarizes the half-maximal inhibitory concentration (IC50) and dissociation constant (Kd) values of this compound for various Nav channel isoforms, as determined by electrophysiological studies. Lower values are indicative of a higher binding affinity. It is important to note that direct comparisons between studies should be made with caution due to variations in experimental conditions.
| Nav Isoform | Binding Affinity (IC50 / Kd) | Channel State | Experimental Conditions | Source |
| Nav1.1 | IC50: >30 µM | Resting | - | [2][4] |
| IC50: 8.6 ± 2.8 µM | Use-dependent | 10 Hz stimulation | [2][4] | |
| Nav1.2 | IC50: >30 µM | Resting | - | [2][4] |
| IC50: 9.7 ± 2.9 µM | Use-dependent | 10 Hz stimulation | [2][4] | |
| Nav1.3 | IC50: >30 µM | Resting | - | [2][4] |
| IC50: 9.9 ± 0.3 µM | Use-dependent | 10 Hz stimulation | [2][4] | |
| Nav1.7 | IC50: 3.6 ± 0.4 µM | - | Veratridine-evoked inhibition | [5] |
| Nav1.8 | - | Resting | Reduced affinity with I381A, F1710A mutations | [6] |
| - | Inactivated | Reduced affinity with I381A, F1710A, Y1717A mutations | [6] | |
| Nav1.9 | IC50: 54 µM | - | Holding potential: -140 mV | [7] |
| IC50: 17 µM | - | Holding potential: -90 mV | [7] | |
| Guinea-pig ventricular myocytes | Kd: 6.2 µM | Resting | Holding potential: -95 mV | [2] |
| Kd: 0.77 µM | Inactivated | Holding potential: -80 mV | [2] |
Mechanism of Action: A Pore-Blocking Model
This compound functions by physically obstructing the inner pore of the sodium channel.[2][5] After diffusing across the neuronal membrane in its uncharged form, it becomes protonated within the cell.[1] The resulting cation then binds to a specific site within the channel's pore, stabilizing the inactivated state and preventing the influx of sodium ions that is necessary for depolarization and signal propagation.[1][2]
Experimental Protocols for Determining Binding Affinity
The primary technique for quantifying the binding affinity of local anesthetics to Nav channels is patch-clamp electrophysiology , specifically in the whole-cell voltage-clamp configuration.[2] This method allows for precise control of the cell's membrane potential while measuring the ion currents flowing through the channels.[2]
General Protocol for IC50 Determination:
-
Cell Preparation: A suitable cell line (e.g., HEK293 cells) that heterologously expresses the specific Nav channel isoform of interest is cultured and prepared for recording.[2]
-
Electrode Placement and Seal Formation: A glass micropipette with a fine tip is filled with an appropriate internal solution and brought into contact with the cell membrane. Gentle suction is applied to form a high-resistance "giga-seal."[2]
-
Whole-Cell Configuration: A brief pulse of suction ruptures the membrane patch under the pipette, establishing electrical and diffusional access to the cell's interior.[2]
-
Voltage-Clamp Protocol: The membrane potential is held at a specific holding potential (e.g., -120 mV) to ensure the channels are in a resting state.[2] A series of voltage steps are then applied to elicit sodium currents. To study state-dependent binding, pre-pulses to different potentials can be used to enrich the population of open or inactivated channels before the test pulse.[2]
-
Drug Application: this compound is applied to the cell at various concentrations via a perfusion system.[2]
-
Data Acquisition and Analysis: The resulting sodium currents are recorded at each drug concentration. The peak sodium current amplitude is plotted against the drug concentration, and the data are fitted with a dose-response curve (e.g., the Hill equation) to determine the IC50 value, which is the concentration of the drug that inhibits 50% of the maximal current.[2]
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. benchchem.com [benchchem.com]
- 3. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 4. sophion.co.jp [sophion.co.jp]
- 5. pnas.org [pnas.org]
- 6. Structural Determinants of Drugs Acting on the Nav1.8 Channel - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biophysical and Pharmacological Characterization of Nav1.9 Voltage Dependent Sodium Channels Stably Expressed in HEK-293 Cells - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Tetracaine and Bupivacaine on Cardiac Ion Channels
For Researchers, Scientists, and Drug Development Professionals
Local anesthetics are indispensable in clinical practice, but their potential for cardiotoxicity remains a significant concern. This guide provides a detailed, head-to-head comparison of two widely used local anesthetics, Tetracaine and Bupivacaine (B1668057), focusing on their effects on critical cardiac ion channels. Understanding these interactions at a molecular level is paramount for predicting and mitigating adverse cardiac events and for the development of safer anesthetic agents.
Executive Summary
Both this compound and Bupivacaine exert their primary anesthetic and cardiotoxic effects by blocking voltage-gated sodium channels (Nav1.5) in cardiomyocytes. This blockade slows the upstroke of the cardiac action potential, leading to decreased conduction velocity. However, their interactions with other key cardiac ion channels, including the hERG potassium channel (mediating IKr) and L-type calcium channels (mediating ICa,L), contribute to their distinct electrophysiological profiles and cardiotoxic potential. Bupivacaine is generally considered to have a higher cardiotoxicity profile than this compound, which is reflected in its more potent block of cardiac sodium channels and its complex interactions with other channels.
Data Presentation: Quantitative Comparison of Cardiac Ion Channel Blockade
The following tables summarize the available quantitative data on the inhibitory effects of this compound and Bupivacaine on key cardiac ion channels. It is important to note that the data are compiled from various studies, and direct comparisons of IC50 values should be made with caution due to potential differences in experimental conditions.
Table 1: Inhibition of Cardiac Sodium Channels (Nav1.5)
| Drug | Preparation | Experimental Condition | IC50 / Kd | Reference |
| Bupivacaine | Recombinant human Nav1.5 in Xenopus oocytes | Peak INa | 4.51 µM | [1] |
| Bupivacaine | Guinea pig ventricular myocytes | Inactivated state | --- | [2] |
| This compound | Not available in direct comparison with Bupivacaine on Nav1.5 | --- | --- | --- |
Table 2: Inhibition of hERG Potassium Channels (IKr)
| Drug | Preparation | Experimental Condition | IC50 | Reference |
| Bupivacaine | Wild-type hERG in CHO cells | Whole-cell patch clamp | 22 ± 2 µM | [3] |
| This compound | Not available in direct comparison with Bupivacaine on hERG | --- | --- | --- |
Table 3: Inhibition of Sarcoplasmic Reticulum Ca2+ Release Channels (Ryanodine Receptor)
| Drug | Preparation | Experimental Condition | Half-maximal Inhibition | Reference |
| Bupivacaine | Cardiac microsomes | [3H]ryanodine binding | ~3 mM | [4] |
| This compound | Cardiac microsomes | [3H]ryanodine binding | 99 µM | [4] |
Mechanism of Action on Cardiac Ion Channels
Local anesthetics, including this compound and Bupivacaine, are state-dependent blockers of cardiac ion channels, meaning their binding affinity is influenced by the conformational state of the channel (resting, open, or inactivated).
Cardiac Sodium Channels (Nav1.5)
The primary mechanism of action for both drugs is the blockade of the pore of the voltage-gated sodium channel from the intracellular side.[2] This inhibition is more pronounced at higher frequencies of stimulation (use-dependent block) and when the channel is in the open or inactivated state. Bupivacaine exhibits a particularly high affinity for the inactivated state of the Nav1.5 channel, which contributes to its prolonged and potent cardiotoxic effects.[2]
hERG Potassium Channels (IKr)
Blockade of the hERG channel by local anesthetics can lead to a prolongation of the cardiac action potential and an increased risk of Torsades de Pointes. Bupivacaine has been shown to block hERG channels in a concentration-dependent manner.[3] The interaction with hERG channels is also influenced by the channel state, with a preference for the open and inactivated states.
L-type Calcium Channels (ICa,L) and Ryanodine (B192298) Receptors
Both this compound and Bupivacaine can inhibit L-type calcium channels, though the data is less quantitative compared to sodium and potassium channels. Furthermore, they directly interact with the sarcoplasmic reticulum Ca2+ release channels (ryanodine receptors). A study directly comparing the two found that this compound is a more potent inhibitor of cardiac ryanodine receptors than Bupivacaine.[4]
Experimental Protocols
The data presented in this guide were primarily obtained using the whole-cell patch-clamp technique . This electrophysiological method allows for the recording of ionic currents through the membrane of a single cell while controlling the membrane voltage.
General Whole-Cell Patch-Clamp Protocol:
-
Cell Culture: Stably transfected cell lines (e.g., HEK293 or CHO) expressing the human cardiac ion channel of interest (e.g., Nav1.5, hERG) are cultured under standard conditions.
-
Cell Preparation: Cells are dissociated and plated onto glass coverslips for recording.
-
Pipette Fabrication: Borosilicate glass capillaries are pulled to create micropipettes with a tip resistance of 2-5 MΩ when filled with the internal solution.
-
Solutions:
-
Internal (Pipette) Solution (Example for Nav1.5): Contains (in mM): 140 CsF, 10 NaCl, 1.1 EGTA, 10 HEPES, adjusted to pH 7.3 with CsOH.
-
External (Bath) Solution (Example for Nav1.5): Contains (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose, adjusted to pH 7.4 with NaOH.
-
-
Recording:
-
A gigaohm seal is formed between the micropipette and the cell membrane.
-
The membrane patch is ruptured to achieve the whole-cell configuration.
-
The cell is voltage-clamped at a holding potential (e.g., -120 mV for Nav1.5).
-
Specific voltage protocols are applied to elicit ionic currents and to study the state-dependent block by the drugs.
-
-
Drug Application: this compound or Bupivacaine are applied to the bath solution at varying concentrations using a perfusion system.
-
Data Analysis: The recorded currents are analyzed to determine the extent of channel block, and IC50 values are calculated by fitting the concentration-response data to the Hill equation.
Recommended Voltage Protocols (based on FDA recommendations):[5]
-
Peak Nav1.5 Current: From a holding potential of -120 mV, a depolarizing step to -10 mV is applied to elicit the peak inward sodium current.
-
Late Nav1.5 Current: A similar protocol to the peak current is used, but often in the presence of an agent like ATX-II to enhance the late component of the sodium current.[5]
-
hERG Current: A depolarizing step to +20 mV is applied to activate the channels, followed by a repolarizing step to -50 mV to measure the tail current, which is used to assess hERG block.
Visualizations
Signaling Pathway of Local Anesthetic Action on Cardiac Sodium Channels
Caption: Mechanism of local anesthetic blockade of cardiac sodium channels.
Experimental Workflow for Comparing Local Anesthetic Effects
References
- 1. benchchem.com [benchchem.com]
- 2. Stereoselective block of cardiac sodium channels by bupivacaine in guinea pig ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Local anesthetic interaction with human ether-a-go-go-related gene (HERG) channels: role of aromatic amino acids Y652 and F656 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Interaction of bupivacaine and this compound with the sarcoplasmic reticulum Ca2+ release channel of skeletal and cardiac muscles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. fda.gov [fda.gov]
Validating Tetracaine as a Pharmacological Tool for Studying Pain Pathways: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of tetracaine with other pharmacological tools used to investigate pain pathways. By presenting objective performance data, detailed experimental protocols, and clear visual representations of its mechanism of action, this document serves as a valuable resource for validating the use of this compound in pain research.
Mechanism of Action: A Comparative Overview
This compound, a potent local anesthetic, exerts its primary effect by blocking voltage-gated sodium channels (Nav), which are crucial for the initiation and propagation of action potentials in neurons.[1] By reversibly binding to the intracellular side of these channels, this compound stabilizes them in an inactivated state, thus preventing the influx of sodium ions that leads to nerve depolarization and the transmission of pain signals.[1]
While effective, this compound is a non-selective Nav channel blocker. Its utility as a pharmacological tool is best understood in comparison to other local anesthetics like lidocaine (B1675312) and bupivacaine (B1668057), and the highly selective sodium channel blocker, tetrodotoxin (B1210768) (TTX).
Signaling Pathway of this compound's Action
Quantitative Comparison of Pharmacological Tools
The following tables summarize the half-maximal inhibitory concentrations (IC50) of this compound and its alternatives against various voltage-gated sodium channel subtypes. Lower IC50 values indicate higher potency. It is important to note that these values can vary depending on the experimental conditions.
Table 1: IC50 Values (in µM) of Local Anesthetics on Voltage-Gated Sodium Channel Subtypes
| Channel Subtype | This compound | Lidocaine | Bupivacaine |
| Nav1.1 | >30 (Resting) | - | - |
| Nav1.2 | >30 (Resting) | - | - |
| Nav1.3 | >30 (Resting) | - | - |
| Nav1.4 (skeletal muscle) | - | ~2128 (Resting) | - |
| Nav1.5 (cardiac) | 0.77 (Inactivated) | 17-20 | 4.51 |
| Nav1.7 (peripheral nerve) | 3.6 | 450 | - |
| Nav1.8 (peripheral nerve) | - | 104 | 32 (TTXr) |
| Nav1.9 (peripheral nerve) | 100-fold less potent than on Nav1.7/1.8 | 356 | 186 |
| TTX-sensitive (general) | - | 42 | 13 |
| TTX-resistant (general) | - | 210 | 32 |
Data compiled from multiple sources.[2][3][4][5][6][7][8][9][10][11]
Table 2: IC50 Values of Tetrodotoxin (TTX) on Voltage-Gated Sodium Channel Subtypes
| Channel Subtype | TTX IC50 (nM) |
| Nav1.1 | ~2 |
| Nav1.2 | ~2 |
| Nav1.3 | ~2 |
| Nav1.4 | ~17.1 |
| Nav1.6 | ~2 |
| Nav1.7 | ~18.6 |
| Nav1.8 (TTX-resistant) | >1000 |
| Nav1.9 (TTX-resistant) | >1000 |
Data compiled from multiple sources.[12][13]
Off-Target Effects
While the primary target of local anesthetics is Nav channels, they can also affect other ion channels at clinically relevant concentrations, which is a crucial consideration when using them as pharmacological tools.
Table 3: Off-Target Effects of Local Anesthetics
| Ion Channel Family | This compound | Lidocaine | Bupivacaine |
| Potassium (K+) Channels | Inhibition | Lower affinity than for Nav channels | 4- to 10-fold lower affinity than for Nav channels |
| Calcium (Ca2+) Channels | Inhibition (IC50 ~80 µM for high-voltage activated) | Lower potency | Inhibition |
Data compiled from multiple sources.
Experimental Protocols for Pain Pathway Research
The following are detailed protocols for key experiments used to assess the effects of pharmacological agents on pain pathways.
In Vivo Behavioral Assay: Hot Plate Test
This test measures the latency of a thermal pain response.
Materials:
-
Hot plate apparatus with adjustable temperature control.
-
Plexiglass cylinder to confine the animal on the hot plate.
-
Timer.
-
Experimental animals (e.g., mice or rats).
-
Pharmacological agents (e.g., this compound, vehicle control).
Procedure:
-
Set the hot plate temperature to a constant, noxious level (typically 52-55°C).
-
Administer the pharmacological agent to the animal via the desired route (e.g., subcutaneous, intraperitoneal) and allow for the appropriate absorption time.
-
Gently place the animal on the hot plate and immediately start the timer.
-
Observe the animal for nocifensive behaviors, such as paw licking, jumping, or vocalization.
-
Stop the timer at the first sign of a nocifensive response and record the latency.
-
To prevent tissue damage, a cut-off time (e.g., 30-60 seconds) should be established, at which point the animal is removed from the hot plate regardless of its response.
-
Compare the response latencies between different treatment groups.
In Vivo Behavioral Assay: Von Frey Test
This test assesses mechanical allodynia (pain in response to a normally non-painful stimulus).
Materials:
-
Von Frey filaments of varying calibrated forces.
-
Elevated wire mesh platform.
-
Plexiglass enclosures for each animal.
-
Experimental animals.
-
Pharmacological agents.
Procedure:
-
Place the animals in the Plexiglass enclosures on the wire mesh platform and allow them to acclimate for at least 30 minutes.
-
Administer the pharmacological agent and allow for absorption.
-
Starting with a filament of low force, apply it to the plantar surface of the animal's hind paw with enough pressure to cause the filament to bend.
-
A positive response is a sharp withdrawal of the paw.
-
Use the "up-down" method to determine the 50% withdrawal threshold. If there is a positive response, the next weaker filament is used. If there is no response, the next stronger filament is used.
-
The 50% withdrawal threshold is calculated using a specific formula based on the pattern of responses.
-
Compare the withdrawal thresholds between treatment groups.
In Vivo Calcium Imaging of Dorsal Root Ganglion (DRG) Neurons
This technique allows for the direct visualization of neuronal activity in response to stimuli.
Materials:
-
Genetically encoded calcium indicator (e.g., GCaMP) expressed in DRG neurons (transgenic animals or viral delivery).
-
Two-photon or confocal microscope.
-
Anesthesia.
-
Surgical instruments for exposing the DRG.
-
Stimulation devices (e.g., heat probe, von Frey filaments).
-
Image analysis software.
Procedure:
-
Anesthetize the animal and surgically expose the DRG of interest (e.g., L4 or L5).
-
Immobilize the animal on the microscope stage.
-
Administer the pharmacological agent.
-
Acquire baseline fluorescence images of the DRG neurons.
-
Apply a noxious stimulus (thermal or mechanical) to the corresponding receptive field (e.g., the hind paw).
-
Record the changes in fluorescence intensity in the DRG neurons, which correspond to changes in intracellular calcium levels and thus neuronal activity.
-
Analyze the data to quantify the number of activated neurons and the magnitude of their responses before and after drug administration.
Visualizing Experimental Workflows
The following diagrams illustrate the workflows for the described experimental protocols.
Workflow for In Vivo Behavioral Assays
Workflow for In Vivo Calcium Imaging
Conclusion
This compound is a potent tool for the study of pain pathways due to its effective blockade of voltage-gated sodium channels. However, its lack of specificity for Nav channel subtypes and its potential off-target effects on other ion channels necessitate careful consideration and the use of appropriate controls in experimental design. By comparing its performance with other local anesthetics and the highly selective blocker TTX, researchers can better interpret their findings and validate the use of this compound in their specific research context. The experimental protocols and workflows provided in this guide offer a foundation for conducting rigorous and reproducible studies in the field of pain research.
References
- 1. Sodium Channels and Local Anesthetics—Old Friends With New Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. A Comparative Analysis of Bupivacaine and Ropivacaine Effects on Human Cardiac SCN5A Channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Differential modulation of Nav1.7 and Nav1.8 peripheral nerve sodium channels by the local anesthetic lidocaine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Complex blockade of TTX-resistant Na+ currents by lidocaine and bupivacaine reduce firing frequency in DRG neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Biophysical and Pharmacological Characterization of Nav1.9 Voltage Dependent Sodium Channels Stably Expressed in HEK-293 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Potent Inactivation-Dependent Inhibition of Adult and Neonatal NaV1.5 Channels by Lidocaine and Levobupivacaine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Inhibition of Voltage-Gated Na+ Channels by Bupivacaine Is Enhanced by the Adjuvants Buprenorphine, Ketamine, and Clonidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Stereoselectivity of bupivacaine in local anesthetic-sensitive ion channels of peripheral nerve - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Voltage-dependent blockade by bupivacaine of cardiac sodium channels expressed in Xenopus oocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Lidocaine reduces the transition to slow inactivation in Nav1.7 voltage-gated sodium channels - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Inhibition of Fast Nerve Conduction Produced by Analgesics and Analgesic Adjuvants—Possible Involvement in Pain Alleviation | MDPI [mdpi.com]
Comparative Neurotoxicity of Tetracaine and Other Local Anesthetics: A Guide for Researchers
A comprehensive analysis of the neurotoxic effects of commonly used local anesthetics, supported by experimental data, to inform preclinical research and drug development.
The selection of a local anesthetic in clinical practice involves a delicate balance between efficacy and potential toxicity. While revered for their ability to provide targeted pain relief, these agents are not without risk. Neurological damage is a recognized, albeit rare, complication associated with the use of local anesthetics, particularly at high concentrations or when administered near vulnerable neural structures.[1] This guide provides a comparative assessment of the neurotoxic effects of Tetracaine and other widely used local anesthetics, including Lidocaine (B1675312), Bupivacaine, Ropivacaine (B1680718), and Mepivacaine (B158355).
Executive Summary of Neurotoxicity Rankings
In vitro studies consistently demonstrate that all local anesthetics exhibit neurotoxic effects in a manner dependent on concentration and duration of exposure.[2][3] The precise ranking of toxicity can vary between studies and experimental models. However, a general trend emerges from the available data. In order of decreasing toxicity, several studies rank the anesthetics as follows: this compound, Bupivacaine, Lidocaine, Ropivacaine, and Mepivacaine.[4][5] Some research suggests Lidocaine is more neurotoxic than equipotent concentrations of Bupivacaine, though this remains a subject of debate.[2][6] Mepivacaine has been reported to be one of the safer local anesthetics concerning neurotoxicity.[7]
Quantitative Comparison of Neurotoxic Effects
The following tables summarize key quantitative data from various in vitro studies, providing a comparative look at the impact of different local anesthetics on neuronal cell viability, neurite degeneration, and the induction of oxidative stress.
Table 1: Comparative IC50 Values for Growth Cone Collapse
| Local Anesthetic | IC50 (M) at 15 min exposure |
| Mepivacaine | 10-1.6 |
| Bupivacaine | 10-2.6 |
| Ropivacaine | 10-2.5 |
| Lidocaine | 10-2.8 |
Data from a study on isolated dorsal root ganglion neurons from chick embryos.[7]
Table 2: Neurotoxicity Ranking Based on Median Concentrations Causing Morphological Changes
| Local Anesthetic | Median Concentration for Moderate Change (Score 1) | Neurotoxicity Ranking (from most to least toxic) |
| Dibucaine | 2 x 10-5 M | 1 |
| This compound | 5 x 10-5 M | 2 |
| Lidocaine | 1 x 10-4 M | 3 |
| Bupivacaine | 2 x 10-4 M | 4 |
| Ropivacaine | 2 x 10-4 M | 4 |
| Mepivacaine | 5 x 10-4 M | 5 |
| Procaine | 5 x 10-4 M | 5 |
Data from a study on cultured neurons from the freshwater snail Lymnaea stagnalis.[4]
Table 3: Effect of Local Anesthetics on Motor Neuron Viability (24-hour exposure)
| Concentration (µM) | Lidocaine (% Viability) | Bupivacaine (% Viability) | Ropivacaine (% Viability) |
| 1 | ~100% | ~100% | ~100% |
| 10 | ~100% | ~100% | ~100% |
| 100 | ~95% | ~90%† | ~98% |
| 1000 | ~60%* | ~40%† | ~75%‡ |
*p < 0.05 vs. control; †p < 0.05 vs. control; ‡p < 0.05 vs. control. Data compiled from studies on developing motor neurons.[1][8]
Table 4: Effect of Local Anesthetics on Reactive Oxygen Species (ROS) Generation (24-hour exposure)
| Concentration (µM) | Lidocaine (% of Control ROS) | Bupivacaine (% of Control ROS) | Ropivacaine (% of Control ROS) |
| 1 | Not significantly different | Not significantly different | Not significantly different |
| 10 | Significantly higher | Significantly higher† | Not significantly different |
| 100 | Significantly higher | Significantly higher† | Not significantly different |
| 1000 | Significantly higher* | Significantly higher† | Significantly higher‡ |
*p < 0.05 vs. control; †p < 0.05 vs. control; ‡p < 0.05 vs. control. Data compiled from studies on developing motor neurons.[8]
Cellular Mechanisms of Neurotoxicity
The neurotoxic effects of local anesthetics are multifaceted, involving several key cellular pathways. The primary mechanism is not related to the blockade of sodium channels, which is responsible for the anesthetic effect.[2] Instead, neurotoxicity is triggered by off-target effects that lead to cellular damage and death.
At clinically relevant concentrations, local anesthetics tend to induce apoptosis (programmed cell death), while at higher concentrations, they cause necrosis.[2][9] The intrinsic pathway of apoptosis, also known as the mitochondrial pathway, is a central mechanism.[2][10] This process involves:
-
Mitochondrial Dysfunction: Local anesthetics can disrupt the mitochondrial membrane potential, leading to the uncoupling of oxidative phosphorylation.[11][12]
-
Reactive Oxygen Species (ROS) Generation: Mitochondrial damage often results in the overproduction of ROS, causing oxidative stress and cellular damage.[8][13]
-
Cytochrome c Release: The compromised mitochondrial membrane releases cytochrome c into the cytoplasm.[11][12]
-
Caspase Activation: Cytochrome c initiates the formation of the apoptosome, which in turn activates caspase-9 and subsequently effector caspases like caspase-3, leading to the execution of apoptosis.[2][11]
Several signaling pathways are implicated in local anesthetic-induced neurotoxicity, including:
-
PI3K/Akt Pathway: Activation of this pathway can have a protective effect against apoptosis. Some studies have shown that agents that activate the PI3K/Akt pathway can attenuate the neurotoxicity of local anesthetics like Bupivacaine.[11]
-
MAPK Pathways: The mitogen-activated protein kinase (MAPK) pathways, particularly the p38 MAPK pathway, have been shown to be involved in Lidocaine-induced neurotoxicity.[11]
Experimental Protocols
Cell Viability Assay (CCK-8)
Objective: To quantify the number of viable cells after exposure to local anesthetics.
Methodology:
-
Cell Seeding: Plate neuronal cells (e.g., SH-SY5Y or primary neurons) in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treatment: Expose the cells to various concentrations of the local anesthetics (e.g., 1, 10, 100, 1000 µM) for a predetermined duration (e.g., 24 or 48 hours).[1][8] A control group receiving only the vehicle should be included.
-
Assay: Following treatment, add Cell Counting Kit-8 (CCK-8) solution to each well and incubate for 1-4 hours.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Reactive Oxygen Species (ROS) Generation Assay (DCFDA)
Objective: To measure the intracellular generation of ROS induced by local anesthetics.
Methodology:
-
Cell Seeding and Treatment: Prepare and treat the cells with local anesthetics as described in the cell viability assay protocol.
-
Staining: After the treatment period, wash the cells with a suitable buffer and then incubate them with a 2',7'-dichlorofluorescein (B58168) diacetate (DCFDA) solution in the dark. DCFDA is a cell-permeable dye that becomes fluorescent upon oxidation by ROS.[8]
-
Measurement: Measure the fluorescence intensity using a fluorescence microplate reader or a flow cytometer.
Growth Cone Collapse Assay
Objective: To assess the morphological changes in growing neurons, specifically the collapse of growth cones, as an indicator of neurotoxicity.
Methodology:
-
Neuronal Culture: Culture primary neurons, such as dorsal root ganglion (DRG) neurons, on a suitable substrate that promotes neurite outgrowth.
-
Treatment: Once the neurons have developed growth cones, expose them to different concentrations of local anesthetics.
-
Microscopic Observation: Observe the neurons under a microscope at specific time points (e.g., 15, 30, 60 minutes) and after a washout period to assess reversibility.[7]
-
Quantification: Quantify the percentage of collapsed growth cones for each condition. A growth cone is considered collapsed if it has lost its typical fan-like structure and appears retracted or fragmented.
Conclusion
The available evidence strongly indicates that all local anesthetics have the potential to be neurotoxic, with the effect being dependent on the specific agent, its concentration, and the duration of exposure. This compound and Bupivacaine often exhibit higher neurotoxicity compared to other commonly used anesthetics like Ropivacaine and Mepivacaine. The underlying mechanisms are complex and involve the induction of mitochondrial dysfunction, oxidative stress, and the activation of apoptotic signaling pathways. For researchers and drug development professionals, a thorough understanding of these comparative neurotoxic profiles is crucial for the rational selection of local anesthetics in various clinical and experimental settings and for the development of safer analgesic strategies.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Local Anesthetic-Induced Neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Procaine and mepivacaine have less toxicity in vitro than other clinically used local anesthetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Narrative review: the evidence for neurotoxicity of dental local anesthetics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Potential neurotoxicity of spinal anesthesia with lidocaine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The neurotoxicity of local anesthetics on growing neurons: a comparative study of lidocaine, bupivacaine, mepivacaine, and ropivacaine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. dovepress.com [dovepress.com]
- 10. researchgate.net [researchgate.net]
- 11. Neurotoxicity of local anesthetics in dentistry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mitochondrial injury and caspase activation by the local anesthetic lidocaine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Tetracaine: A Guide for Laboratory Professionals
Ensuring safety and compliance in the disposal of tetracaine and its associated waste is a critical component of laboratory operations. This guide provides essential, step-by-step procedures for the proper handling and disposal of this compound, designed for researchers, scientists, and drug development professionals. Adherence to these guidelines is imperative to minimize environmental contamination and ensure workplace safety.
This compound and its containers are classified as hazardous waste and must be managed in strict accordance with all local, state, and federal regulations.[1][2][3] Improper disposal can lead to environmental toxicity and potential health hazards.[1][3]
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure you are wearing the appropriate Personal Protective Equipment (PPE), including:
-
Safety glasses
-
Gloves
-
A laboratory coat[3]
In the event of a spill, immediately clear the area of personnel and move upwind.[1][3] Use dry clean-up procedures and avoid generating dust.[1][3] The spilled material should be swept up and placed into a suitable, closed container for disposal.[2] Do not allow wash water from cleaning or process equipment to enter drains.[1]
Step-by-Step Disposal Protocol for this compound Waste
The following protocol outlines the approved methods for disposing of unused this compound, contaminated materials, and empty containers.
1. Segregation and Collection of this compound Waste:
-
Unused or Expired this compound: Unwanted this compound must be disposed of as hazardous waste.[4] Do not mix it with other waste streams.
-
Contaminated Materials: Any materials that have come into contact with this compound, such as gloves, bench paper, and pipette tips, should be considered hazardous waste. Collect these materials in a designated, properly labeled, and sealed container.
-
Empty Containers: Empty this compound containers may still contain residual product and should be treated as hazardous waste.[1][2] Do not reuse these containers for other purposes.[2] If possible, return the container to the supplier for reuse or recycling.[1] Otherwise, puncture the container to prevent reuse and dispose of it as hazardous waste.[1][3]
2. Approved Disposal Methods:
All this compound waste must be handled by a licensed hazardous waste disposal facility. The primary recommended disposal methods are:
-
Incineration: This involves burning the waste in a licensed chemical incinerator, often mixed with a combustible solvent.[2] The incinerator should be equipped with an afterburner and scrubber to neutralize harmful emissions.
-
Landfill: Disposal in a landfill is only permissible if the facility is specifically licensed to accept chemical and/or pharmaceutical wastes.[1]
Important Considerations:
-
Regulatory Compliance: Waste disposal legislation can vary significantly by region.[1] It is the user's responsibility to be aware of and comply with all applicable local, state, and federal laws.[1][3] In some areas, certain types of waste must be tracked.[1][3]
-
Consultation: If there is any doubt regarding the appropriate disposal method, consult your institution's Environmental Health & Safety (EHS) department or a local or regional waste management authority.[1]
Quantitative Data Summary
At present, there is no specific quantitative data available in the provided search results that would necessitate a comparative table. The disposal guidelines are procedural and qualitative in nature.
Experimental Protocols
The provided information focuses on disposal procedures and does not cite specific experimental protocols that would require detailed methodologies.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: Decision workflow for the safe disposal of this compound waste.
References
Essential Safety and Operational Protocols for Handling Tetracaine
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with Tetracaine. Adherence to these protocols is vital for ensuring personal safety, maintaining a secure laboratory environment, and guaranteeing proper disposal of hazardous materials.
Hazard Identification and Personal Protective Equipment (PPE)
This compound presents several health hazards that necessitate the use of specific personal protective equipment. It is classified as toxic if swallowed, causes serious eye irritation, may lead to an allergic skin reaction, and is a suspected carcinogen.[1]
Table 1: Required Personal Protective Equipment (PPE) for Handling this compound
| Protection Type | Equipment Specification | Purpose & Notes |
| Eye/Face Protection | Chemical safety goggles conforming to EN166 (EU) or OSHA 29 CFR 1910.133 standards.[2][3] A face shield should be used if there is a splash hazard.[4][5] | To prevent eye contact, which can cause serious irritation.[1][4] |
| Hand Protection | Chemically impervious gloves (e.g., nitrile rubber).[3] Double gloving is recommended for enhanced protection.[6][7] | To prevent skin contact, which may cause allergic reactions.[1][4] Gloves should be inspected before use and changed regularly or immediately if contaminated.[3][5][7] |
| Body Protection | A long-sleeved, disposable protective gown with a solid front and tight-fitting cuffs.[7] Impervious protective clothing and boots may be required depending on the scale of work.[4] | To prevent skin exposure. Contaminated clothing must be removed immediately and washed before reuse.[5][8] |
| Respiratory Protection | A NIOSH/MSHA-approved respirator should be used if ventilation is inadequate, if dust or aerosols are generated, or if exposure limits are exceeded.[2][4] | To prevent inhalation. Work should ideally be conducted in a chemical fume hood.[2] |
Operational Plan: Step-by-Step Handling Procedures
Following a systematic procedure is essential for minimizing risk during the handling of this compound.
Preparation and Engineering Controls
-
Designated Area: Handle this compound in a designated, restricted area clearly marked with warning signs.[7]
-
Ventilation: Ensure work is performed in a well-ventilated space. A chemical fume hood is strongly recommended to minimize inhalation risk.[2]
-
Safety Equipment: Confirm that an eyewash station and a safety shower are readily accessible and in good working order before beginning any work.[2]
-
Gather Materials: Assemble all necessary equipment, including PPE, handling tools (spatulas, weighing paper), and waste containers, before accessing the chemical.
Handling the Chemical
-
Don PPE: Put on all required PPE as specified in Table 1 before handling this compound.
-
Avoid Dust: Handle the substance carefully to avoid the formation of dust or aerosols.[2][4][5][8]
-
Prohibited Activities: Do not eat, drink, or smoke in the area where this compound is being handled or stored.[1][3][4][5][7]
-
Storage: Keep the container tightly closed when not in use and store it in a cool, dark, and locked location away from incompatible materials like strong oxidizing agents.[2][4]
Post-Handling Procedures
-
Decontamination: Clean the work area thoroughly upon completion of the task.
-
Glove Removal: Use proper glove removal technique to avoid skin contact with the contaminated exterior of the gloves.[3]
-
Hand Washing: Wash hands thoroughly with soap and water immediately after handling the substance, before breaks, and at the end of the workday.[3][4][5][8]
Emergency and Disposal Plan
Emergency First-Aid Procedures
Immediate and appropriate first-aid is critical in the event of an exposure.
Table 2: First-Aid Measures for this compound Exposure
| Exposure Route | Immediate Action Required |
| Eye Contact | Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[5][8] |
| Skin Contact | Immediately remove all contaminated clothing.[8] Wash the affected area thoroughly with soap and plenty of water.[5][8] Seek medical attention if irritation or a rash develops.[5][8] |
| Ingestion | Do NOT induce vomiting. [2][8] Rinse the mouth with water. Never give anything by mouth to an unconscious person.[4][5][8] Call a poison control center or doctor immediately.[2][4][5] |
| Inhalation | Move the person to fresh air. If the person is not breathing, give artificial respiration.[2][4][5][8] Seek immediate medical attention.[2][8] |
Spill Management Protocol
-
Evacuate: Immediately evacuate personnel from the spill area.[5][8]
-
Ventilate: Ensure the area is well-ventilated.
-
Wear PPE: Don appropriate PPE, including respiratory protection, before entering the spill area.[4][5][8]
-
Containment: Prevent the spill from spreading or entering drains and waterways.[4][5][8]
-
Clean-up: Carefully sweep or scoop up the spilled solid material, avoiding dust generation.[2][4] Place the material into a suitable, labeled, and closed container for hazardous waste disposal.[2][4]
-
Decontaminate: Clean the spill area with an appropriate solvent or detergent and water.
Waste Disposal Plan
-
Hazardous Waste: this compound and any contaminated materials (e.g., gloves, gowns, cleaning materials) must be disposed of as hazardous waste.[8]
-
Regulations: All disposal must be conducted in strict accordance with local, state, and federal regulations.[8]
-
Incineration: A recommended disposal method is to dissolve the material in a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[8]
-
Containers: Empty containers may retain chemical residues and should be treated as hazardous waste. Do not reuse empty containers.[8]
Workflow for Safe Handling of this compound
The following diagram illustrates the logical flow of operations for safely working with this compound.
Caption: Workflow for the safe handling of this compound, from preparation to emergency response.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. fishersci.com [fishersci.com]
- 3. cdn.accentuate.io [cdn.accentuate.io]
- 4. chemicalbook.com [chemicalbook.com]
- 5. pccarx.com [pccarx.com]
- 6. pppmag.com [pppmag.com]
- 7. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 8. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
